3-Hexyloxypropylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hexoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMITUCTLYRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893620 | |
| Record name | 3-Hexyloxypropylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-38-1 | |
| Record name | 3-(Hexyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexyloxypropylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyloxypropylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hexyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXYLOXYPROPYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485P35DA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Hexyloxypropylene glycol, also known as 3-hexoxypropane-1,2-diol. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of this versatile amphiphilic compound. The narrative synthesizes fundamental scientific principles with practical, field-proven insights to deliver a thorough and actionable resource.
Introduction: Understanding the Molecular Architecture and its Implications
This compound (CAS No: 10305-38-1) is a member of the alkyl glycerol ether family, characterized by a propane-1,2-diol (propylene glycol) backbone with a hexyl ether linkage at the C3 position.[1][2] This unique molecular structure imparts an amphiphilic nature to the compound, featuring a hydrophilic diol head and a hydrophobic hexyl tail.[3] This dual characteristic is the cornerstone of its functionality, governing its solubility, interfacial activity, and broad utility in various formulations.
The interplay between the hydrophilic diol group, capable of forming hydrogen bonds, and the lipophilic alkyl chain dictates its behavior in both aqueous and non-aqueous systems, making it an effective surfactant, emollient, and solubilizing agent.[3]
Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and formulation development. The following tables summarize its key identifiers and both experimentally determined and computationally predicted properties.
| Identifier | Value |
| IUPAC Name | 3-hexoxypropane-1,2-diol |
| Synonyms | This compound, 1-O-Hexylglycerol |
| CAS Number | 10305-38-1[1] |
| Molecular Formula | C₉H₂₀O₃[1] |
| Molecular Weight | 176.25 g/mol [1] |
| Canonical SMILES | CCCCCCOCC(CO)O[2] |
| Property | Value | Source Type |
| XlogP (Partition Coeff.) | 1.1[4] | Computed |
| pKa | 13.69 ± 0.20 | Predicted |
| Flash Point | 109 °C at 4 mm Hg | Experimental |
| Boiling Point (estimated) | ~240-260 °C (by extrapolation) | Estimated |
| Density (estimated) | ~0.96 g/mL | Estimated |
Synthesis of 3-Alkoxypropane-1,2-diols: A Mechanistic Approach
The synthesis of 3-alkoxypropane-1,2-diols, including the target compound, is most effectively achieved through the base-catalyzed ring-opening of glycidol with the corresponding alcohol. This method offers high yields and good selectivity under relatively mild conditions.[5] The Williamson ether synthesis, reacting an alkoxide with an alkyl halide, is another classical and viable route.[2]
Synthesis via Glycidol Ring-Opening
The reaction of glycidol with hexanol in the presence of a basic catalyst, such as potassium hydroxide (KOH), provides a straightforward and efficient route to this compound.[5]
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound.
Causality in Experimental Design: The choice of a basic catalyst is crucial as it deprotonates the alcohol, forming a more potent nucleophile (alkoxide) that readily attacks the less sterically hindered primary carbon of the epoxide ring in glycidol. Slow, dropwise addition of glycidol to the alcohol-catalyst mixture is a critical experimental parameter. This technique maintains a low concentration of the highly reactive glycidol, which minimizes side reactions such as polymerization, thereby significantly improving the selectivity and yield of the desired monoether product.[5]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general methodology for the synthesis of 3-alkoxypropane-1,2-diols.[5]
Materials:
-
Glycidol (1.0 eq)
-
1-Hexanol (15 eq)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Syringe pump
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge the round-bottom flask with 1-Hexanol and KOH.
-
Heat the mixture to 65 °C with stirring to ensure the catalyst dissolves.
-
Using a syringe pump, add glycidol dropwise to the reaction mixture over a period of 15-30 minutes.
-
Maintain the reaction at 65 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., dilute HCl).
-
Remove the excess 1-Hexanol under reduced pressure (vacuum distillation).
-
Purify the resulting crude product by fractional distillation or column chromatography to yield pure this compound.
Applications in Research and Development
The amphiphilic nature of this compound makes it a valuable ingredient in a range of applications, from cosmetics and personal care to potential roles in drug delivery systems.
Cosmetics and Personal Care
In cosmetic formulations, this compound serves multiple functions:
-
Humectant and Emollient: The diol headgroup attracts and retains moisture, while the alkyl chain provides a smooth, non-greasy feel on the skin.[3]
-
Solubilizer and Stabilizer: It can help to dissolve hydrophobic active ingredients in aqueous formulations and stabilize emulsions by reducing interfacial tension.[6]
-
Surfactant: Its ability to orient at oil-water interfaces makes it an effective component in cleaning products, aiding in the removal of oily residues.[3]
Drug Development and Delivery
The properties that make this compound useful in cosmetics also suggest its potential in pharmaceutical sciences.
-
Skin Penetration Enhancer: Propylene glycol and its derivatives are known to enhance the permeation of drugs through the skin.[7] They are thought to achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.[7]
-
Drug Delivery Systems: Its hygroscopic nature could be leveraged in the design of moisture-controlled drug delivery systems.[2]
Biological Activity of Alkyl Glycerol Ethers
While specific studies on the pharmacological effects of this compound are limited, the broader class of alkyl glycerol ethers (AGEs) has been the subject of significant research. AGEs are naturally occurring lipids and are known precursors for the biosynthesis of plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF).[8][9]
Research has indicated that AGEs possess a range of biological activities, including:
-
Immunomodulatory Effects: Some AGEs have been shown to stimulate the immune system.[6]
-
Anti-inflammatory Properties: A study on a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, demonstrated significant anti-inflammatory activity. It was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide-activated macrophages.[10] The mechanism of action was elucidated to involve the inhibition of multiple inflammatory signaling pathways, including Syk/NF-κB, IKKɛ/IRF-3, and p38/AP-1.[10]
-
Anti-cancer Activity: Shark liver oil, a rich source of AGEs, has been investigated for its anti-tumor properties.[11]
These findings suggest that this compound and other synthetic AGEs could be valuable tools for researchers investigating inflammatory diseases and immune responses, and may serve as lead compounds for the development of new therapeutics.
Figure 2: Proposed anti-inflammatory mechanism of a 3-alkoxypropane-1,2-diol derivative.[10]
Safety and Toxicology
Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is classified as causing serious eye irritation (H319).[4] A toxicological review of propylene glycols as a class indicates that they generally exhibit a low risk to human health, with no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity.[12] However, some individuals may show rare idiosyncratic skin reactions to propylene glycol itself.[12]
Standard laboratory safety precautions, including the use of safety glasses and gloves, should be observed when handling this compound.
Self-Validating Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies should be employed for the determination of key chemical properties.
Determination of Octanol-Water Partition Coefficient (LogP)
Methodology: OECD Test Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".
Principle: This method determines the ratio of a substance's concentration in a two-phase system of n-octanol and water at equilibrium. It is suitable for compounds with LogP values between -2 and 4.
Protocol:
-
Preparation: Prepare a stock solution of this compound in n-octanol. Ensure both n-octanol and water are mutually saturated before use.
-
Partitioning: In a series of flasks, combine varying ratios of the n-octanol stock solution and water.
-
Equilibration: Agitate the flasks at a constant temperature (20-25 °C) until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to prevent emulsion formation.
-
Analysis: Determine the concentration of the analyte in both phases using a suitable analytical technique (e.g., GC-MS, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Figure 3: Workflow for LogP determination via the Shake Flask Method.
Determination of Viscosity
Methodology: OECD Test Guideline 114, "Viscosity of Liquids".
Principle: This guideline describes several methods for measuring the viscosity of Newtonian liquids. For a compound like this compound, a rotational viscometer is a suitable choice.
Protocol (Rotational Viscometer):
-
Calibration: Calibrate the viscometer using a standard of known viscosity.
-
Sample Preparation: Place the sample in the temperature-controlled sample cup of the viscometer.
-
Equilibration: Allow the sample to reach the desired temperature (e.g., 20 °C and 40 °C).
-
Measurement: Rotate the spindle at various speeds (shear rates) and record the corresponding torque.
-
Calculation: The instrument's software calculates the dynamic viscosity (in mPa·s) from the torque, spindle geometry, and rotational speed. For a Newtonian fluid, the viscosity will be independent of the shear rate.
Determination of Acid Dissociation Constant (pKa)
Methodology: Potentiometric Titration.
Principle: The pKa of the hydroxyl groups can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/co-solvent if solubility is low). Purge with nitrogen to remove dissolved CO₂.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point (inflection point of the curve) has been added.
Conclusion
This compound is a multifunctional compound whose utility is deeply rooted in its amphiphilic chemical structure. Its role as an effective surfactant, emollient, and solubilizer is well-established in the cosmetics and personal care industries. Emerging research into the biological activities of the broader alkyl glycerol ether family, particularly their anti-inflammatory and immunomodulatory potential, opens new avenues for its application in drug discovery and development. This guide provides a foundational understanding of its chemical properties, synthesis, and a framework for its application, underpinned by robust, verifiable experimental methodologies.
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Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300. Retrieved from [Link]
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Sultanov, R. M., Poleshchuk, T. S., Ermolenko, E. V., & Kasyanov, S. P. (2023). Protective properties of marine alkyl glycerol ethers in chronic stress. Marine Drugs, 21(4), 221. Retrieved from [Link]
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Sultanov, R., Ermolenko, E., & Kasyanov, S. P. (2022). Alkyl Glycerol Ethers as Adaptogens. Marine Drugs, 20(12), 779. Retrieved from [Link]
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Leal-Duaso, A., Caballero, M., Urriolabeitia, A., Mayoral, J. A., García, J. I., & Pires, E. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived green solvents. Green Chemistry, 20(1), 147-157. Retrieved from [Link]
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Le Gars, M., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101. Retrieved from [Link]
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Gaunt, I. F., & Carpanini, F. M. (2012). A toxicological review of the propylene glycols. Food and Chemical Toxicology, 50(10), 3451-3461. Retrieved from [Link]
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Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-1551. Retrieved from [Link]
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Singh, R., et al. (2018). Ether Glycerophospholipids and Their Potential as Therapeutic Agents. ResearchGate. Retrieved from [Link]
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Alonso, C., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of dermatological research, 311(10), 803-812. Retrieved from [Link]
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Shirwaikar, A., & Rao, P. G. (1995). Ophthalmic Irritation Potential of Propylene Glycol. Indian Journal of Pharmaceutical Sciences, 57(3), 110. Retrieved from [Link]
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An In-depth Technical Guide to 3-Hexyloxypropylene Glycol (CAS: 10305-38-1)
This technical guide provides a comprehensive overview of 3-Hexyloxypropylene glycol, a versatile propylene glycol ether with emerging applications in the fields of research, cosmetics, and pharmaceuticals. This document delves into its chemical and physical properties, synthesis methodologies, potential applications in drug development, and detailed analytical techniques for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
This compound, also known as 3-(hexyloxy)propane-1,2-diol or 1-O-Hexylglycerol, is a member of the P-series glycol ethers, which are generally recognized for their lower toxicity compared to the E-series (ethylene glycol ethers)[1]. Its unique molecular structure, incorporating both a hydrophilic diol functionality and a hydrophobic hexyl ether chain, imparts amphiphilic properties that are key to its diverse applications.
Synonyms: 3-(Hexyloxy)propane-1,2-diol, 1,2-Propanediol, 3-(hexyloxy)-, Glycerol α-hexyl ether, 1-O-Hexyl-rac-glycerol[2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various formulations and experimental designs.
| Property | Value | Source(s) |
| CAS Number | 10305-38-1 | [2][3][6] |
| Molecular Formula | C₉H₂₀O₃ | [2][3][7] |
| Molecular Weight | 176.25 g/mol | [2][7] |
| IUPAC Name | 3-(hexyloxy)propane-1,2-diol | [7] |
| Appearance | Clear, colorless liquid | [8] |
| Boiling Point | 278 °C at 102.7-102.9 kPa; 109 °C at 4 Torr | [2][3] |
| Melting Point | -5.5 to 0 °C | [6] |
| Density | 0.97 g/cm³ at 20 °C; 1.0184 g/cm³ at 20 °C | [2][3][6] |
| Flash Point | 109 °C (at 4mm Hg) | |
| Solubility | Limited solubility in water | [8] |
| LogP | 1.81 at 20 °C | [2] |
| Surface Tension | 56.2 mN/m at 1g/L and 20 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method. This approach offers good control over the final product and is widely applicable for the preparation of ethers.
Williamson Ether Synthesis
This classic nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, a protected glycerol derivative is typically used to ensure regioselectivity.
Caption: Williamson ether synthesis workflow for this compound.
-
Protection of Glycerol:
-
To a solution of glycerol (1.0 eq) in acetone, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 24 hours to form solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
-
Neutralize the acid with a base (e.g., sodium bicarbonate), filter, and remove the acetone under reduced pressure. Purify the resulting solketal by distillation. The protection of two hydroxyl groups is a critical step to prevent side reactions and ensure the formation of the desired 1-O-alkylated product.
-
-
Formation of the Alkoxide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified solketal (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The use of a strong base like NaH is essential to deprotonate the primary alcohol of solketal, forming the nucleophilic alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
Slowly add 1-bromohexane (1.2 eq) to the reaction mixture via a syringe.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude protected ether, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl) and stir at room temperature. The acidic conditions hydrolyze the acetal protecting group.
-
Monitor the deprotection by TLC. Once complete, neutralize the acid with a base and extract the final product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
-
Direct Etherification of Glycerol
An alternative, more atom-economical approach is the direct etherification of glycerol with a hexylating agent. This method often requires a catalyst to promote the reaction and can sometimes lead to a mixture of mono-, di-, and tri-substituted products.
Caption: Simplified workflow for the direct etherification of glycerol.
Applications in Drug Development and Research
While specific data on this compound is limited, the broader class of alkyl glyceryl ethers exhibits several properties that make them attractive for pharmaceutical and cosmetic applications. Propylene glycols are widely used as excipients in various drug formulations to enhance the solubility of hydrophobic compounds[9][10].
-
Skin-Conditioning Agent and Penetration Enhancer: Alkyl glyceryl ethers are known to function as skin-conditioning agents[11]. The hexyl chain of this compound can integrate into the lipid bilayers of the stratum corneum, potentially disrupting its ordered structure and enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).
-
Solvent and Co-solvent: Its amphiphilic nature suggests its utility as a solvent or co-solvent in topical, oral, and parenteral formulations to dissolve poorly water-soluble drugs. Propylene glycol itself is a common solvent in pharmaceutical preparations[10][12].
-
Antimicrobial Properties: Some glycerol monoalkyl ethers have demonstrated antimicrobial activity[11]. This intrinsic property could be beneficial in topical formulations, potentially reducing the need for additional preservatives.
-
Drug Delivery Systems: The hygroscopic nature of the diol group could be leveraged in the design of moisture-controlled drug delivery systems[7]. Furthermore, its amphiphilic character makes it a candidate for the formation of micelles or other self-assembling structures for drug encapsulation and delivery. Copolymers based on propylene glycol have been investigated for siRNA delivery[13].
Analytical and Quality Control Methods
Robust analytical methods are crucial for the characterization and quality control of this compound. Gas chromatography is the preferred technique for the analysis of propylene glycols due to its accuracy and the relative ease of sample preparation[14].
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or dichloromethane to a known concentration (e.g., 1 mg/mL).
-
For analysis in complex matrices (e.g., biological fluids or formulations), a derivatization step may be necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is phenylboronic acid[15].
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. (Note: This is a starting point and should be optimized for the specific instrument and column.)
-
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the main component.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons (a triplet for the terminal methyl group, and multiplets for the methylene groups), signals for the methylene and methine protons of the propane-1,2-diol backbone, and signals for the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule, confirming the presence of the hexyl chain and the propane-1,2-diol moiety.
The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.
-
C-H stretching vibrations for the alkyl chain in the 2850-3000 cm⁻¹ region.
-
A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.
-
C-O stretching bands for the primary and secondary alcohols.
Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful tool for the identification and structural elucidation of this compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of alkyl fragments and functional groups. For propylene glycols, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and produce characteristic mass spectra[18][19][20].
Safety and Toxicology
Based on the available information, this compound is classified as causing serious eye irritation.
-
GHS Hazard Statements: H319: Causes serious eye irritation[7][21].
-
GHS Precautionary Statements: P264, P280, P305+P351+P338, P337+P313[2].
-
Toxicity Data: Limited data from one study indicates a subcutaneous LD50 of 2235 mg/kg in mice[2].
As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a propylene glycol ether with a unique combination of properties that make it a promising ingredient for various applications, particularly in the pharmaceutical and cosmetic industries. Its amphiphilic nature, potential as a penetration enhancer and solvent, and possible antimicrobial activity warrant further investigation. The synthesis and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.
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"synthesis of 3-Hexyloxypropylene glycol"
An In-Depth Technical Guide to the Synthesis of 3-Hexyloxypropylene Glycol
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, also known by its IUPAC name, 3-hexoxypropane-1,2-diol[1]. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights and detailed methodologies.
Introduction and Significance
This compound (C₉H₂₀O₃) is a glycerol monoether, a class of compounds with significant utility across various industries[1][2]. Its structure, featuring a hexyl ether group and a diol, imparts amphiphilic properties, making it a valuable intermediate or final product. Derivatives of propylene glycol are widely used as solvents, emulsifiers, humectants, and preservatives in the food, pharmaceutical, and cosmetic industries[3][4]. The specific properties of this compound make it a target for applications requiring a non-ionic surfactant with a defined hydrophobic-lipophilic balance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O₃ | [1] |
| Molar Mass | 176.25 g/mol | [1] |
| IUPAC Name | 3-hexoxypropane-1,2-diol | [1] |
| CAS Number | 10305-38-1 | [1] |
Core Synthesis Methodology: Base-Catalyzed Epoxide Ring-Opening
The most direct and regioselective route to this compound is the nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) with 1-hexanol. Glycidol is a bifunctional molecule containing both an epoxide and a primary alcohol group, making it a versatile building block[5][6]. The choice of catalyst—acidic or basic—is critical as it dictates the final product distribution.
Mechanistic Rationale: The Imperative of Base Catalysis
The reaction between an alcohol and an epoxide can proceed via two distinct pathways:
-
Acid Catalysis : In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide carbons more electrophilic. The nucleophilic attack from the alcohol can then occur at either the more substituted (C2) or less substituted (C1) carbon, leading to a mixture of regioisomers (1-hexyloxy- and 2-hexyloxy- isomers).[6]
-
Base Catalysis : A strong base deprotonates the 1-hexanol to form the more nucleophilic hexoxide anion. This anion then attacks the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C3 of the propanediol backbone), following an Sₙ2 mechanism. This results in the highly selective formation of the desired primary ether, 3-hexyloxy-1,2-propanediol.[6][7]
Therefore, to ensure high yield and purity of the target compound, a base-catalyzed approach is the method of choice. Common bases for this transformation include sodium hydroxide, potassium hydroxide, or the corresponding metal alkoxides.
Visualizing the Reaction Mechanism
The following diagram illustrates the base-catalyzed pathway for the synthesis.
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"3-Hexyloxypropylene glycol structural formula"
An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Pharmaceutical Applications
Abstract
This compound, also known as 3-(hexyloxy)propane-1,2-diol, is an amphiphilic organic compound emerging as a molecule of significant interest for researchers in material science and drug development. Its unique molecular structure, featuring a hydrophilic diol head group and a moderately lipophilic hexyl ether tail, imparts valuable properties as a surfactant, emollient, and potential pharmaceutical excipient. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and a forward-looking analysis of its applications in the pharmaceutical sciences. We explore its potential as a novel solubilizing agent and a component in advanced drug delivery systems, grounded in the established roles of similar glycol-based structures.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is paramount for its effective application. This section details the structural and chemical properties of this compound.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers across chemical databases, which are summarized below for clarity and cross-referencing.
| Identifier | Value | Source |
| IUPAC Name | 3-hexoxypropane-1,2-diol | [1] |
| Common Synonyms | This compound, 1-O-hexylglycerol | [1][2] |
| CAS Number | 10305-38-1 | [1][3] |
| Molecular Formula | C₉H₂₀O₃ | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| InChIKey | MQVMITUCTLYRNV-UHFFFAOYSA-N | [3] |
Structural Analysis
The functionality of this compound is derived directly from its structure: a three-carbon propane backbone featuring two hydroxyl groups at positions 1 and 2, and a hexyloxy group attached at the third position.[4] This arrangement classifies it as a diol and an ether. The vicinal diol group serves as the polar, hydrophilic head, capable of forming hydrogen bonds, while the six-carbon hexyl chain acts as the nonpolar, hydrophobic tail.[4]
Sources
An In-Depth Technical Guide to the Aqueous Solubility of 3-(Hexyloxy)propane-1,2-diol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the aqueous solubility of 3-(Hexyloxy)propane-1,2-diol, a P-series glycol ether. Understanding the solubility of this compound is critical for its effective application in various scientific and industrial fields, particularly in pharmaceutical formulations where it serves as a high-performance solvent and excipient.
Introduction: The Significance of 3-(Hexyloxy)propane-1,2-diol in Advanced Applications
3-(Hexyloxy)propane-1,2-diol, also known as 3-Hexyloxypropylene glycol, is a member of the propylene-based (P-series) glycol ethers family.[1] These compounds are characterized by their amphiphilic nature, possessing both a hydrophilic polyether-alcohol chain and a nonpolar alkyl group.[2] This dual characteristic imparts unique solvency properties, allowing them to dissolve a wide range of both polar and non-polar substances.[3]
In the context of drug development, P-series glycol ethers are often preferred over their ethylene-based (E-series) counterparts due to their generally lower toxicity profiles.[1][4] They are instrumental as solvents or co-solvents for active pharmaceutical ingredients (APIs), enhancing solubility and improving the stability and bioavailability of drug formulations.[3][4] The aqueous solubility of an excipient like 3-(Hexyloxy)propane-1,2-diol is a pivotal parameter that dictates its utility in various dosage forms, from topical creams to parenteral solutions.
Section 1: Physicochemical Profile
A foundational understanding of the physicochemical properties of 3-(Hexyloxy)propane-1,2-diol is essential for predicting its behavior in aqueous systems.
Chemical Structure
The molecular structure of 3-(Hexyloxy)propane-1,2-diol consists of a propane-1,2-diol backbone with a hexyl ether group attached at the third carbon. This structure is fundamental to its solubility characteristics.
Sources
Navigating the Safety and Application of 3-Hexyloxypropylene Glycol: A Technical Guide for Researchers
An In-depth Monograph for Scientists and Drug Development Professionals on the Safe and Effective Utilization of a Promising Propylene Glycol Ether
In the landscape of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a formulation's ultimate success. Among the diverse chemical entities available, propylene glycol ethers have carved a significant niche due to their versatile solvency, low volatility, and favorable safety profiles relative to their ethylene glycol-based counterparts. This guide focuses on a specific member of this class, 3-Hexyloxypropylene glycol (CAS No. 10305-38-1), also known as 3-(hexyloxy)propane-1,2-diol or propylene glycol mono-n-hexyl ether.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard safety data sheet (SDS) to provide a deeper understanding of the chemical's properties, safe handling protocols rooted in scientific principles, and practical experimental methodologies. The insights herein are curated to empower the user to work with this compound confidently and responsibly, maximizing its potential while ensuring the highest standards of laboratory safety.
Chemical and Physical Identity: Understanding the Molecule
A thorough understanding of a chemical's physical and chemical properties is the bedrock of its safe and effective use. This compound is a clear, colorless liquid. Its molecular structure, consisting of a propylene glycol backbone with a hexyl ether linkage, imparts a unique amphiphilic character, rendering it soluble in a variety of polar and non-polar solvents.
| Property | Value | Source |
| CAS Number | 10305-38-1 | |
| Molecular Formula | C9H20O3 | |
| Molecular Weight | 176.25 g/mol | |
| Boiling Point | 278 °C at 102.7-102.9 kPa | ChemicalBook |
| Density | 0.97 g/cm³ at 20°C | ChemicalBook |
| Vapor Pressure | 0.055-0.11 Pa at 20-25°C | ChemicalBook |
| Flash Point | 109 °C / 4mm | |
| pKa | 13.69 ± 0.20 (Predicted) | ChemicalBook |
| LogP | 1.81 at 20°C | ChemicalBook |
| Surface Tension | 56.2 mN/m at 1 g/L and 20°C | ChemicalBook |
Toxicological Profile: A Risk-Based Assessment
The toxicological assessment of any chemical is paramount to establishing safe handling procedures. While comprehensive toxicological data for this compound is not extensively available in the public domain, we can draw valuable insights from data on the broader class of propylene glycol ethers (P-series) and the available information for the specific compound. P-series glycol ethers are generally recognized as having a lower toxicity profile compared to the E-series (ethylene glycol ethers).
Acute Toxicity: A key piece of available data is the subcutaneous LD50 in mice, which is reported to be 2235 mg/kg. This value suggests a moderate level of acute toxicity via this route of administration. The observed effects at this dosage included flaccid paralysis, muscle weakness, and respiratory changes. While oral and dermal LD50 values for this compound are not readily available, for a structurally similar compound, 3-(2-Ethylhexyloxy)-1,2-propanediol, the oral and dermal LD50 in rats are both reported to be > 2000 mg/kg, indicating low acute toxicity by these routes.
Irritation and Sensitization: The GHS classification for this compound includes H315 (Causes skin irritation) and H318 (Causes serious eye damage). This necessitates the use of appropriate personal protective equipment to prevent direct contact with skin and eyes. For the related compound 3-(2-Ethylhexyloxy)-1,2-propanediol, it is also classified as causing serious eye damage (H318).
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of this compound. However, studies on other propylene glycol ethers, such as propylene glycol monomethyl ether (PGME), have not shown evidence of genotoxic, developmental, or reproductive hazards. It is a prudent practice in the absence of specific data to handle all chemicals with the potential for long-term health effects with a high degree of caution.
Ecological Impact: Environmental Fate and Effects
Responsible chemical handling extends to minimizing environmental impact. Ecotoxicity data for this compound is limited. However, for the similar compound 3-(2-Ethylhexyloxy)-1,2-propanediol, it is classified as harmful to aquatic life with long-lasting effects (H412). This suggests that releases of this compound into the environment should be avoided.
Safe Handling and Storage: A Proactive Approach to Laboratory Safety
A proactive and informed approach to safety is essential when working with any chemical. The following guidelines are based on the known hazards of this compound and general best practices for handling propylene glycol ethers.
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards of skin and eye irritation.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye damage.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn to prevent skin contact. A lab coat or other protective clothing is also recommended.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental releases.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in section 4.1.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Caption: Spill Response Flowchart.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols: Methodologies for Laboratory Use
The following protocols provide a framework for the safe and accurate use of this compound in a research setting.
Protocol for Preparation of a Standard Solution
This protocol is foundational for many analytical and formulation studies. The causality for the use of a fume hood and precise volumetric measurements lies in ensuring user safety from inhalation exposure and maintaining the accuracy of the prepared solution.
-
Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.
-
Tare Balance: Place a clean, dry volumetric flask on an analytical balance and tare it.
-
Weighing: Using a calibrated pipette, carefully transfer the desired mass of this compound into the volumetric flask. Record the exact mass.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask and swirl gently to dissolve the this compound.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a dropper for the final additions to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
Analytical Method for Quantification: Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like propylene glycol ethers.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare the sample for analysis by diluting it with the same solvent to a concentration that falls within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Gas Chromatography (GC) Analysis Workflow.
Conclusion: A Commitment to Informed and Safe Science
This compound presents a valuable tool for researchers in drug development and other scientific fields. Its favorable properties as a solvent and potential excipient are clear. However, as with any chemical, a thorough understanding of its safety profile and proper handling procedures is non-negotiable. This guide has aimed to provide a comprehensive and practical resource to facilitate the safe and effective use of this compound. By adhering to the principles of proactive safety, including the consistent use of appropriate PPE, proper storage, and emergency preparedness, researchers can confidently explore the full potential of this compound while maintaining a safe and responsible laboratory environment. It is imperative that the scientific community continues to investigate and publish more detailed toxicological and ecotoxicological data for this and other emerging chemicals to ensure a complete and evolving understanding of their risk profiles.
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-
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Toxicological Profile of 3-Hexyloxypropylene Glycol: An In-Depth Technical Guide
Introduction: Characterizing 3-Hexyloxypropylene Glycol through a Read-Across Approach
The scientific basis for this approach lies in the common metabolic and toxicological pathways shared by members of the PGE family. Propylene glycol ethers are categorized as P-series glycol ethers, which are demonstrably less toxic than the E-series (ethylene glycol ethers).[4] This critical distinction arises from their metabolism. The predominant alpha-isomer of PGEs, which constitutes the vast majority of the commercial product, is a secondary alcohol. This structural feature prevents its metabolism to the more toxic alkoxypropionic acid metabolites, a pathway responsible for the adverse effects observed with some E-series glycol ethers.[3][5] Consequently, the toxicological profile of this compound can be reliably inferred from data on structurally similar long-chain PGEs.
Caption: Logical framework for the read-across approach.
Acute Toxicity
Acute toxicity studies are fundamental in assessing the potential for adverse effects following a single, short-term exposure to a substance via oral, dermal, or inhalation routes. For the PGE category, a consistent pattern of low acute toxicity is observed.[3]
Oral Toxicity
The available data for various PGEs indicate that they are of low acute toxicity when ingested.
| Substance | Species | LD50 (mg/kg) | Reference |
| Propylene Glycol n-Butyl Ether (PnB) | Rat | >3,000 | [3] |
| 3-Methoxy-1,2-propanediol | Mouse | >2,547 (subcutaneous) | [6] |
Experimental Protocol: Acute Oral Toxicity (OECD 423) The acute toxic class method is a sequential procedure using a limited number of animals to classify a substance into a toxicity category.
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Dermal Toxicity
Consistent with the oral data, PGEs exhibit low acute toxicity via the dermal route. Dermal LD50 values are generally greater than 2,000 mg/kg, a level at which classification for acute dermal toxicity is typically not required.[3] For propylene glycol 1-ethyl ether, the dermal LD50 in rabbits was estimated to be 9 ml/kg.[7]
Inhalation Toxicity
For related PGEs, inhalation LC50 values were found to be high, indicating low acute toxicity from inhalation.[3] For instance, no mortality was observed in rats exposed to high concentrations of propylene glycol 1-ethyl ether.[7]
Skin and Eye Irritation
The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical toxicological endpoint.
Skin Irritation
Glycol ethers are generally not considered to be significantly irritating to the skin upon a single exposure.[8] However, due to their solvent properties, prolonged or repeated contact may lead to defatting of the skin and more severe irritation.[8] A Safety Data Sheet for the structurally similar 3-ethoxy-1,2-propanediol classifies it as a skin irritant.[9]
Eye Irritation
The available data suggests that PGEs can cause eye irritation. 3-Ethoxy-1,2-propanediol is classified as causing serious eye irritation.[9] This is consistent with the general properties of solvents.
Experimental Protocol: In Vitro Eye Irritation (OECD 492) Modern toxicological practice emphasizes the use of in vitro methods to reduce animal testing. The Reconstructed human Cornea-like Epithelium (RhCE) test is a validated method to assess eye irritation potential.
Caption: Workflow for an in vitro eye irritation test (OECD 492).
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. There is no evidence from animal studies or human observations to suggest that glycol ethers are skin sensitizers.[8] The Safety Data Sheet for 3-ethoxy-1,2-propanediol also indicates it is not classified as a skin sensitizer.[9]
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A robust database for PGEs indicates a lack of genotoxic potential.[2][8] This is a significant finding, as it suggests that these substances are unlikely to be carcinogenic through a mutagenic mode of action.
Tiered Testing Strategy for Genotoxicity A standard battery of tests is employed to assess the genotoxic potential of a chemical, starting with in vitro assays and proceeding to in vivo studies if necessary.
-
Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): Assesses chromosomal damage in mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If in vitro tests are positive, this in vivo test is conducted to assess genotoxicity in a whole animal system.
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. For the PGE class, the primary target organs identified in animal studies are the liver and kidney.[5][8] For example, long-term inhalation studies of propylene glycol mono-t-butyl ether in mice resulted in an increased incidence of liver tumors, while the effect in rats was considered uncertain.[10] It is important to note that these effects are typically observed at high dose levels.
Toxicokinetics and Metabolism
The toxicokinetics of a substance describes its absorption, distribution, metabolism, and excretion (ADME). The metabolism of PGEs is the key determinant of their low toxicity profile compared to E-series ethers.
The primary metabolic pathway for PGEs involves oxidation via alcohol dehydrogenase.[8] However, the alpha-isomer of PGEs, including presumably this compound, is a secondary alcohol. This structure hinders oxidation to an alkoxypropionic acid, the metabolite class linked to the significant toxicities of E-series glycol ethers.[5] Instead, the likely metabolic pathway involves conjugation (e.g., glucuronidation) and excretion, or cleavage of the ether bond.
Caption: Postulated metabolic pathway for this compound.
Conclusion
Based on a comprehensive review of the available data for the propylene glycol ether (PGE) category and structurally related analogues, this compound is predicted to have a low order of toxicity.
-
Acute Toxicity: Low via oral, dermal, and inhalation routes.
-
Irritation: Likely to be a skin and eye irritant, but not a potent one upon single exposure.
-
Sensitization: Unlikely to be a skin sensitizer.
-
Genotoxicity: Unlikely to be genotoxic.
-
Repeated Dose Toxicity: Potential for effects on the liver and kidneys at high dose levels after prolonged exposure.
This toxicological profile, inferred through a scientifically robust read-across approach, provides a strong foundation for the safe handling and use of this compound in research and development settings.
References
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OECD. (n.d.). Propylene Glycol Ethers. OECD Existing Chemicals Database. [Link]
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Spencer, P. J., et al. (2004). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters. [Link]
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ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC Technical Report No. 95. [Link]
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National Toxicology Program. (2004). NTP technical report on the toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether (CAS No. 57018-52-7) in F344/N rats and B6C3F1 mice and a toxicology study of propylene glycol mono-t-butyl ether in male NBR rats (inhalation studies). National Toxicology Program technical report series. [Link]
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ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. ResearchGate. [Link]
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De Luca, C., & Hopf, N. B. (2023). Neurotoxic effects of propylene glycol ethers: Potential risk to human health. ResearchGate. [Link]
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Danish Environmental Protection Agency. (2002). Evaluation of health hazards by exposure to Propylene glycol 1-ethyl ether and its acetate. ResearchGate. [Link]
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ATSDR. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. [Link]
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Stanton, M., & Mahajan, K. (2024). Glycol Ether Toxicology. PubMed. [Link]
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"3-Hexyloxypropylene glycol literature review"
An In-Depth Technical Guide to 3-Hexyloxypropylene Glycol
Introduction
This compound, also known as 3-(hexyloxy)propane-1,2-diol or propylene glycol n-hexyl ether, is a high-performance organic solvent belonging to the family of propylene glycol ethers.[1][2] These ethers are known for their excellent solvency, coupling, and wetting properties, making them valuable in a wide array of industrial and commercial applications.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a probable synthesis methodology, potential applications, and critical safety and toxicological data.
Part 1: Chemical and Physical Properties
This compound is a C9 aliphatic ether-alcohol with the molecular formula C9H20O3.[1] Its structure combines a hexyl ether group with a propylene glycol backbone, imparting both hydrophobic and hydrophilic characteristics. This amphiphilic nature is key to its utility as a solvent and coupling agent.
Identifiers
| Identifier | Value |
| IUPAC Name | 3-hexoxypropane-1,2-diol[1] |
| CAS Number | 10305-38-1[1][2] |
| Molecular Formula | C9H20O3[1] |
| Molecular Weight | 176.25 g/mol [1] |
| Synonyms | 3-(Hexyloxy)propane-1,2-diol, this compound[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available, other properties are estimated based on the behavior of similar propylene glycol ethers.
| Property | Value |
| Appearance | Colorless liquid (presumed) |
| Odor | Mild, ether-like (presumed) |
| Boiling Point | Not specified, but expected to be high due to molecular weight |
| Melting Point | Not specified |
| Flash Point | Not specified |
| Water Solubility | Expected to have moderate to good solubility |
| Density | Not specified |
Propylene glycol ethers, in general, are known for their low volatility and are miscible with a broad range of solvents, including water, alcohols, and hydrocarbons.[5]
Part 2: Synthesis of this compound
Proposed Reaction Scheme
The synthesis involves the nucleophilic attack of the hexoxide ion (formed by the deprotonation of 1-hexanol by a base) on the less sterically hindered carbon of the propylene oxide epoxide ring. This is followed by protonation of the resulting alkoxide to yield the final product.
Sources
Methodological & Application
Application Notes and Protocols for 3-Hexyloxypropylene Glycol in Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The research landscape for 3-Hexyloxypropylene glycol (CAS: 10305-38-1) is currently nascent. Direct, peer-reviewed studies detailing its specific applications are limited. This guide, therefore, takes a foundational approach. Based on the compound's inherent amphiphilic properties—a hydrophilic propylene glycol head and a lipophilic hexyl ether tail—we extrapolate its potential utility in several high-value research areas. The following application notes and protocols are built upon established scientific principles and methodologies proven effective for structurally related compounds, such as other alkyl glyceryl ethers and non-ionic surfactants.[1][2][3][4] Our objective is to provide a robust starting point for researchers to explore and validate the use of this promising molecule.
Introduction to this compound
This compound, also known as 3-(hexyloxy)propane-1,2-diol or hexyl glyceryl ether, is a bifunctional molecule with a distinct amphiphilic character. This structure strongly suggests its utility as a non-ionic surfactant, emulsifier, solubilizer, and skin penetration enhancer. Its propylene glycol moiety offers hydrophilicity and hydrogen-bonding capabilities, while the C6 hexyl chain provides a non-polar, lipophilic domain. This combination allows it to interface between oil and water phases and to interact with biological membranes.
| Property | Value | Source |
| CAS Number | 10305-38-1 | PubChem |
| Molecular Formula | C₉H₂₀O₃ | PubChem |
| Molecular Weight | 176.25 g/mol | PubChem |
| IUPAC Name | 3-(hexyloxy)propane-1,2-diol | PubChem |
| Synonyms | Hexyl glyceryl ether, 1-O-hexylglycerol | PubChem |
These application notes will detail protocols for three promising research areas:
-
Topical & Transdermal Drug Delivery: As a chemical penetration enhancer.
-
Pharmaceutical Formulation: As a co-surfactant for creating stable nanoemulsions.
-
Cell Biology & Proteomics: As a mild, non-ionic detergent for cell lysis and protein extraction.
Application I: Topical & Transdermal Drug Delivery Enhancement
Scientific Rationale
The primary barrier to topical drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized, lipid-rich matrix.[5] Chemical penetration enhancers facilitate drug transport across this barrier through various mechanisms.[6][7] Based on its amphiphilic structure, this compound is hypothesized to act as an enhancer by:
-
Disrupting Lipid Bilayer Organization: The lipophilic hexyl tail can insert into the intercellular lipid matrix of the SC, disrupting the tight packing of ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid lamellae, creating a more permeable pathway for drug molecules.[7][8][9]
-
Increasing Drug Partitioning: The molecule may alter the solvent nature of the SC, improving the partitioning of a drug from its vehicle into the skin.[8]
The following protocol describes how to quantify the efficacy of this compound as a penetration enhancer using an in vitro model with Franz Diffusion Cells.[10][11][12][13]
Workflow for Assessing Penetration Enhancement
Caption: Workflow for Franz Diffusion Cell Assay.
Protocol: In Vitro Skin Permeation Study
This protocol is designed to compare a control topical formulation against a test formulation containing this compound.
1. Materials & Reagents:
-
Vertical Franz Diffusion Cells (with appropriate orifice diameter)[10][14]
-
Excised human or porcine skin (full-thickness)[12]
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, degassed. For poorly water-soluble drugs, a solution containing a solubilizing agent (e.g., 20% ethanol in PBS) may be required.[10]
-
Active Pharmaceutical Ingredient (API)
-
Control Formulation Vehicle (e.g., hydrogel, cream base)
-
Test Formulation Vehicle (Control Vehicle + 1-5% w/w this compound)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for API quantification.[14]
2. Franz Cell and Skin Preparation:
-
Thaw frozen skin at room temperature. Excise hair carefully.
-
Cut skin sections large enough to be mounted between the donor and receptor chambers.
-
Turn on the circulating water bath connected to the Franz cell jackets to maintain a skin surface temperature of 32°C.[10]
-
Fill the receptor chambers with degassed receptor medium, ensuring no air bubbles are trapped. Place a small magnetic stir bar in each chamber.
-
Mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber. Clamp securely.[15]
-
Allow the system to equilibrate for 30-60 minutes. Start the stirrers at a constant speed (e.g., 600 RPM).[15]
3. Experimental Procedure:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the control or test formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber.[15]
-
Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[15]
4. Data Analysis:
-
Analyze the API concentration in the collected samples using a validated method.
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for the removed and replaced volumes.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in μg/cm²/h).[15]
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (Test Formulation) / Jss (Control Formulation)
| Parameter | Description | Unit |
| Jss | Steady-State Flux | μg/cm²/h |
| Lag Time (t_lag) | X-intercept of the linear portion of the permeation plot | hours |
| ER | Enhancement Ratio | Dimensionless |
An ER value greater than 1 indicates that this compound enhanced the skin penetration of the API.
Application II: Nanoemulsion Formulation for Drug Delivery
Scientific Rationale
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the 20-200 nm range.[16] They are excellent vehicles for improving the solubility and bioavailability of hydrophobic drugs. The formation of a stable nanoemulsion requires a careful balance of oil, water, and surfactants/co-surfactants.
Given its amphiphilic nature, this compound can be investigated as a co-surfactant . In this role, it would work synergistically with a primary surfactant to:
-
Lower Interfacial Tension: Further reduce the tension between the oil and water phases, facilitating the formation of nano-sized droplets.
-
Increase Droplet Flexibility: Penetrate the surfactant film at the oil-water interface, increasing its flexibility and stability.
-
Improve Drug Solubilization: The hexyl group can associate with the oil phase, potentially increasing the loading capacity for a lipophilic drug.
The following protocol outlines a high-energy method (ultrasonication/homogenization) for preparing an oil-in-water (O/W) nanoemulsion to test the efficacy of this compound as a co-surfactant.[16][17][18]
Protocol: Preparation of an O/W Nanoemulsion
This protocol uses a high-energy emulsification method. A low-energy method like phase inversion could also be explored.[18]
1. Materials & Reagents:
-
Oil Phase: Medium-chain triglycerides (MCTs), Ethyl Oleate, or other pharmaceutical-grade oil.
-
Aqueous Phase: Deionized or purified water.
-
Primary Surfactant: A non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value, such as Tween 80 or Poloxamer 188.
-
Co-surfactant: this compound.
-
API: Hydrophobic drug of interest.
-
Equipment: High-speed homogenizer (e.g., Ultra-Turrax) and a high-pressure homogenizer or probe sonicator.[19]
2. Formulation Development: The optimal ratio of components must be determined empirically, often by creating a pseudo-ternary phase diagram. A starting point for investigation is provided below.
| Component | Example Concentration (% w/w) | Role |
| Oil Phase (e.g., MCT) | 5 - 15% | Drug solvent, dispersed phase |
| Primary Surfactant (e.g., Tween 80) | 10 - 25% | Emulsifier |
| This compound | 1 - 10% | Co-surfactant |
| Aqueous Phase (Water) | q.s. to 100% | Continuous phase |
| API | 0.1 - 2% | Active compound |
3. Emulsification Procedure:
-
Prepare the Oil Phase: Completely dissolve the API in the oil phase. Add the primary surfactant and this compound. Mix gently at a slightly elevated temperature (e.g., 40-50°C) until a homogenous, clear solution is formed.[19]
-
Prepare the Aqueous Phase: Heat the aqueous phase to the same temperature as the oil phase.
-
Form a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. Continue stirring for 15-20 minutes to form a coarse pre-emulsion.
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-shear homogenization (e.g., 10,000-15,000 rpm for 5-10 minutes).[19]
-
Further reduce the droplet size by passing the emulsion through a high-pressure homogenizer (e.g., 15,000 psi for 5-10 cycles) or by using a probe sonicator until the formulation appears transparent or bluish-translucent.[17][19]
-
-
Cooling & Characterization: Allow the nanoemulsion to cool to room temperature. Characterize the formulation for droplet size, polydispersity index (PDI), zeta potential, and physical stability over time.
Application III: Cell Lysis for Protein Extraction
Scientific Rationale
The extraction of cellular proteins, particularly membrane proteins, requires detergents to disrupt the lipid bilayer of the cell membrane and solubilize the proteins.[20] Detergents are classified by their charge: ionic (e.g., SDS) are strongly denaturing, while non-ionic detergents are milder and often used to extract proteins while preserving their native structure and function.[20][21][22][23]
This compound, as a non-ionic amphiphile, is a candidate for use as a mild detergent in cell lysis buffers. Its mechanism would involve:
-
Membrane Disruption: The hydrophobic hexyl tails would partition into the cell membrane's lipid bilayer.
-
Micelle Formation: At a concentration above its critical micelle concentration (CMC), the molecules would form micelles, incorporating membrane lipids and proteins into these micelles, thereby solubilizing them from the membrane.[22]
This approach is particularly valuable for applications where protein activity is paramount, such as enzyme assays or co-immunoprecipitation.[23][24]
Workflow for Mild Cell Lysis
Caption: Workflow for Protein Extraction using 3-HPG.
Protocol: Non-Denaturing Cell Lysis
This protocol is a starting point for optimizing the use of this compound for extracting soluble and membrane-associated proteins.
1. Materials & Reagents:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Base Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
Protease and Phosphatase Inhibitor Cocktails
-
This compound stock solution (e.g., 10% w/v in Base Lysis Buffer)
-
Microcentrifuge, refrigerated
2. Preparation of Lysis Buffer:
-
On the day of use, prepare the complete lysis buffer. The optimal concentration of this compound must be determined empirically. A good starting range is 0.1% to 1.0% (w/v).
-
To 9.9 mL of Base Lysis Buffer, add 100 µL of a 10% 3-HPG stock to make a 0.1% solution. Adjust volumes as needed for other concentrations.
-
Add protease and phosphatase inhibitors to the buffer immediately before use. Keep on ice.
3. Lysis Procedure:
-
For Adherent Cells: Aspirate culture medium. Wash cells once with ice-cold PBS. Aspirate PBS completely. Add a small volume of complete lysis buffer (e.g., 200-500 µL for a 10 cm dish). Scrape cells using a cell lifter and transfer the suspension to a pre-chilled microcentrifuge tube.
-
For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[25] Discard the supernatant. Wash the cell pellet once with ice-cold PBS and centrifuge again. Resuspend the pellet in complete lysis buffer.
-
Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris, nuclei, and insoluble components.[25]
-
Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.
4. Downstream Processing:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as Western blotting, immunoprecipitation, or enzyme activity assays. The compatibility of residual this compound with these assays should be verified.
References
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bioRxiv. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. Retrieved from [Link]
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Journal of Drug and Alcohol Research. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Retrieved from [Link]
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FIP - International Pharmaceutical Federation. (2023). In-Vitro Release Testing of Semisolid Topical Dosage Forms. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioequivalence Considerations for In Vitro Release Test Methods of Ophthalmic Products. Retrieved from [Link]
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Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Formulation and Evaluation of the In Vitro Performance of Topical Dermatological Products Containing Diclofenac Sodium. Retrieved from [Link]
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MDPI. (2022). Alkyl Glycerol Ethers as Adaptogens. Retrieved from [Link]
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MDPI. (2024). Development of an Epidermal Growth Factor (EGF) Loaded Elastosome Formulation for Enhanced Skin Penetration and Anti-Aging Effects. Retrieved from [Link]
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ResearchGate. (2013). Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Alkyl Glycerol Ethers as Adaptogens. Retrieved from [Link]
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Semantic Scholar. (2013). Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Determination of 3-Hexyloxypropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Analytical Imperative for 3-Hexyloxypropylene Glycol
This compound (CAS No. 10305-38-1), a C9 glycol ether, finds utility in various formulations, including cosmetics and potentially as a solvent or intermediate in pharmaceutical manufacturing.[1][2] Its amphiphilic nature, a consequence of a hexyl ether group and a propylene glycol moiety, imparts specific solubility and viscosity characteristics. The detection and quantification of this compound are critical for quality control, formulation stability, and safety assessments. This document provides a detailed guide to the analytical methodologies for this compound, grounded in established principles of chromatographic science. The protocols herein are designed to be robust and self-validating, though they should be considered as a foundational framework to be adapted and validated for specific matrices and analytical objectives.
I. Foundational Analytical Principles: A Dichotomy of Approaches
The analysis of a moderately polar and relatively high-boiling point compound like this compound (C9H20O3)[1] necessitates a strategic choice between two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection is contingent on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): As the workhorse for volatile and semi-volatile compounds, GC is eminently suitable for glycol ether analysis.[3][4] Given the boiling point of this compound, direct injection is feasible. However, derivatization can be employed to improve peak shape and thermal stability. Detection is typically achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.[3]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile matrices, HPLC presents a viable alternative. Since this compound lacks a strong UV chromophore, detection can be accomplished using a Refractive Index Detector (RID).[5][6] For trace-level analysis, derivatization with a UV-active or fluorescent tag may be necessary.
II. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification
For its superior sensitivity and specificity, GC-MS is the recommended primary technique for the analysis of this compound. The mass spectrometer provides structural information, enabling unambiguous peak identification, which is particularly crucial in complex matrices.
A. Rationale for Methodological Choices in GC-MS
The successful GC-MS analysis of this compound hinges on several key decisions in the analytical workflow, from sample preparation to data acquisition.
-
Sample Preparation: The goal of sample preparation is to extract the analyte from the sample matrix and present it in a solvent compatible with the GC system. For cosmetic creams or lotions, which are common matrices, an extraction with a polar solvent followed by clean-up is often necessary.[1][3][4][7] Ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) are modern, efficient techniques that minimize solvent consumption.[1][7] For aqueous samples, a "salting-out" liquid-liquid extraction can be highly effective in partitioning the moderately polar glycol ether into an organic solvent.
-
Chromatographic Separation: The choice of the GC column is critical. A polar stationary phase is required to achieve good peak shape and resolution for the hydroxyl-containing this compound. Polyethylene glycol (PEG)-based columns (e.g., DB-Wax) or cyanopropylphenyl-based columns are excellent choices.[1][7]
-
Derivatization (Optional but Recommended for Trace Analysis): While direct injection is possible, derivatization of the hydroxyl groups with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can improve peak symmetry and increase volatility, leading to sharper peaks and lower detection limits.
-
Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization technique. For quantification, Selected Ion Monitoring (SIM) mode is preferred over full-scan mode as it offers significantly higher sensitivity and selectivity by monitoring characteristic fragment ions of the analyte.
B. Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
C. Detailed Protocol for GC-MS Analysis
1. Sample Preparation (Cosmetic Cream Matrix)
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL polypropylene centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[1][3][4][7]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial.
-
(Optional Derivatization): To 100 µL of the filtrate, add 50 µL of BSTFA. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| GC Column | Agilent J&W DB-Wax (30 m x 0.25 mm, 0.25 µm) or equivalent polar column | Excellent for resolving polar analytes like glycol ethers.[1][7] |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) | Provides good separation of the analyte from solvent and matrix components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230°C | Standard temperature for EI. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then SIM for quantification | Full scan helps identify characteristic ions; SIM enhances sensitivity. |
| SIM Ions | To be determined empirically from the full scan mass spectrum of a this compound standard. | Monitoring specific fragment ions increases selectivity and sensitivity. |
3. Calibration and Quantification
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Process and analyze the calibration standards using the same procedure as the samples (including the derivatization step if used).
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
III. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): An Alternative Approach
For laboratories without access to GC-MS or for matrices that are incompatible with GC, HPLC-RID offers a straightforward alternative. This method is less sensitive than GC-MS but can be suitable for quality control applications where analyte concentrations are relatively high.
A. Rationale for Methodological Choices in HPLC-RID
-
Principle of RID: The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample components. It is a universal detector for compounds that do not have a UV chromophore.[5][6]
-
Chromatographic Separation: A reversed-phase C18 column is a good starting point for the separation. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol. An isocratic elution is preferred for RID to maintain a stable baseline.
-
Method Limitations: RID is sensitive to changes in temperature and mobile phase composition, which can lead to baseline drift. It is also not suitable for gradient elution. The sensitivity is generally in the low mg/L range.[5]
B. Experimental Workflow for HPLC-RID Analysis
Caption: Workflow for HPLC-RID analysis of this compound.
C. Detailed Protocol for HPLC-RID Analysis
1. Sample Preparation
-
For liquid samples, accurately dilute a known volume or weight of the sample with the mobile phase to bring the concentration of this compound into the calibration range.
-
For solid or semi-solid samples, perform an extraction with a suitable solvent (e.g., methanol or acetonitrile), followed by dilution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
2. HPLC-RID Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides stable and reproducible flow rates. |
| Detector | Agilent 1260 Infinity II Refractive Index Detector | Universal detector for non-chromophoric analytes.[5][6] |
| HPLC Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Standard reversed-phase column for a wide range of analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), Isocratic | The exact ratio should be optimized for the best separation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature is crucial for RID stability. |
| Injection Volume | 20 µL | Can be adjusted to optimize sensitivity. |
3. Calibration and Quantification
-
Prepare a stock solution of this compound (10 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 50, 100, 250, 500, 1000 µg/mL).
-
Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the prepared samples by interpolation from the calibration curve.
IV. Method Validation: Ensuring Trustworthiness
Any analytical method developed must be validated to ensure its suitability for the intended purpose.[3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.995 is generally considered acceptable.[3][4]
-
Accuracy (Recovery): The closeness of the test results to the true value. This is typically assessed by analyzing spiked matrix samples at different concentration levels. Recoveries between 90-110% are generally desirable.[3][4]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD). RSD values below 15% are often acceptable.[3][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
V. Concluding Remarks
The analytical determination of this compound can be reliably achieved using either GC-MS or HPLC-RID. GC-MS is the preferred method for its high sensitivity and specificity, making it ideal for trace analysis and complex matrices. HPLC-RID provides a simpler, alternative approach suitable for higher concentration assays. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. It is imperative that the chosen method is thoroughly validated for the specific sample matrix to ensure the generation of accurate and reliable data.
References
-
Mecheri, I., Djafer, R., Dammak, M., Ben Slama, R., & Belmahi, M. H. (2025). Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Journal of Separation Science, 48(8). [Link]
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Mecheri, I., Djafer, R., Dammak, M., Ben Slama, R., & Belmahi, M. H. (2025). Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Journal of Separation Science, 48(8). [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Nitschke, L., & Huber, L. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Propylene Glycol. [Link]
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Porter, W. H., & Rutter, E. R. (2010). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. Journal of Analytical Toxicology, 34(6), 333–338. [Link]
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Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
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Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
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Ligor, M., & Buszewski, B. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Cosmetics, 8(4), 102. [Link]
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Ligor, M., & Buszewski, B. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Glycol Analysis by HPLC. [Link]
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International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
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Application Note: Quantitative Analysis of 3-Hexyloxypropylene Glycol in Pharmaceutical Formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of 3-Hexyloxypropylene glycol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a non-volatile and polar compound, is utilized in various industrial and pharmaceutical applications.[1][2] Due to its low volatility and lack of a strong chromophore, direct analysis by Gas Chromatography (GC) or UV-based High-Performance Liquid Chromatography (HPLC) is challenging. This method employs a pre-column derivatization technique to enhance the chromatographic retention and ionization efficiency of the analyte, allowing for reliable and accurate quantification in a complex matrix. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a validated method for the determination of this compound.
Introduction
This compound (3-hexoxypropane-1,2-diol) is a glycol ether with the molecular formula C9H20O3 and a molecular weight of 176.25 g/mol .[1] Its properties as a solvent and surfactant make it a valuable component in various formulations.[3] The accurate quantification of this compound is crucial for quality control, formulation development, and stability studies.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of non-volatile, polar, or thermolabile compounds.[4] However, the high polarity and poor ionization of small glycols can present analytical challenges. To overcome these limitations, this method utilizes a derivatization step with benzoyl chloride, a technique proven effective for the analysis of other glycols.[5][6] This derivatization improves the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and enhances its ionization efficiency for mass spectrometric detection.[7][8]
This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, derivatization, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Benzoyl chloride
-
Sodium hydroxide
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Internal Standard (IS): Deuterated propylene glycol or a structurally similar glycol ether.
Standard and Sample Preparation
Rationale: A simple "dilute and shoot" method is often insufficient for polar analytes in complex matrices. Derivatization with benzoyl chloride under alkaline conditions (Schotten-Baumann reaction) is employed to append a non-polar, easily ionizable benzoyl group to the hydroxyl moieties of the glycol.[5][6] This significantly improves chromatographic performance and detection sensitivity.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
For liquid formulations, accurately dilute a known volume or weight of the sample with methanol to bring the expected concentration of this compound within the calibration range.
-
For solid or semi-solid formulations, perform a solvent extraction with methanol, followed by centrifugation or filtration to remove insoluble excipients.
-
-
Derivatization Procedure:
-
To 100 µL of each standard, quality control sample, and sample preparation, add 10 µL of the internal standard working solution.
-
Add 50 µL of 2 M sodium hydroxide, and vortex briefly.
-
Add 20 µL of benzoyl chloride, and vortex immediately for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 20 µL of formic acid to quench the reaction and neutralize the excess sodium hydroxide.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Method
Rationale: A C18 reversed-phase column is selected for the separation of the derivatized, non-polar analyte. A gradient elution with acetonitrile and water, both containing a small amount of formic acid and ammonium formate, is used to achieve good peak shape and efficient ionization. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is used for quantification due to its high selectivity and sensitivity, which minimizes interference from the sample matrix.[9][10][11] Atmospheric Pressure Chemical Ionization (APCI) is often a robust choice for less polar compounds and can provide excellent sensitivity for derivatized glycol ethers.[9] Electrospray Ionization (ESI) is also a viable alternative. The precursor ion will be the protonated molecule of the di-benzoylated derivative of this compound. Product ions will be generated by fragmentation of the ester linkages.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
| Gas Temperature | 325 °C |
| Vaporizer Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined by infusion of the derivatized standard |
| Dwell Time | 100 ms |
Expected MRM Transitions:
-
This compound di-benzoate: The molecular weight of the di-benzoate derivative is 384.49 g/mol . The expected precursor ion [M+H]+ would be m/z 385.5. The primary product ion would likely result from the loss of a benzoic acid molecule (122.12 g/mol ), leading to a fragment at m/z 263.4.
-
Internal Standard: The MRM transition for the derivatized internal standard would be determined similarly.
Results and Discussion
Chromatography
The derivatization significantly increases the hydrophobicity of this compound, leading to good retention and peak shape on the C18 column. A representative chromatogram would show a sharp, symmetrical peak for the derivatized analyte, well-resolved from any matrix components.
Linearity, Precision, and Accuracy
The method should be validated according to standard guidelines. A linear calibration curve with a correlation coefficient (r²) of >0.995 is expected over the concentration range. The precision, expressed as the relative standard deviation (%RSD), should be less than 15% for all quality control samples. The accuracy should be within 85-115%.
Table 3: Expected Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | >0.995 |
| LLOQ | Signal-to-Noise >10 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 85 - 115% |
| Stability (Freeze/Thaw) | Within ±15% |
Workflow and Diagrams
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Derivatization Reaction
Caption: Schotten-Baumann derivatization of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in various sample matrices. The pre-column derivatization with benzoyl chloride is a critical step that overcomes the challenges associated with the analysis of polar glycols. This method is suitable for use in quality control laboratories and research settings where accurate determination of this compound is required.
References
- National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
- PubChem. (n.d.). This compound.
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- ChemRxiv. (2025). Strategies for organic pollutants analysis: a global overview to start your LC method development.
- Analytical Methods. (n.d.). Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS.
- ResearchGate. (n.d.). Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis.
- National Institutes of Health. (n.d.). An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- ResearchGate. (n.d.). LC Determination of Propylene Glycol in Human Plasma After PreColumn Derivatization with Benzoyl Chloride.
- Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis?.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
- MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
- European Biomedical Institute. (n.d.). Non-volatile-organic-compounds-nvoc.
- Celerion. (n.d.). LC-MS/MS Quantification of Propylene Glycol.
- National Institutes of Health. (n.d.). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures.
- PubMed. (n.d.). Analysis of eight glycols in serum using LC-ESI-MS-MS.
- Sigma-Aldrich. (n.d.). Analysis of eight glycols in serum using LC-ESI-MS-MS.
- ResearchGate. (2025). Improvement of Sensitivity for the Determination of Propylene Glycol in Rat Plasma and Lung Tissue Using HPLC/Tandem MS and Derivatization with Benzoyl Chloride.
- Wikipedia. (n.d.). Propylene glycol.
- ResearchGate. (n.d.). Summary of selected physical/chemical properties of the propylene glycol substances.
- Britannica. (2025). Propylene glycol.
- Dow Inc. (n.d.). Propylene Glycols.
- Dow Inc. (n.d.). Propylene Glycol (PG) Industrial Grade.
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Introduction: The Analytical Imperative for Glycol Ethers
An Application Note for the Comprehensive NMR Structural Elucidation of 3-Hexyloxypropylene glycol
This compound (CAS: 10305-38-1) is a member of the glycol ether family, a class of solvents and coupling agents utilized across diverse industries, from coatings and cleaners to chemical synthesis.[1][2] Its amphiphilic nature, stemming from a polar diol head and a nonpolar hexyl tail, dictates its functional properties. For researchers, scientists, and drug development professionals, verifying the precise chemical structure and purity of such compounds is a non-negotiable prerequisite for reliable application and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural characterization of organic molecules like this compound. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C), providing direct evidence of the molecular framework, connectivity, and even stereochemistry.
This guide provides a comprehensive, multi-technique NMR protocol for the complete structural assignment of this compound. It is designed not as a rigid set of instructions, but as a self-validating workflow that explains the causality behind each experimental choice, empowering the scientist to adapt and troubleshoot. We will proceed from basic sample preparation through 1D and advanced 2D NMR experiments, culminating in a full, confident structural elucidation.
Molecular Structure and NMR-Active Nuclei
The first step in any NMR analysis is to examine the target structure and identify the unique proton and carbon environments.
For clarity in our analysis, we will use the following numbering scheme for the carbon atoms and lettering for the proton environments:
This structure presents several key features for NMR analysis: a terminal methyl group, a series of aliphatic methylene groups, two distinct methylene groups adjacent to an ether oxygen, a methine and a methylene group bearing hydroxyl functions, and two exchangeable hydroxyl protons.
Part I: The Foundation – A Validated Sample Preparation Protocol
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[3] A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.
Protocol 1: Standard Sample Preparation
-
Vial Preparation: Weigh 10-20 mg of this compound into a clean, dry glass vial. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time.[4]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solvency for moderately polar compounds and its readily identifiable residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which can be used as a secondary chemical shift reference.[5]
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[6] Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell). The sample height should be between 4 and 5 cm to ensure it is centered within the instrument's detection coil.[3][7]
-
Referencing: Add 1-2 µL of a 1% Tetramethylsilane (TMS) solution in CDCl₃. TMS provides the primary reference signal at 0 ppm. Causality Note: Using a dilute TMS solution prevents the reference signal from dominating the spectrum and interfering with quantification.[3]
-
Labeling: Clearly label the NMR tube with the sample identity.[7]
-
(Optional) D₂O Shake for Hydroxyl Proton Identification: To confirm the identity of the -OH proton signals, one can add a single drop of deuterium oxide (D₂O) to the prepared NMR sample, shake vigorously, and re-acquire the ¹H NMR spectrum. The labile hydroxyl protons will exchange with deuterium and their signals will disappear or significantly diminish, providing a definitive assignment.
Part II: Initial Survey – 1D NMR Spectroscopy
1D NMR experiments provide the initial, fundamental overview of the molecule's structure.
¹H NMR Spectroscopy: Proton Census and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). Protons near electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (further downfield).[8]
Experimental Protocol: ¹H NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent or TMS peak.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.[9][10]
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
¹³C NMR & DEPT: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the number of protons attached to each carbon.[11][12]
-
¹³C{¹H} (Broadband Decoupled): Shows all carbon signals.
-
DEPT-90: Shows only methine (CH) carbons.[12]
-
DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks. Quaternary carbons are absent.[12]
Experimental Protocol: ¹³C and DEPT Acquisition
-
Using the same locked and shimmed sample, select the ¹³C NMR experiment.
-
Acquire a standard proton-decoupled ¹³C spectrum. Note: This may require a larger number of scans than the ¹H experiment due to the lower natural abundance of ¹³C.
-
Sequentially run the DEPT-90 and DEPT-135 pulse sequences.
-
Process all spectra and reference the CDCl₃ multiplet to δ ≈ 77.16 ppm.
Part III: Unambiguous Assignment – 2D NMR Spectroscopy
While 1D spectra provide a wealth of information, complex molecules often have overlapping signals that require 2D NMR for definitive assignment. 2D experiments reveal correlations between nuclei, building a complete picture of the molecular connectivity.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] Cross-peaks in a COSY spectrum connect signals from protons that are scalar-coupled.
Experimental Protocol: COSY Acquisition
-
Select the COSY pulse sequence.
-
Acquire the 2D data set. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t1) with 2-4 scans per increment.
-
Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.
-
The resulting spectrum will show the 1D ¹H spectrum along both axes, with diagonal peaks and the crucial cross-peaks indicating J-coupling.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[14][15] This is the most reliable way to definitively link the proton and carbon skeletons. An "edited" HSQC can also provide DEPT-like information, showing CH/CH₃ and CH₂ cross-peaks with different phases or colors.[14]
Experimental Protocol: HSQC Acquisition
-
Select the HSQC (or edited HSQC) pulse sequence.
-
Acquire the 2D data. This experiment is proton-detected, making it relatively sensitive.[16]
-
Process the data. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall structure of an unknown compound. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[17] This allows for the connection of molecular fragments, especially across quaternary carbons or heteroatoms like the ether oxygen.
Experimental Protocol: HMBC Acquisition
-
Select the HMBC pulse sequence. The pulse sequence contains a delay that is optimized for a range of long-range coupling constants (typically optimized for ~8 Hz).[16]
-
Acquire and process the 2D data set.
-
The resulting spectrum shows ¹H-¹³C correlations through multiple bonds, enabling the assembly of the complete molecular structure.
Visualization: A Unified NMR Workflow
The logical flow of these experiments is critical for an efficient and complete structural elucidation.
Diagram 1. Workflow for the complete NMR structural elucidation of this compound.
Data Presentation: Predicted NMR Assignments
Based on established chemical shift ranges for alcohols and ethers, the following assignments for this compound are predicted.[18][19] The 2D NMR experiments described above would be used to confirm these assignments definitively.
| Carbon No. (C) | Proton Env. (H) | Predicted ¹H Shift (δ ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (δ ppm) | DEPT-135 Phase |
| 1 | a | ~ 0.90 | Triplet (t) | 3H | ~ 14.1 | Positive |
| 2 | b | ~ 1.30 | Multiplet (m) | 2H | ~ 22.7 | Negative |
| 3 | c | ~ 1.30 | Multiplet (m) | 2H | ~ 31.8 | Negative |
| 4 | d | ~ 1.30 | Multiplet (m) | 2H | ~ 25.9 | Negative |
| 5 | e | ~ 1.57 | Multiplet (m) | 2H | ~ 29.5 | Negative |
| 6 | f | ~ 3.45 | Triplet (t) | 2H | ~ 71.8 | Negative |
| 7 | g | ~ 3.50 | Multiplet (m) | 2H | ~ 74.0 | Negative |
| 8 | h | ~ 3.85 | Multiplet (m) | 1H | ~ 69.0 | Positive |
| 9 | i | ~ 3.65 | Multiplet (m) | 2H | ~ 66.5 | Negative |
| - | -OH | 2.0 - 4.0 (broad) | Singlet (s) | 2H | - | - |
Note: The exact chemical shifts of the -OH protons are highly dependent on concentration, solvent, and temperature, and the signals are often broad due to chemical exchange.
Interpreting Key 2D Correlations:
-
COSY: Will show a clear correlation pathway from the methyl protons (a) along the hexyl chain to the methylene protons (f) adjacent to the ether oxygen. It will also show correlations between h-i, h-g, and the two hydroxyl protons.
-
HSQC: Will definitively link each proton signal (a-i) to its corresponding carbon signal (1-9).
-
HMBC: This is critical for confirming the ether linkage. Key correlations would be observed between the protons on C6 (f) and carbon C7, and between the protons on C7 (g) and carbon C6. Further correlations from protons g, h, and i to carbons 7, 8, and 9 will lock in the structure of the propylene glycol moiety.
Conclusion
This application note outlines a systematic and robust workflow for the complete and unambiguous structural characterization of this compound using a suite of 1D and 2D NMR experiments. By progressing logically from sample preparation through multi-dimensional correlation spectroscopy, a researcher can build a self-validating data set that confirms every atom's position and connectivity within the molecule. This level of analytical rigor is essential for ensuring the quality, purity, and identity of chemical compounds in research and industrial applications.
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ResearchGate. (n.d.). A comparison of 13C NMR spectra of (a) propylene glycol, (b) the.... Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: Leveraging 3-Hexyloxypropylene Glycol in Advanced Nanoparticle Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The polyol synthesis process stands as a cornerstone in nanomaterial fabrication, valued for its simplicity, versatility, and the high degree of control it offers over nanoparticle morphology and composition.[1] This method utilizes high-boiling, multivalent alcohols (polyols) that distinctively serve as the solvent, a reducing agent, and a surface-stabilizing (capping) agent, often within a single-pot reaction.[2][3] While common polyols like ethylene glycol and glycerol are well-documented, this guide explores the application of 3-Hexyloxypropylene glycol (also known as 3-(hexyloxy)propane-1,2-diol), a glycerol ether, in the synthesis of both metallic and metal oxide nanoparticles. Its unique molecular structure, featuring a C6 alkyl chain, offers modified polarity and enhanced steric hindrance, providing new avenues for controlling nanoparticle nucleation, growth, and colloidal stability. These notes provide a mechanistic overview, detailed synthesis protocols, and expert insights for researchers and drug development professionals aiming to harness this compound for creating functional nanomaterials.
The Polyol Method: A Mechanistic Framework
The efficacy of the polyol process stems from the multifunctional nature of the polyol itself.[2][4] At elevated temperatures, polyols can reduce a wide range of inorganic precursor salts to their zero-valent or lower-oxidation states. This process circumvents the need for additional, often harsh, reducing agents. The high boiling points of polyols (typically >200°C) permit reactions at temperatures sufficient to promote high crystallinity in the resulting nanoparticles without requiring high-pressure autoclaves.[2]
The role of a polyol like this compound can be dissected into three core functions:
-
Solvent Medium: It effectively dissolves a variety of metal salt precursors, creating a homogeneous reaction environment essential for uniform nucleation.[2]
-
Reducing Agent: At elevated temperatures, the alcohol groups are oxidized, facilitating the reduction of metal ions. For instance, ethylene glycol can be oxidized to various aldehydes and carboxylic acids, providing the electrons for metal reduction.[5]
-
Stabilizing & Capping Agent: Following nucleation, polyol molecules or their oxidation byproducts adsorb onto the nascent nanoparticle surfaces.[2] This surface coordination prevents uncontrolled aggregation, stabilizes the colloidal suspension, and can direct the crystallographic growth to achieve specific shapes (e.g., spheres, cubes, rods).[6] The presence of the hexyl ether group in this compound is anticipated to provide a more substantial steric barrier compared to smaller polyols, enhancing particle stability.
Caption: Multifunctional role of this compound in nanoparticle synthesis.
Physicochemical Properties of this compound
Understanding the properties of the polyol is critical for designing a synthesis protocol. The structure of this compound combines a hydrophilic diol functionality with a moderately long hydrophobic alkyl chain, making it an interesting solvent and stabilizer.
| Property | Value | Source |
| IUPAC Name | 3-(hexyloxy)propane-1,2-diol | [7] |
| Molecular Formula | C₉H₂₀O₃ | [7] |
| Molecular Weight | 176.25 g/mol | [7] |
| Boiling Point | Approx. 250-260 °C (Estimated) | - |
| Structure | CH₃(CH₂)₅OCH₂CH(OH)CH₂OH | [7] |
Application Protocol I: Synthesis of Silver Nanoparticles (AgNPs)
This protocol details the synthesis of spherical silver nanoparticles using this compound as both the reducing and stabilizing agent. The procedure is adapted from established polyol methods that utilize similar glycols.[8][9]
Principle & Causality
In this synthesis, silver nitrate (AgNO₃) is used as the metal precursor. As the reaction mixture is heated, this compound reduces the Ag⁺ ions to Ag⁰ atoms. These atoms rapidly reach a supersaturation point and nucleate to form small seeds. Subsequent reduction of Ag⁺ occurs on the surface of these seeds in a growth phase. The temperature is a critical parameter; higher temperatures increase the reduction rate, influencing the final particle size and distribution.[10] The glycol molecules cap the nanoparticles, preventing their aggregation into bulk metal. For enhanced stability and size control, an auxiliary capping agent like polyvinylpyrrolidone (PVP) can be introduced, which coordinates strongly to the silver surface.[8]
Experimental Workflow
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Application Notes and Protocols for 3-Hexyloxypropylene Glycol in Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-Hexyloxypropylene glycol as a novel excipient in drug delivery. Drawing upon the well-established roles of propylene glycol and its ether derivatives in pharmaceuticals, this document outlines the scientific rationale and detailed experimental protocols for leveraging the unique physicochemical properties of this compound.[1] Applications detailed herein include its use as a transdermal penetration enhancer, a key component in nanoemulsion formulations, and a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking to explore innovative formulation strategies.
Introduction to this compound
This compound, also known as 3-(Hexyloxy)propane-1,2-diol, is a propylene glycol ether with the chemical formula C9H20O3.[2][3] Its molecular structure, featuring a hydrophilic diol head and a moderately long hydrophobic hexyloxy tail, imparts an amphiphilic character. This unique structure suggests its potential utility in a variety of drug delivery applications, analogous to other propylene glycol ethers that are widely used as solvents, coupling agents, and coalescing agents in pharmaceutical and cosmetic industries.[1][4][5] While direct literature on the pharmaceutical applications of this compound is nascent, its structural similarity to well-characterized excipients like propylene glycol provides a strong basis for exploring its potential to enhance drug solubility, stability, and bioavailability.[6][7]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H20O3 | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| Appearance | Inferred to be a liquid at room temperature | Inferred from related compounds |
| Solubility | Expected to have good solubility in water and organic solvents | Inferred from related compounds[4] |
Application Note I: Transdermal Penetration Enhancer
Scientific Rationale and Mechanism of Action
The transdermal delivery of drugs offers numerous advantages, including the avoidance of first-pass metabolism and improved patient compliance.[8] However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration.[9] Chemical penetration enhancers are often incorporated into topical formulations to reversibly decrease this barrier's resistance.[10] Propylene glycol and its derivatives are well-known penetration enhancers that are thought to act by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of drugs through the skin.[11][12]
The amphiphilic nature of this compound, with its lipophilic hexyl chain, is hypothesized to allow it to intercalate into the intercellular lipid matrix of the stratum corneum. This interaction can lead to a fluidization of the lipid bilayers, creating more permeable pathways for drug molecules to traverse the skin barrier.[9][10]
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of this compound's ability to enhance the permeation of a model drug (e.g., ibuprofen) across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Model drug (e.g., ibuprofen)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Formulations: Prepare a control formulation of the model drug in a standard vehicle (e.g., PBS/ethanol mixture). Prepare a test formulation with the same drug concentration but with the addition of 5% (w/v) this compound.
-
Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C.
-
Application of Formulation: Apply a known amount of the control or test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) and the enhancement ratio (ER) using the following formulas:
-
Jss = Slope of the linear portion of the cumulative amount vs. time plot.
-
ER = Jss (test formulation) / Jss (control formulation).
-
An ER significantly greater than 1 indicates a penetration-enhancing effect of this compound.
Application Note II: Formulation of Nanoemulsions for Topical Delivery
Scientific Rationale
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules. Their small droplet size (typically 20-200 nm) provides a large surface area, which can improve the dissolution and absorption of encapsulated drugs.[13]
Given its amphiphilic structure, this compound can function as a cosurfactant or as part of the oil phase in a nanoemulsion system. As a cosurfactant, it can reduce the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Its inclusion can also enhance the solubilization of the API within the nanoemulsion.
Caption: Workflow for developing a nanoemulsion using this compound.
Protocol: Preparation and Characterization of a Nanoemulsion
This protocol details the formulation of a nanoemulsion using this compound as a cosurfactant for the topical delivery of a lipophilic drug (e.g., clotrimazole).
Materials:
-
Lipophilic API (e.g., clotrimazole)
-
Oil phase (e.g., oleic acid)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (this compound)
-
Distilled water
-
Magnetic stirrer
-
Probe sonicator
-
Dynamic light scattering (DLS) instrument
-
Transmission electron microscope (TEM)
Procedure:
-
Phase Diagram Construction: To determine the optimal ratio of components, construct a pseudo-ternary phase diagram. Prepare various mixtures of oil, surfactant, and cosurfactant (with this compound as the cosurfactant) at different weight ratios. Titrate each mixture with water and observe the formation of a clear or translucent nanoemulsion.
-
Nanoemulsion Preparation:
-
Dissolve the lipophilic API in the oil phase.
-
Add the surfactant and this compound to the oil phase and mix thoroughly to form a homogenous organic phase.
-
Slowly add the aqueous phase to the organic phase under constant stirring.
-
Subject the coarse emulsion to high-energy emulsification using a probe sonicator to form the nanoemulsion.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure the average droplet size and PDI using DLS. A narrow size distribution (low PDI) is desirable.
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets to assess their stability against aggregation.
-
Morphology: Visualize the shape and size of the nanoemulsion droplets using TEM.
-
Drug Content and Encapsulation Efficiency: Determine the amount of drug encapsulated in the nanoemulsion using a suitable analytical technique after separating the free drug.
-
Quantitative Data Summary (Hypothetical)
| Formulation | Oil:Surfactant:Cosurfactant Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 10:40:50 | 120 | 0.25 | -15 |
| F2 | 15:45:40 | 95 | 0.18 | -22 |
| F3 | 20:50:30 | 150 | 0.31 | -12 |
Safety and Biocompatibility Considerations
While propylene glycol is generally regarded as safe, the toxicological profile of this compound is not well-established.[14][15] Propylene glycol ethers as a class have varied toxicological profiles, and it is imperative to conduct thorough safety evaluations before considering this compound for pharmaceutical applications.[1] Initial safety assessments should include in vitro cytotoxicity studies on relevant cell lines (e.g., keratinocytes, fibroblasts) to determine its potential for skin irritation and sensitization.
Conclusion
This compound presents a promising, yet underexplored, opportunity as a multifunctional excipient in drug delivery. Its amphiphilic nature suggests its potential as a transdermal penetration enhancer, a component in nano-sized drug delivery systems, and a solubilizing agent. The protocols outlined in this guide provide a framework for the systematic evaluation of these applications. Further research into its efficacy and, critically, its safety and biocompatibility is essential to unlock its full potential in the development of novel and effective drug formulations.
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Application Notes and Protocols for 3-Hexyloxypropylene Glycol as a Surfactant
Introduction: Unveiling the Potential of 3-Hexyloxypropylene Glycol in Advanced Formulations
This compound, a member of the propylene glycol ethers family, is a non-ionic surfactant with significant potential in pharmaceutical and research applications. Its amphiphilic nature, characterized by a hydrophilic propylene glycol head and a hydrophobic hexyl tail, allows it to reduce surface tension at interfaces and self-assemble into micelles in aqueous solutions. These properties make it a versatile excipient for a range of applications, including enhancing the solubility of poorly water-soluble drugs, stabilizing emulsions, and acting as a wetting agent.[1][2][3] This guide provides an in-depth exploration of the surfactant properties of this compound and detailed protocols for its application in drug development and research. Propylene glycol and its derivatives are widely used in the pharmaceutical industry as solvents and stabilizers, highlighting the biocompatibility of this class of molecules.[4][5][6]
Physicochemical Properties and Surfactant Characteristics
To effectively utilize this compound, it is crucial to understand its fundamental surfactant properties.
Estimated Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting the appropriate surfactant for a specific application.[7] For non-ionic surfactants like this compound, the HLB value can be estimated using Griffin's method:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (propylene glycol head group: C₃H₈O₃, approx. 92.09 g/mol )
-
M is the molecular mass of the entire molecule (C₉H₂₀O₃, approx. 176.26 g/mol )
Calculated HLB ≈ 20 * (92.09 / 176.26) ≈ 10.4
This estimated HLB value suggests that this compound is likely effective as an oil-in-water (O/W) emulsifier and a wetting agent.[7] The following table provides a general guide to surfactant applications based on HLB values.
| HLB Range | Application |
| 3-6 | Water-in-Oil (W/O) emulsifier |
| 7-9 | Wetting and spreading agent |
| 8-16 | Oil-in-Water (O/W) emulsifier |
| 13-16 | Detergent |
| 16-18 | Solubilizer or hydrotrope |
Table 1: General Surfactant Applications Based on HLB Values.[7]
Critical Micelle Concentration (CMC)
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound
This protocol describes the determination of the CMC of this compound in an aqueous solution using the surface tension method. This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]
Materials and Equipment
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
Experimental Workflow
Caption: Workflow for CMC determination.
Step-by-Step Procedure
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph should show two distinct linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.
-
Data Presentation
| Concentration (mM) | log(Concentration) | Surface Tension (mN/m) |
| 0.01 | -2.00 | 72.0 |
| 0.1 | -1.00 | 65.5 |
| 1.0 | 0.00 | 52.3 |
| 5.0 | 0.70 | 40.1 |
| 10.0 | 1.00 | 35.2 |
| 20.0 | 1.30 | 34.8 |
| 50.0 | 1.70 | 34.5 |
Table 2: Example Data for CMC Determination of a Non-ionic Surfactant.
Protocol 2: Enhancing the Solubility of a Poorly Water-Soluble Drug
Non-ionic surfactants are widely used to increase the aqueous solubility of hydrophobic drugs, thereby improving their bioavailability.[1][10] This protocol outlines a method to quantify the solubility enhancement of a model poorly water-soluble drug using this compound.
Mechanism of Micellar Solubilization
Caption: Micellar solubilization of a hydrophobic drug.
Materials and Equipment
-
This compound
-
A model poorly water-soluble drug (e.g., ibuprofen, paclitaxel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for drug quantification
-
Syringe filters (0.22 µm)
Step-by-Step Procedure
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound in PBS at concentrations above its predetermined CMC. Also, prepare a control solution of PBS without any surfactant.
-
Equilibrate with Excess Drug: Add an excess amount of the model drug to each surfactant solution and the control. Ensure that solid drug is visible in each container.
-
Incubate: Tightly seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Drug: Centrifuge the samples at high speed to pellet the undissolved drug.
-
Sample for Analysis: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify Solubilized Drug:
-
Dilute the filtered samples with an appropriate solvent if necessary.
-
Measure the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis: Plot the concentration of the solubilized drug as a function of the this compound concentration.
Data Presentation
| This compound Conc. (mM) | Solubilized Drug Conc. (µg/mL) |
| 0 (Control) | 15 |
| 10 | 150 |
| 20 | 320 |
| 50 | 850 |
| 100 | 1800 |
Table 3: Example Data for Solubility Enhancement of a Model Drug.
Protocol 3: Formulation of an Oil-in-Water (O/W) Microemulsion
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often with a co-surfactant.[11][12] They are excellent drug delivery systems.[13] Given its estimated HLB, this compound can be explored as a co-surfactant or primary surfactant in O/W microemulsions. This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region.
Experimental Workflow for Phase Diagram Construction
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Materials and Equipment
-
This compound (as co-surfactant or surfactant)
-
A primary surfactant (e.g., Tween 80)
-
An oil phase (e.g., isopropyl myristate, ethyl oleate)
-
High-purity water
-
Glass vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
Step-by-Step Procedure
-
Prepare Surfactant Mixture (Smix): Prepare mixtures of the primary surfactant and this compound (co-surfactant) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
Titration:
-
For a fixed Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ... , 1:9 of Smix to oil).
-
Titrate each of these mixtures with water dropwise, under constant stirring.
-
After each addition of water, vortex the mixture and allow it to equilibrate.
-
Observe the mixture for transparency and flowability. The transition from a turbid emulsion to a clear, isotropic microemulsion should be noted.
-
-
Construct the Phase Diagram:
-
Calculate the weight percentage of oil, water, and Smix for each point where a clear microemulsion is formed.
-
Plot these points on a ternary phase diagram.
-
The area enclosed by these points represents the microemulsion region for that specific Smix ratio.
-
-
Repeat for Different Smix Ratios: Repeat the process for other Smix ratios to understand the effect of the co-surfactant concentration on the size of the microemulsion region.
Conclusion and Future Perspectives
This compound presents itself as a promising non-ionic surfactant for various pharmaceutical applications. Its estimated HLB value suggests its utility as an O/W emulsifier and wetting agent, which is valuable in formulating poorly soluble drugs. The protocols provided in this guide offer a systematic approach to experimentally determine its critical surfactant properties and to apply it in solubility enhancement and the formulation of advanced drug delivery systems like microemulsions. Further research should focus on the toxicological profile of this compound and its interactions with other excipients and active pharmaceutical ingredients to fully realize its potential in drug development.
References
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Ansari, M. J., et al. (2016). Pharmaceutical applications of non-ionic surfactants. In ResearchGate. Retrieved from [Link]
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Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier? Retrieved from [Link]
-
Wikipedia. (2023). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). Determination of HLB value by saponification method: A brief review. Retrieved from [Link]
-
Gao, Z. G., et al. (2006). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Molecules. Retrieved from [Link]
-
Tradeasia. (2023). Propylene Glycol Applications: Versatile Uses and Benefits. Retrieved from [Link]
-
Dominguez, A., et al. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2003). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]
-
Pharmaguideline. (2023). Solubility Enhancement Techniques. Retrieved from [Link]
-
MDPI. (2021). Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters. Retrieved from [Link]
-
arXiv. (2022). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. Retrieved from [Link]
-
AIP Publishing. (2015). Determination of the critical micelle concentration in simulations of surfactant systems. Retrieved from [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Advantages and Uses of Nonionic Surfactants. Retrieved from [Link]
-
MDPI. (2021). Non-Ionic Surfactants. Retrieved from [Link]
-
Dovepress. (2023). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ScienceDirect. (2023). Insights on production mechanism and industrial applications of renewable propylene glycol. Retrieved from [Link]
-
NIH. (2016). Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems. Retrieved from [Link]
-
IJPS. (2023). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2017). Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. Retrieved from [Link]
-
NIH. (2020). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved from [Link]
-
EPub Bayreuth. (2011). Novel microemulsions with an anionic/non-ionic surfactant mixture. Retrieved from [Link]
-
J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. Retrieved from [Link]
-
Mokon. (n.d.). Technical & Engineering Data HEAT TRANSFER FLUID - PROPYLENE GLYCOL. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3-Hexyloxypropylene Glycol in Cell Culture
Introduction: A Framework for Investigating a Novel Glycol Ether in Biological Systems
3-Hexyloxypropylene glycol is a propylene glycol ether with currently unpublished specific biological activities and cytotoxic profile in cell culture.[1] Propylene glycol and its derivatives are utilized in a wide array of industrial and pharmaceutical applications due to their solvent properties.[2][3][4] While generally considered to have low toxicity, studies on related compounds like propylene glycol have demonstrated dose-dependent cytotoxic effects in cultured cells.[5] For instance, concentrations of 50 mM propylene glycol were found to be toxic to human proximal tubule cells.[5] Furthermore, the metabolism of propylene glycol ethers can lead to the formation of potentially toxic metabolites, making a thorough in vitro evaluation critical.[6][7][8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound in mammalian cell culture. The protocols herein are designed as a self-validating system, guiding the user from fundamental characterization, such as solubility and cytotoxicity assessment, to the design of more complex functional assays. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific cell type and research question.
PART 1: Initial Characterization and Stock Solution Preparation
Before introducing any new compound to a cell culture system, it is imperative to determine its solubility in aqueous media and prepare a sterile, high-concentration stock solution. This minimizes the volume of solvent added to the culture, thereby reducing potential solvent-induced artifacts.[9]
Determining the Aqueous Solubility of this compound
The solubility of a compound dictates the maximum concentration that can be tested without precipitation in the culture medium.[10][11] This protocol outlines a method for determining the kinetic solubility of this compound in your specific cell culture medium.
Table 1: Key Factors Influencing Compound Solubility in Cell Culture Media
| Factor | Rationale |
| pH | The ionization state of a compound can significantly affect its solubility. Cell culture media are buffered, typically around pH 7.4, but the compound itself could alter the local pH.[11] |
| Temperature | Solubility is temperature-dependent. Experiments should be conducted at the standard cell culture incubation temperature (37°C).[11] |
| Serum Presence | Proteins in fetal bovine serum (FBS) or other supplements can bind to the compound, potentially increasing its apparent solubility or influencing its activity. |
| Solvent Choice | For water-insoluble compounds, a biocompatible solvent is necessary. Dimethyl sulfoxide (DMSO) is commonly used, but its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[9] |
Protocol 1: Kinetic Solubility Assessment
-
Preparation of High-Concentration Stock: Prepare a 1 M stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 1 M stock solution into cell culture medium (e.g., DMEM with 10% FBS) to achieve a range of final concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Visual Inspection: Visually inspect each well for the presence of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
-
Spectrophotometric Analysis (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitates.
Preparation and Storage of a Sterile Stock Solution
Once the solubility is determined, a sterile, high-concentration stock solution should be prepared for use in all subsequent experiments.
Protocol 2: Stock Solution Preparation
-
Dissolution: Based on the solubility assessment, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock. Aim for a concentration that is at least 1000x the highest desired final concentration in your cell culture experiments.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
PART 2: Cytotoxicity Profiling
A critical first step in evaluating a new compound is to determine its cytotoxic concentration range. This information is essential for selecting appropriate concentrations for functional assays, ensuring that observed effects are not simply a result of cell death. Two common methods for assessing cytotoxicity are the MTT and LDH assays.
Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity testing of this compound.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][15] The amount of formazan produced is proportional to the number of viable cells.[14][15]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[17][18]
Protocol 4: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[18][19][20]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[18][19]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).[18]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the spontaneous and maximum release controls.
PART 3: Designing Functional Assays
Once the non-toxic concentration range of this compound has been established, you can proceed to design experiments to investigate its specific effects on cellular functions. The design of these assays will be highly dependent on your research interests.
General Considerations for Functional Assays
-
Concentration Selection: Choose at least three non-toxic concentrations of this compound based on your cytotoxicity data.
-
Time Course: Determine the optimal incubation time for observing the desired effect. This may require a time-course experiment.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay.
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the biological question being asked.[21] Ensure the cell line is authenticated and free from mycoplasma contamination.[22]
Example Signaling Pathway Investigation
Propylene glycol ethers have been shown to be metabolized by alcohol and aldehyde dehydrogenases.[7] A potential avenue of investigation could be the impact of this compound on metabolic pathways or cellular stress responses.
Caption: Hypothetical pathway for the cellular effects of this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust starting point for the in vitro characterization of this compound. By systematically determining its solubility and cytotoxicity, researchers can confidently design and execute functional assays to elucidate its specific biological effects. As with any novel compound, careful experimental design, including appropriate controls and thorough data analysis, is paramount for generating reliable and reproducible results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Morshed, K. M., et al. (1999). Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells. Toxicological Sciences, 48(1), 124-130. [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). In vitro viability and cytotoxicity testing. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Kovács, B., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Pharmaceutics, 14(1), 169. [Link]
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Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 645–653. [Link]
-
Werner, S., et al. (2023). Do propylene glycol ethers pose a toxicity risk to the nervous system?. ICB Projektplattform. [https://www.icb. Fhnw.ch/en/projects/do-propylene-glycol-ethers-pose-a-toxicity-risk-to-the-nervous-system]([Link]. Fhnw.ch/en/projects/do-propylene-glycol-ethers-pose-a-toxicity-risk-to-the-nervous-system)
-
Provost, J. J., & Wallert, M. A. (2014). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Brewer, K., et al. (2022). Thermoresponsive Poly(ε-Caprolactone)-Poly(Ethylene/Propylene Glycol) Copolymers as Injectable Hydrogels for Cell Therapies. Polymers, 14(18), 3822. [Link]
-
Werner, S., et al. (2023). Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity. Toxicology, 485, 153429. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. [Link]
-
CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Geraghty, R. J., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 11(15), 2391. [Link]
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Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(10), 1243. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
The Chemistry Blog. (2018). 5 Uses of Propylene Glycol. [Link]
-
Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. ResearchGate. [Link]
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Applications Of Propylene Glycol. (n.d.). News. [Link]
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OECD Existing Chemicals Database. (2002). Propylene Glycol Ethers. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
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Fowles, J. R., Banton, M. I., & Pottenger, L. H. (2013). A toxicological review of the propylene glycols. Critical reviews in toxicology, 43(4), 363-390. [Link]
-
Holder, L. B., et al. (2017). Higher Molecular Weight Polyethylene Glycol Increases Cell Proliferation While Improving Barrier Function in an In Vitro Colon Cancer Model. Journal of Cancer Therapy, 8(11), 1013-1029. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo evaluation of propylene glycol ethers metabolism in humans. [Link]
-
Beilke, L., & Zlotos, D. P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 332-336. [Link]
-
ESSELTHERM. (n.d.). Propylene Glycol Uses: A Versatile Solution for Industrial Application. [Link]
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Kim, J. Y., et al. (2019). Investigating How Organic Solvents Affect Tissue Culture Polystyrene Surfaces through Responses of Mesenchymal Stem Cells. ACS omega, 4(8), 13396–13403. [Link]
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Berdasco, M., & D'Incalci, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer research, 39(7), 3375–3380. [Link]
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Britannica. (2023). Propylene glycol. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
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Atlantis Bioscience. (2024). Steps to Validate a New Cell Line for Research Use. [Link]
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LyondellBasell. (n.d.). Propylene Glycol Ethers. [Link]
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He, L., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 32(6), 1089–1094. [Link]
-
Centers for Disease Control and Prevention (CDC). (2022). Propylene Glycol | ToxFAQs™. [Link]
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Hermans, S., et al. (2017). Exploring and Exploiting the Effect of Solvent Treatment in Membrane Separations. ACS Applied Materials & Interfaces, 9(12), 11075–11084. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hexyloxypropylene Glycol
Welcome to the technical support center for the purification of 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and professionals in drug development who are working with and require high-purity this compound for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. This resource is built on established scientific principles and practical, field-proven insights to ensure the integrity and success of your purification processes.
Understanding this compound
This compound, also known as 3-(Hexyloxy)propane-1,2-diol or 1-O-hexylglycerol, is a viscous, colorless liquid.[1][2] Its structure, featuring a hexyl ether group and two hydroxyl groups, gives it amphiphilic properties, making it soluble in a range of organic solvents and slightly soluble in water.[2] These properties also present unique challenges in its purification.
Chemical Structure:
| Property | Value | Source |
| Molecular Formula | C9H20O3 | [3] |
| Molar Mass | 176.25 g/mol | [3] |
| Appearance | Colorless, viscous liquid | [1][2] |
| Boiling Point | >110 °C | |
| Flash Point | 109 °C at 4 mmHg | |
| Solubility | Miscible with many organic solvents and slightly soluble in water. | [2] |
Potential Impurities in this compound
The nature and quantity of impurities will largely depend on the synthetic route used. Common synthesis methods for similar propylene glycol ethers involve the reaction of propylene oxide with the corresponding alcohol. Potential impurities may include:
-
Unreacted Starting Materials: Residual hexanol and propylene oxide.
-
Byproducts: Di- and tri-propylene glycol ethers, and other polypropylene glycols.[1]
-
Catalyst Residues: If a catalyst is used in the synthesis.
-
Water: Due to the hygroscopic nature of glycols.[2]
-
Carbonyl Compounds: Can form from oxidation of the alcohol groups.
Frequently Asked Questions (FAQs)
Q1: My this compound appears cloudy. What could be the cause?
A1: Cloudiness is often due to the presence of water. Glycols are hygroscopic and can absorb moisture from the atmosphere.[2] To remove water, you can use a drying agent like anhydrous magnesium sulfate or molecular sieves, followed by filtration. For larger quantities, azeotropic distillation with a suitable solvent like toluene can be effective.
Q2: I'm observing a wide boiling range during distillation. What does this indicate?
A2: A wide boiling range suggests the presence of multiple components with different boiling points. This could be due to unreacted starting materials, byproducts like di- or tri-propylene glycol ethers, or degradation of the product at high temperatures. We recommend using vacuum distillation to lower the boiling point and prevent thermal degradation.
Q3: My purified this compound has a yellow tint. How can I remove the color?
A3: A yellow tint can be caused by trace impurities, often oxidation byproducts. Activated carbon treatment can be effective in removing colored impurities. Stir the glycol with a small amount of activated carbon for a few hours, then filter to remove the carbon.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze for less volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
Troubleshooting Purification Methods
This section provides detailed troubleshooting guides for the most common purification techniques for this compound.
Vacuum Distillation
Vacuum distillation is a primary method for purifying high-boiling point liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.
Workflow for Vacuum Distillation:
Caption: Workflow for the vacuum distillation of this compound.
Troubleshooting Vacuum Distillation:
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar. |
| Product Not Distilling at Expected Temperature | - Vacuum is not low enough.- Thermometer is placed incorrectly. | - Check for leaks in the distillation setup.- Ensure the thermometer bulb is level with the side arm of the distillation head. |
| Product Decomposes in the Distilling Flask | - Temperature is too high.- Presence of acidic or basic impurities. | - Improve the vacuum to further lower the boiling point.- Neutralize the crude product before distillation. |
| Distillate is Cloudy | - Water is co-distilling with the product. | - Ensure the crude product is thoroughly dried before distillation. |
Flash Chromatography
Flash chromatography is an effective technique for separating this compound from impurities with different polarities.
Workflow for Flash Chromatography:
Caption: Workflow for the flash chromatography of this compound.
Troubleshooting Flash Chromatography:
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system. | - Optimize the solvent system using TLC to achieve good separation between the product and impurities. |
| Compound is Stuck on the Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluting solvent (gradient elution). |
| Cracked or Channeled Column | - Improperly packed column. | - Ensure the silica gel is packed uniformly and is not allowed to run dry. |
| Tailing of Peaks | - Sample is overloaded.- Interaction with acidic silica gel. | - Use a larger column or load less sample.- Add a small amount of a basic modifier like triethylamine to the eluent. |
Liquid-Liquid Extraction
Liquid-liquid extraction can be used to remove water-soluble or highly polar/nonpolar impurities from the crude product.
Workflow for Liquid-Liquid Extraction:
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- 2. manavchem.com [manavchem.com]
- 3. This compound | C9H20O3 | CID 11229094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 5. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Separation of Propylene glycol diacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 3-Hexyloxypropylene Glycol
Welcome to the technical support center for 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges encountered during the purification of this glycol ether, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on explaining the scientific principles behind each step to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What is this compound, and why is its purity essential?
This compound, also known as 1-O-hexylglycerol, is a versatile glycol ether with a unique amphiphilic structure, possessing both a hydrophilic diol group and a hydrophobic hexyl chain. This structure allows it to be used as a green solvo-surfactant and in various formulations within the pharmaceutical and cosmetic industries.[1][2]
Purity is paramount for several reasons:
-
Experimental Reproducibility: Impurities can act as confounding variables, leading to inconsistent and unreliable experimental results.
-
Toxicological Concerns: Certain process-related impurities, such as unreacted starting materials or degradation by-products, may be toxic, affecting cell viability in biological assays or causing adverse reactions in final formulations.[3][4]
-
Product Stability: Reactive impurities, like aldehydes or residual catalysts, can degrade the final product over time, altering its physical properties and efficacy.
Q2: What are the most common impurities I should expect in crude this compound?
Impurities typically originate from the synthesis process, which often involves the reaction of propylene oxide with 1-hexanol, or similar Williamson ether synthesis routes.[5] The nature and quantity of these impurities depend on the specific synthetic route, reaction conditions, and work-up procedures.
| Impurity Class | Specific Examples | Source | Reason for Removal |
| Unreacted Reactants | 1-Hexanol, Propylene Glycol | Incomplete reaction | Can interfere with downstream reactions; potential toxicity. |
| Synthesis By-products | Di-hexyloxy-propylene glycol, Isomers, Polyglycols | Side reactions during synthesis | Alters physical properties (viscosity, solubility); difficult to separate.[6][7][8] |
| Degradation Products | Aldehydes, Ketones (Carbonyls) | Oxidation of hydroxyl groups | Can be reactive, cause discoloration, and impact product stability.[9] |
| Residual Catalysts | Alkali metal hydroxides (e.g., NaOH, KOH) | Basic catalysts used in synthesis | Can catalyze degradation and interfere with pH-sensitive applications.[10] |
| Solvent/Water | Reaction solvents, Water | Synthesis and work-up steps | Glycols are hygroscopic; water can affect reaction kinetics and product specs.[9][11] |
| Colored Impurities | High molecular weight organic molecules | Thermal degradation, side reactions | Aesthetically undesirable; may indicate significant product degradation. |
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A multi-faceted approach is necessary to accurately determine the purity of this compound.
-
Gas Chromatography (GC): This is the primary method for quantifying the main component and separating volatile impurities like residual 1-hexanol or low-boiling by-products. A Flame Ionization Detector (FID) is typically used. The United States Pharmacopoeia (USP) specifies GC-FID for detecting glycol impurities in related compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be challenging for this polar compound but is useful for detecting non-volatile or thermally sensitive impurities.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar analytes like glycols.[13]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is critical given the hygroscopic nature of glycols.
-
UV-Vis Spectroscopy: A simple scan can quickly assess the presence of colored impurities. A significant absorbance in the visible range (400-700 nm) or a high absorbance cutoff in the UV range can indicate contamination.
-
Acid/Base Titration: To detect and quantify residual acidic or basic catalysts.
Section 2: Troubleshooting Guides for Common Purification Issues
This section provides direct answers and protocols for specific problems you may encounter during purification.
Q4: My this compound has a yellow or brownish tint. How can I decolorize it?
Cause: The color is typically due to high molecular weight organic impurities or conjugated carbonyl compounds formed from thermal stress or oxidation during synthesis or storage.
Solution: Treatment with activated carbon is the most effective and widely used method for removing colored organic impurities from chemical and pharmaceutical solutions.[14][15] The porous structure of activated carbon provides a vast surface area for the adsorption of these contaminant molecules.[16]
Troubleshooting Protocol: Activated Carbon Treatment
-
Selection: Choose a powdered activated carbon with a high surface area and appropriate pore size for organic molecules.
-
Dosage: Start with 1-2% activated carbon by weight relative to your crude glycol (e.g., 1-2 grams of carbon for 100 grams of glycol).
-
Procedure:
-
Add the activated carbon to the crude this compound in a suitable flask.
-
Stir the mixture vigorously at a moderate temperature (e.g., 50-70°C) for 1-3 hours. The increased temperature lowers the glycol's viscosity, enhancing diffusion and contact with the carbon surface.
-
Filter the mixture while warm to remove the carbon. A Celite® pad or a 0.45 µm filter is recommended to ensure all fine carbon particles are removed.
-
-
Validation:
-
Visually inspect the filtrate for color removal.
-
Run a UV-Vis spectrum to confirm the reduction of absorbance.
-
Crucial Step: Analyze the purified product by GC to ensure no new impurities were introduced and that the desired product was not adsorbed onto the carbon.
-
Q5: Karl Fischer analysis shows my product has high water content (>0.5%). What is the most efficient way to dry it?
Cause: Glycols are hygroscopic and readily absorb moisture from the atmosphere. Water can also be a by-product of certain side reactions or remain from aqueous work-up steps.
Solution: A combination of a chemical drying agent followed by vacuum distillation is the most robust method.
-
Method 1: Molecular Sieves (for moderate water content)
-
Rationale: Molecular sieves (typically 3A or 4A) are crystalline aluminosilicates with uniform pore sizes that selectively trap water molecules while excluding the larger glycol molecules. This method is excellent for removing trace amounts of water without introducing chemical contaminants.[9]
-
Protocol: Add activated 4A molecular sieves (10% w/v) to the glycol and let it stand overnight with occasional swirling. Decant or filter the dried glycol.
-
-
Method 2: Vacuum Distillation (for high water content and final polishing)
-
Rationale: this compound has a high boiling point. Distilling at atmospheric pressure requires high temperatures that can cause thermal decomposition.[17][18] Applying a vacuum lowers the boiling point significantly, allowing for safe distillation. Water, being more volatile, will be removed in the initial fraction.
-
Protocol: See the detailed protocol in Section 3. The first fraction collected will be rich in water and any other low-boiling impurities. A stable, higher boiling point indicates the collection of the pure product.
-
Q6: My GC analysis shows significant amounts of unreacted 1-hexanol. How can I remove it?
Cause: Incomplete reaction or use of excess 1-hexanol during synthesis.
Solution: Fractional vacuum distillation is the ideal method, as there is a substantial difference in the boiling points of 1-hexanol (~157°C at atmospheric pressure) and this compound (significantly higher).
Troubleshooting Protocol: Fractional Vacuum Distillation
-
Setup: Use a distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.
-
Procedure:
-
Begin heating the mixture slowly under vacuum.
-
Collect the first fraction, which will be enriched in the lower-boiling 1-hexanol. Monitor the head temperature closely; a stable plateau indicates a pure fraction is being collected.
-
Once the 1-hexanol is removed, the head temperature will rise. Discard the intermediate "cut" and then collect the main fraction of pure this compound at its stable boiling point under the applied vacuum.
-
-
Validation: Analyze all collected fractions by GC to confirm the separation efficiency and the purity of the main product fraction.
Q7: I'm struggling to separate an unknown impurity with a very similar boiling point to my product. What are my advanced options?
Cause: This is likely a structural isomer or a by-product with similar molecular weight and polarity, making separation by distillation difficult.
Solution: Preparative column chromatography is the preferred method for separating close-boiling isomers or structurally similar compounds.
Troubleshooting Protocol: Preparative Chromatography
-
Mode Selection:
-
Normal-Phase Chromatography: Use a polar stationary phase like silica gel. Since this compound is polar, you will need a relatively polar mobile phase (e.g., ethyl acetate/heptane mixture) to elute it. This mode is often effective for separating isomers.
-
Reversed-Phase Chromatography: Use a non-polar stationary phase (e.g., C18). Elution is achieved with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can be challenging for highly polar compounds, but polar-copolymerized C18 columns can offer better retention and selectivity.[19]
-
-
Method Development: First, develop the separation on an analytical scale using Thin Layer Chromatography (TLC) for normal-phase or analytical HPLC for reversed-phase to find a solvent system that provides good separation (Rf or retention time difference) between your product and the impurity.
-
Scale-Up: Once an optimal solvent system is found, scale up to a preparative flash chromatography or HPLC system.
-
Validation: Collect fractions and analyze them by GC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Key Experimental Protocols and Diagrams
Protocol 1: General Purification Workflow
This workflow provides a logical sequence of steps for purifying crude this compound, starting from initial analysis to the final pure product.
Caption: General purification workflow for this compound.
Protocol 2: Step-by-Step Guide to Purification by Vacuum Distillation
This protocol is for removing water, residual solvents, and impurities with significantly different boiling points.
Caption: Key steps and components for vacuum distillation.
Section 4: Safety & Handling
Q8: What are the primary safety concerns when purifying this compound?
Answer: While this compound itself is not classified as a hazardous substance under GHS, the purification process involves potential risks that require careful management.[20]
-
Thermal Hazards: High temperatures are used during distillation. Use appropriate heating mantles and ensure glassware is free of cracks. Never heat a closed system.
-
Vacuum Hazards: There is a risk of implosion when working with glassware under vacuum. Use a blast shield and inspect all glassware for defects before use. A cold trap (using dry ice/acetone or liquid nitrogen) is essential to protect the vacuum pump from corrosive vapors.
-
Chemical Exposure:
-
Many organic solvents used in chromatography (e.g., heptane, ethyl acetate) are flammable and should be handled in a fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[21]
-
-
Handling Activated Carbon: Powdered activated carbon can be an inhalation hazard. Handle it in a well-ventilated area or fume hood to avoid creating dust clouds.
Always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents used in the purification process before beginning work.[20][21][22][23]
References
-
García-Chávez, A. J., et al. (2019). Conceptual Process Design and Economic Analysis of a Process Based on Liquid–Liquid Extraction for the Recovery of Glycols from Aqueous Streams. Industrial & Engineering Chemistry Research. [Link]
-
Wikipedia. (n.d.). Activated carbon. [Link]
-
Keiken Engineering. (2021). How activated carbon for the removal of organic matter works. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
General Carbon Corporation. (2024). Activated Carbon in Wastewater Treatment: Enhancing Pollutant Removal Efficiency. [Link]
-
ResearchGate. (2019). Conceptual Process Design and Economic Analysis of a Process Based on Liquid–Liquid Extraction for the Recovery of Glycols from Aqueous Streams. [Link]
-
Zhulin Carbon. (n.d.). Activated Carbon for Color Removal. [Link]
-
Carbon Activated Corporation. (2023). The Role of Activated Carbon in Removing Contaminants. [Link]
- CN102924242A - Method for purifying propylene glycol ether compounds.
-
PubMed. (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Taylor & Francis Online. (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [Link]
- WO2014193889A1 - Glycol recovery with solvent extraction.
-
Patent Alert. (n.d.). Purification of propylene glycol monoalkyl ether. [Link]
- US9718752B2 - Process for the separation of an alkylene glycol.
-
ACS Publications. (2021). Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. [Link]
-
AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. [Link]
- US20050279623A1 - Removal of propylene glycol and propylene glycol ethers
-
ResearchGate. (2013). Purification of Waste Organic Solvent Containing Propylene Glycol Monomethyl Ether Acetate (PGMEA). [Link]
-
Quora. (2020). How to separate ethylene glycol from water using distillation. [Link]
-
OSTI.gov. (2021). Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column. [Link]
-
European Patent Office. (2023). PROCESS FOR THE SEPARATION OF GLYCOLS - EP 4077254 B1. [Link]
- Google Patents. (2023).
-
ResearchGate. (2019). Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography. [Link]
-
Sciencemadness Discussion Board. (2021). Ethylene glycol purification. [Link]
-
PubMed. (2019). [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography]. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC. [Link]
-
ResearchGate. (2019). Purification by Liquid Extraction of Recovered Polyols. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. [Link]
-
ScienceDirect. (2007). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Link]
-
Chemical Suppliers. (2018). SAFETY DATA SHEET 1,2-PROPANEDIOL. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom-Help. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubChem - NIH. (n.d.). 3-Phenoxy-1,2-propanediol. [Link]
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- 4. ess.honeywell.com [ess.honeywell.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102924242A - Method for purifying propylene glycol ether compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
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- 12. assets.fishersci.com [assets.fishersci.com]
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- 14. Activated carbon - Wikipedia [en.wikipedia.org]
- 15. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
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- 18. EP4077254B1 - Process for the separation of glycols - Google Patents [patents.google.com]
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- 23. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Stabilization of 3-Hexyloxypropylene Glycol Solutions
Welcome to the technical support center for 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound (also known as 3-hexoxypropane-1,2-diol) is a chemical compound belonging to the P-series of glycol ethers[1]. Its structure consists of a propylene glycol backbone with a hexyl ether group. This amphiphilic nature, having both a hydrophilic diol and a hydrophobic hexyl chain, makes it a versatile solvent and coupling agent in various applications, including cosmetics and pharmaceutical formulations[2][3]. In drug development, it can be used as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).
Q2: What are the primary stability concerns for this compound solutions?
A2: The primary stability concerns for this compound solutions are oxidative degradation and, to a lesser extent, hydrolysis. Like other glycol ethers, it is susceptible to autoxidation in the presence of oxygen, which can be initiated by heat, light, or the presence of metal ion impurities. This process can lead to the formation of peroxides, aldehydes, and acidic byproducts, which can compromise the quality and safety of your formulation.
Q3: How does the structure of this compound influence its stability?
A3: The ether linkage in this compound is a primary site for oxidative attack. The hydrogen atoms on the carbon atoms adjacent to the ether oxygen are susceptible to abstraction by free radicals, initiating a chain reaction that leads to peroxide formation[4]. The long hexyl chain, being hydrophobic, might slightly influence the solubility of oxygen in the molecule compared to shorter-chain glycol ethers, but the fundamental degradation mechanism remains the same. Propylene glycol ethers are generally considered to have lower toxicity than their ethylene glycol counterparts[1][5].
Q4: What are the signs of degradation in my this compound solution?
A4: Signs of degradation can be both physical and chemical. Physical changes may include a change in color (yellowing), an increase in viscosity, or the formation of a precipitate. Chemical indicators of degradation include an increase in the peroxide value (an indicator of initial oxidation) and an increase in the acid number (due to the formation of acidic byproducts). A change in pH of an aqueous solution containing this compound can also indicate degradation.
Troubleshooting Guide
Issue 1: My this compound solution has developed a yellow tint over time.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidative Degradation | 1. Store the solution under an inert atmosphere (e.g., nitrogen or argon).2. Protect the solution from light by using amber glass containers.3. Add an appropriate antioxidant to the solution. | Oxygen is a key component in the oxidative degradation of glycol ethers. Removing oxygen and protecting from light, which can initiate radical formation, will slow this process. Antioxidants function by interrupting the free-radical chain reactions of oxidation. |
| Contamination | 1. Ensure all glassware and equipment are scrupulously clean.2. Filter the solution through a compatible membrane filter (e.g., PTFE). | Contaminants, especially metal ions, can catalyze oxidative degradation. |
| Reaction with Formulation Components | 1. Review the compatibility of all components in your formulation.2. Conduct forced degradation studies to identify interacting species. | Certain active pharmaceutical ingredients or excipients may react with this compound, leading to colored byproducts. |
Issue 2: The viscosity of my formulation containing this compound has increased significantly.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Polymerization due to Degradation | 1. Measure the peroxide value and acid number to assess degradation.2. Implement the stabilization strategies outlined in Issue 1. | Oxidative degradation can lead to the formation of reactive species that can polymerize, increasing the viscosity of the solution. |
| Temperature Effects | 1. Ensure consistent temperature control during storage and handling.2. If heating is required, use the lowest effective temperature for the shortest duration. | Excessive heating can accelerate degradation and potential polymerization. Some formulations may also exhibit temperature-dependent viscosity changes. |
| Interaction with Other Excipients | 1. Evaluate potential interactions with other formulation components, such as gelling agents or polymers. | Certain excipients may interact with this compound in a way that increases the overall viscosity of the formulation. |
Issue 3: I am observing precipitation or phase separation in my aqueous formulation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Changes in Polarity due to Degradation | 1. Assess the extent of degradation by measuring the acid number.2. Add a suitable stabilizer to prevent further degradation. | The formation of more polar degradation products can alter the overall polarity of the solvent system, leading to the precipitation of less soluble components. |
| pH Shift | 1. Measure the pH of the formulation.2. If necessary, use a suitable buffering agent to maintain a stable pH. | The formation of acidic byproducts will lower the pH, which can affect the solubility of pH-sensitive components in the formulation. |
| Hydrolysis | 1. While less common for glycol ethers than esters, consider if extreme pH conditions could be promoting hydrolysis.2. Maintain the formulation pH near neutral if possible. | Hydrolysis of the ether linkage is generally slow but can be catalyzed by strong acids or bases, leading to changes in the composition of the solvent system. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (POV)
This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to this compound.
Principle: The sample is treated with a mixture of acetic acid and a suitable organic solvent, followed by the addition of a potassium iodide solution. Any peroxides present will oxidize the iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution.
Materials:
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (or isooctane).
-
Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Determination of Acid Number
This protocol provides a method to determine the amount of acidic substances in your this compound solution.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) using a colorimetric indicator.
Materials:
-
Titration solvent (e.g., a mixture of toluene, water, and isopropyl alcohol)
-
Standardized 0.1 N alcoholic potassium hydroxide (KOH) solution
-
p-Naphtholbenzein indicator solution
-
150 mL beaker
-
Burette
Procedure:
-
Weigh an appropriate amount of the this compound solution into a 150 mL beaker.
-
Add 100 mL of the titration solvent and 0.5 mL of the p-Naphtholbenzein indicator solution.
-
Swirl until the sample is completely dissolved. The solution should be yellow-orange.
-
Titrate with 0.1 N KOH solution to a green or green-black endpoint.
-
Record the volume of KOH solution used.
-
Perform a blank titration on the solvent and indicator alone.
Calculation: Acid Number (mg KOH/g) = ((A - B) * N * 56.1) / W Where:
-
A = Volume of KOH for the sample (mL)
-
B = Volume of KOH for the blank (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
Stabilization Strategies
The most effective way to stabilize this compound solutions is through the addition of antioxidants. The choice of antioxidant will depend on the specific application and regulatory requirements.
Common Classes of Antioxidants:
| Antioxidant Class | Examples | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (alpha-tocopherol) | Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction. |
| Aromatic Amines | Phenyl-α-naphthylamine (PAN), Diphenylamine derivatives | Act as radical scavengers, similar to hindered phenols. |
| Phosphites | Tris(nonylphenyl) phosphite (TNPP) | Decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals. Often used in synergy with primary antioxidants like hindered phenols. |
Recommended Starting Concentrations: Antioxidants are typically added at concentrations ranging from 200 to 5000 ppm (0.02% to 0.5% w/w), depending on the specific antioxidant and the anticipated level of oxidative stress.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Sources
"troubleshooting 3-Hexyloxypropylene glycol synthesis reactions"
Welcome to the technical support center for the synthesis of 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. My aim is to combine established chemical principles with practical, field-proven insights to ensure your success.
I. Understanding the Synthesis: Common Reaction Pathways
The synthesis of this compound, also known as 3-(Hexyloxy)propane-1,2-diol or 1-O-hexylglycerol, primarily proceeds through two main pathways. Understanding the nuances of each is critical for effective troubleshooting.[1]
-
Williamson Ether Synthesis: This classic and versatile method involves the reaction of a glycerol-derived alkoxide with a hexyl halide (e.g., 1-bromohexane).[1][2] It is an SN2 reaction that is highly effective for forming the ether linkage.
-
Ring-Opening of an Epoxide: This pathway typically involves the reaction of 1-hexanol with an epoxide-containing molecule like glycidol (2,3-epoxy-1-propanol) or epichlorohydrin.[3][4][5] The reaction can be catalyzed by either an acid or a base, which influences the regioselectivity of the ring-opening.
Below is a diagram illustrating these two primary synthetic routes.
Caption: Primary synthetic pathways for this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My Williamson ether synthesis of this compound resulted in a very low yield. What are the likely causes?
A1: Low yields in the Williamson ether synthesis are a frequent challenge and can often be traced back to several key factors:
-
Incomplete Alkoxide Formation: The deprotonation of glycerol to form the alkoxide is a critical first step.
-
Insufficiently Strong Base: Glycerol has a pKa of about 14.2. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective in driving the equilibrium towards the alkoxide.[1][2]
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[2] Any water present will react with the strong base, quenching it and preventing the deprotonation of glycerol. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially if secondary alkyl halides are present as impurities.[2] A typical temperature range for this synthesis is between 50-100 °C.
-
Reaction Time: This reaction can be slow. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Poor Quality of Reagents:
-
Purity of Hexyl Halide: The use of a primary alkyl halide like 1-bromohexane is ideal for the SN2 reaction. Secondary or tertiary halides will favor elimination reactions, leading to the formation of hexenes.[6]
-
Deactivated Base: Solid bases like NaH can be deactivated by improper storage and handling. A gray appearance of NaH may indicate deactivation.[2]
-
Q2: I'm using the epoxide ring-opening method with 1-hexanol and glycidol, but the reaction is not proceeding. What should I check?
A2: When the ring-opening of glycidol with 1-hexanol stalls, consider the following:
-
Catalyst Issues:
-
Absence of a Catalyst: This reaction is typically very slow without a catalyst. Both acid and base catalysts can be used.
-
Inappropriate Catalyst: The choice of catalyst influences the reaction rate and regioselectivity. For the synthesis of the primary ether (3-hexyloxy-1,2-propanediol), a base-catalyzed reaction is generally preferred.[7]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature of around 80°C is often employed for similar reactions.[3]
-
Reagent Purity: Impurities in either the 1-hexanol or glycidol can inhibit the reaction. Ensure the purity of your starting materials.
Impurity Profile and Side Reactions
Q3: My final product shows multiple spots on TLC and unexpected peaks in the NMR. What are the possible side products?
A3: The formation of side products is a common issue. Here are some likely impurities based on the synthetic route:
-
From Williamson Ether Synthesis:
-
Di- and Tri-ethers of Glycerol: If an excess of hexyl halide is used or if the reaction conditions are not carefully controlled, multiple ether linkages can form on the glycerol backbone.
-
Hexene: As mentioned, this can form via an E2 elimination reaction, particularly if there are any secondary hexyl halides present or if the temperature is too high.[2][6]
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted glycerol and hexyl halide in the product mixture.
-
-
From Epoxide Ring-Opening:
-
Isomeric Products: The ring-opening of glycidol can result in two isomers: the desired 1-O-hexylglycerol (attack at the less substituted carbon) and the 2-O-hexylglycerol (attack at the more substituted carbon). Base-catalyzed reactions favor the formation of the 1-O-substituted product.[7]
-
Polyglycidol Ethers: Glycidol can polymerize, especially in the presence of a catalyst. This can be minimized by the slow addition of glycidol to the reaction mixture.[7]
-
The following diagram illustrates a troubleshooting workflow for low yield.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Purification Challenges
Q4: I am having difficulty purifying my crude this compound. What methods are recommended?
A4: The purification of this compound can be challenging due to its physical properties. Here are some recommended techniques:
-
Extraction:
-
Distillation:
-
For volatile impurities and unreacted starting materials, distillation under reduced pressure (vacuum distillation) can be effective.[9]
-
-
Chromatography:
-
Flash Chromatography: This is a common method for purifying organic compounds. A silica gel column with a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is a good starting point.[10]
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less suitable for large quantities.[10]
-
-
Treatment with Adsorbents:
-
For removing colored impurities or trace amounts of polar byproducts, treating the crude product with activated carbon can be beneficial.
-
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Epoxide Ring-Opening |
| Typical Temperature | 50-100 °C[2] | ~80 °C[3] |
| Common Bases | NaH, KH, NaOH, KOH[1][2] | NaOH, KOH (for 1-O-ether)[7] |
| Common Solvents | THF, DMF, DMSO[2][11] | Often neat or with excess alcohol |
| Key Side Reactions | Elimination (hexene), over-alkylation | Isomer formation, polymerization |
III. Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the two main synthetic routes. These should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Protocol 1: Williamson Ether Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Dissolve glycerol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Add 1-bromohexane (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or ethanol. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Epoxide Ring-Opening (Base-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-hexanol and a catalytic amount of a base (e.g., sodium hydroxide).
-
Epoxide Addition: Heat the mixture to the desired reaction temperature (e.g., 80 °C). Add glycidol dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at the elevated temperature and monitor its progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the base with a dilute acid solution. If necessary, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
IV. References
-
Google Patents. (n.d.). CN112770719A - Method for producing glycerin ether-containing composition and glycerin.... Retrieved from
-
ResearchGate. (n.d.). (PDF) Purification strategies for crude glycerol: A transesterification derivative. Retrieved from [Link]
-
Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. Retrieved from [Link]
-
Google Patents. (n.d.). US7126032B1 - Purification of glycerin. Retrieved from
-
ResearchGate. (n.d.). Characterization and synthesis of mono- and diphytanyl ethers of glycerol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reusability studies with Lewis and Brønsted acid catalysts for dehydration of the primary alcohol 1-hexanol under energy-saving conditions. Retrieved from [Link]
-
Clutch Prep. (2022, May 4). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (n.d.). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Retrieved from [Link]
-
RSC Publishing. (2022, August 22). Selective formation of propan-1-ol from propylene via a chemical looping approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the reaction of glycidol with other alcohols at room.... Retrieved from [Link]
-
IJPSR. (2017, November 5). characterization and quantification of ethylhexylglycerin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Google Patents. (n.d.). EP2294043A2 - Method of preparing glycerol alkyl ethers. Retrieved from
-
ACS Publications. (n.d.). The Reaction of Propylene Oxide with Alcohols. Retrieved from [Link]
-
European Publication Server. (1990, January 17). Durability improving agent for cement-hydraulic-set substances, method of improving same, and cement-hydraulic-set substances im. Retrieved from [Link]
-
PubMed Central. (n.d.). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reaction of Propylene Oxide with Alcohols | Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycidol. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Significance and use of glycidol. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the glycidylation of alcohols - European Patent Office - EP 0545576 A1. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and optimization of intensified processes to produce renewable propylene glycol. Retrieved from [Link]
-
PubMed Central. (n.d.). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions. Retrieved from [Link]
Sources
- 1. Buy 3-(Hexyloxy)propane-1,2-diol | 10305-38-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112770719A - Method for producing glycerin ether-containing composition and glycerin ether-containing composition - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Hexyloxypropylene Glycol
Welcome to the technical support center for the synthesis and optimization of 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this versatile molecule. Our focus is on providing practical, field-proven insights to help you achieve optimal reaction outcomes.
Introduction to this compound Synthesis
This compound, also known as 3-(hexyloxy)propane-1,2-diol or 1-O-hexylglycerol, is a monoalkyl ether of glycerol. Its synthesis is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[1][2] In the context of this compound synthesis, this typically involves the reaction of a glycerol-derived alkoxide with a hexyl halide.
This guide will delve into the critical parameters of this synthesis, offering solutions to common challenges and providing a framework for systematic optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common frustration in organic synthesis. For the Williamson ether synthesis of this compound, several factors could be at play. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base used to deprotonate glycerol, thereby reducing the concentration of the reactive alkoxide nucleophile.
-
Solution: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under a stream of dry inert gas (e.g., nitrogen or argon). Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.
-
-
Inefficient Deprotonation of Glycerol: Incomplete deprotonation of glycerol will result in unreacted starting material.
-
Solution:
-
Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of one of glycerol's hydroxyl groups. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol. Other strong bases like potassium hydride (KH) or potassium tert-butoxide can also be employed.
-
Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to go to completion before adding the alkyl halide. This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides. Gentle warming may be necessary, but avoid excessive heat which can lead to side reactions.
-
-
-
Suboptimal Reaction Temperature: The temperature for the nucleophilic substitution step is critical.
-
Solution: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[3] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased. However, excessively high temperatures can promote the E2 elimination side reaction, especially if there are any secondary halide impurities.
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and outcome.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis.[4] These solvents effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive alkoxide anion.
-
-
Formation of Side Products: The formation of di- and tri-ethers of glycerol, or elimination products from the alkyl halide, will reduce the yield of the desired monoether.
-
Solution:
-
Control Stoichiometry: Use a molar excess of glycerol relative to the hexyl halide to favor mono-alkylation. A 1.2 to 1.5-fold excess of glycerol is a good starting point.
-
Slow Addition of Alkyl Halide: Adding the hexyl halide dropwise to the glycerol alkoxide solution can help maintain a low concentration of the alkylating agent, further favoring mono-substitution.
-
-
Question 2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
Answer:
Byproduct formation is a key challenge in achieving high purity of this compound. The primary byproducts in this synthesis are typically di- and tri-hexyloxypropylene glycols, and hexene from the elimination of the hexyl halide.
Identification and Minimization Strategies:
-
Dialkylation and Trialkylation Products: These arise from the further reaction of the desired monoether with the hexyl halide.
-
Identification: These products will have a higher molecular weight and will typically be less polar than the desired mono-alkyated product. They can be identified by GC-MS or by their lower Rf values on TLC plates compared to the starting glycerol.
-
Minimization: As mentioned previously, using an excess of glycerol and slow addition of the hexyl halide are the most effective strategies to suppress over-alkylation.
-
-
Hexene: This byproduct results from the E2 elimination of the hexyl halide, promoted by the basicity of the glycerol alkoxide.
-
Identification: Hexene is a volatile alkene and may be detected by headspace GC-MS analysis of the reaction mixture.
-
Minimization:
-
Question 3: How can I effectively monitor the progress of the reaction?
Answer:
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of the starting materials and the appearance of the product.
-
Procedure:
-
Prepare a TLC plate (silica gel is suitable).
-
Spot the plate with the starting materials (glycerol and 1-bromohexane) and the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots using a suitable stain, such as potassium permanganate or iodine, as glycerol and its ethers may not be UV active.
-
-
Interpretation: The disappearance of the 1-bromohexane spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is progressing. The reaction can be considered complete when the 1-bromohexane spot is no longer visible.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the concentrations of reactants and products over time. This is particularly useful for identifying and quantifying byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
A1: The ideal starting materials are:
-
Glycerol: High purity, anhydrous glycerol is essential. The presence of water will significantly impact the yield.
-
Hexyl Halide: A primary hexyl halide is strongly recommended to minimize elimination side reactions.[2] 1-Bromohexane or 1-iodohexane are good choices, with the iodide being more reactive but also more expensive.
Q2: Which base should I use for the deprotonation of glycerol?
A2: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice as the byproduct, hydrogen gas, simply evolves from the reaction mixture. Potassium hydride (KH) is also suitable. For laboratory-scale synthesis where cost is a factor, potassium hydroxide (KOH) can be used, although it is a weaker base and may require more forcing conditions.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are the best choice. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent options as they enhance the nucleophilicity of the alkoxide.[4]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with water or a dilute acid to neutralize any remaining base. The product is then extracted into an organic solvent such as ethyl acetate or diethyl ether. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Chromatography: Flash column chromatography on silica gel is an effective method for purifying the crude product. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.[5] The less polar dialkylated and trialkylated byproducts will elute first, followed by the desired monoalkylated product. Unreacted glycerol will remain on the column.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step.
Q5: What are the key safety precautions I should take?
A5:
-
1-Bromohexane: This is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Hydride: This is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere (e.g., under nitrogen or argon).
-
Solvents: DMF and DMSO are combustible liquids and can be absorbed through the skin. Handle in a fume hood with appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative method and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Anhydrous glycerol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-Bromohexane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous glycerol (1.2 equivalents) dissolved in anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of the sodium glyceroxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromohexane (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the 1-bromohexane is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Characterization of this compound
-
¹H and ¹³C NMR Spectroscopy: The structure of the purified product should be confirmed by NMR spectroscopy. The expected proton NMR spectrum would show signals corresponding to the hexyl chain protons, the methylene and methine protons of the propylene glycol backbone, and the hydroxyl protons.
-
FTIR Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The C-O stretching of the ether linkage would appear in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.
Data Presentation
| Parameter | Typical Value/Reagent | Rationale |
| Starting Alcohol | Anhydrous Glycerol | The nucleophile precursor. Must be dry. |
| Alkylating Agent | 1-Bromohexane | Primary halide to minimize E2 elimination. |
| Base | Sodium Hydride (NaH) | Strong, irreversible deprotonation of glycerol. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent to enhance nucleophilicity. |
| Temperature | 60-70 °C | Balances reaction rate and minimizes side reactions. |
| Stoichiometry | Glycerol:1-Bromohexane (1.2:1) | Excess glycerol favors mono-alkylation. |
| Reaction Time | 4-8 hours | Monitored by TLC for completion. |
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for low reaction yield.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Taylor & Francis Online. Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
PubChemLite. 3-(hexyloxy)propane-1,2-diol (C9H20O3). [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents.
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(Hexyloxy)propane-1,2-diol | 10305-38-1 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Degradation Pathways of 3-Hexyloxypropylene Glycol and Related P-Series Glycol Ethers
Introduction: Welcome to the technical support center for 3-Hexyloxypropylene glycol (CAS: 10305-38-1). This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this P-series glycol ether. While specific degradation data for this compound is limited in published literature, its structure—a propylene glycol backbone with a hexyl ether linkage—allows us to infer its stability profile from well-documented studies on related propylene glycol ethers.[1][2] This document synthesizes this information to provide a robust framework for anticipating degradation pathways, designing stability studies, and troubleshooting common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary chemical characteristics?
A1: this compound, also known by its IUPAC name 3-hexoxypropane-1,2-diol, is a P-series glycol ether.[3] P-series glycol ethers are synthesized from propylene oxide and an alcohol, which for this compound is hexanol.[1] The key structural features are a stable ether linkage and two hydroxyl groups (a primary and a secondary alcohol) on the propylene glycol moiety. These features make it an effective solvent that is miscible with a wide range of both polar and non-polar substances. Its chemical stability under ambient conditions is generally high.[1]
| Property | Value | Source |
| IUPAC Name | 3-hexoxypropane-1,2-diol | PubChem[3] |
| Molecular Formula | C₉H₂₀O₃ | PubChem[3] |
| Molecular Weight | 176.25 g/mol | PubChem[3] |
| CAS Number | 10305-38-1 | PubChem[4] |
Q2: What are the main degradation pathways I should be concerned about for a P-series glycol ether like this compound?
A2: Based on studies of analogous compounds, there are three primary degradation pathways to consider in your experimental design:
-
Oxidative Degradation: This is often the most significant pathway under ambient or slightly elevated temperatures in the presence of oxygen. It can be initiated by light (photo-oxidation), heat, or reactive oxygen species.[5][6] This pathway typically leads to the formation of aldehydes and carboxylic acids.[7]
-
Thermal Degradation: At elevated temperatures, typically above 180°C, the molecule can undergo decomposition even in an inert atmosphere.[8] This process, known as pyrolysis, primarily involves dehydration and C-C or C-O bond cleavage, resulting in smaller volatile compounds.[9]
-
Biodegradation: Propylene glycol ethers are generally considered biodegradable, making this a relevant pathway in non-sterile aqueous environments.[2][10][11] Microbial action can break down the molecule, often at a faster rate than abiotic processes at room temperature.[12]
Q3: How stable is the ether linkage in this compound?
A3: The ether linkage (C-O-C) is the most stable bond in the molecule under typical laboratory conditions. It is generally resistant to hydrolysis unless exposed to strong acids or bases, or high temperatures in the presence of water and a catalyst.[1][13] Therefore, degradation is more likely to initiate at the propylene glycol backbone, specifically at the C-H bonds adjacent to the hydroxyl groups or the ether oxygen.
Q4: Are there any known toxic degradation products from related glycol ethers?
A4: Yes. The degradation of glycol ethers can produce aldehydes and organic acids.[7] Specifically, the thermal and oxidative breakdown of the propylene glycol backbone can yield formaldehyde and acetaldehyde, which are toxic.[6][9] While P-series glycol ethers are generally considered less toxic than their E-series counterparts, it is crucial to characterize all degradation products to ensure the safety and efficacy of a final formulation.[11]
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This section is formatted to directly address specific problems you may encounter during your stability and degradation studies.
Category A: Investigating Oxidative Degradation
Q5: I'm seeing unexpected peaks in my GC-MS analysis after exposing my compound to air and light. What could they be?
A5: The appearance of new peaks under these conditions strongly suggests oxidative degradation. The initial step is often the abstraction of a hydrogen atom, creating a carbon-centered radical, which then reacts with oxygen to form peroxy radicals.[5][6] These reactive intermediates can lead to a cascade of products.
-
Causality: The most likely products are those resulting from the cleavage of the propylene glycol backbone. Look for mass spectra corresponding to hexyl glycidyl ether, smaller aldehydes, and ketones. The secondary alcohol on the propylene glycol moiety is a likely site for initial oxidation.
-
Troubleshooting Steps:
-
Confirm the identity of the degradants using a reference standard if available.
-
Perform a forced degradation study (see Protocol 2) using a chemical oxidant like hydrogen peroxide to confirm if the same products are formed.
-
To prevent unwanted degradation, store your samples under an inert atmosphere (e.g., nitrogen or argon) and protect them from light using amber vials.
-
Q6: My sample solution is becoming acidic over time, indicated by a drop in pH. What is the likely cause?
A6: A decrease in pH is a classic indicator of oxidative degradation.
-
Causality: Aldehyd intermediates, formed from the initial oxidation of the alcohol groups, can be further oxidized to form carboxylic acids.[7] For example, the cleavage of the propylene glycol chain could lead to the formation of formic acid or acetic acid.[14]
-
Troubleshooting Steps:
-
Use HPLC with UV detection or LC-MS to identify and quantify potential acidic degradants.[14]
-
Consider adding a suitable buffer to your formulation if maintaining a stable pH is critical for your application. However, be aware that buffer components can sometimes influence the degradation rate.
-
Investigate the effect of antioxidants as a potential mitigation strategy in your formulation.
-
Category B: Investigating Thermal Degradation
Q8: At what temperature should I expect this compound to start degrading?
A8: Propylene glycol itself begins to thermally decompose at approximately 188°C (370°F).[8] The presence of the hexyl ether group may slightly alter this temperature, but significant degradation should be expected in a similar range.
-
Causality: The primary thermal degradation mechanism for propylene glycol is dehydration, followed by rearrangement and fragmentation to form carbonyl compounds like propanal, acetaldehyde, and acetone.[9] The presence of oxygen can significantly lower the onset temperature of degradation.[6][15]
-
Experimental Approach: Use Thermogravimetric Analysis (TGA) to precisely determine the onset of weight loss for your specific sample. This provides empirical data on the thermal stability under controlled atmospheric conditions (e.g., nitrogen vs. air).
Q9: My compound is in a formulation that requires heating. How can I minimize thermal degradation?
A9: Minimizing thermal degradation is critical for maintaining product integrity.
-
Causality: The rate of thermal degradation is a function of both temperature and time. Uncontrolled heating or prolonged exposure can lead to significant product loss.
-
Mitigation Strategies:
-
Process Optimization: Use the lowest possible temperature for the shortest duration necessary to achieve your processing goal.
-
Inert Atmosphere: If possible, process the material under a nitrogen or argon blanket to prevent oxygen-accelerated thermal degradation.[15]
-
Formulation: The presence of other excipients can either stabilize or destabilize the compound. For example, acidic or basic impurities can catalyze degradation.[14] Ensure all components of your formulation are compatible at the target temperature.
-
Category C: Investigating Biodegradation
Q11: My aqueous solution of the compound is showing a decrease in concentration over time, even in the dark at room temperature. Could this be biodegradation?
A11: Yes, this is a strong possibility. Propylene glycol ethers are known to be susceptible to microbial degradation.[10][16]
-
Causality: Microorganisms present in non-sterile water or introduced from the environment can use the glycol ether as a carbon source.[17] The rate of degradation is often limited by the availability of other essential nutrients like nitrogen and phosphorus.[16][17]
-
Troubleshooting Steps:
-
Run a Sterile Control: Prepare a parallel sample using sterile (e.g., autoclaved or 0.22 µm filtered) water and reagents under aseptic conditions. If the concentration in the sterile sample remains stable while the non-sterile sample degrades, biodegradation is confirmed.
-
Visual Inspection: Check for signs of microbial growth, such as turbidity or biofilm formation in your solution.
-
Category D: General Analytical & Method Development Issues
Q13: What is the best analytical method to separate the parent compound from its potential degradants?
A13: A temperature-programmed Gas Chromatography (GC) method coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID) is the most common and effective technique.[18]
-
Rationale: GC provides excellent separation for the volatile and semi-volatile compounds expected from degradation (e.g., aldehydes, ketones).[9] MS provides definitive identification of the degradants, while FID offers robust quantification. For non-volatile acidic products, HPLC is the preferred method.[14]
-
Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl phase (e.g., a 624-type or a 1301-type), is often recommended for resolving the complex mixtures of isomers and degradation products found in glycol ether analysis.[19]
Q14: I am having trouble achieving reproducible results in my stability study. What are common sources of error?
A14: Reproducibility issues in degradation studies often stem from subtle variations in experimental conditions.
-
Common Pitfalls:
-
Inconsistent Stress Conditions: Ensure temperature, light intensity, and humidity are precisely controlled and monitored across all samples.[20]
-
Sample Handling: Glycol samples can be sensitive to storage, with degradation sometimes occurring even when stored cold.[14] Flash-freeze samples immediately after the stress period and analyze them as quickly as possible.
-
Solvent and Reagent Quality: Use only high-purity, HPLC-grade solvents and fresh reagents. Degradants from expired buffers or additives can appear as ghost peaks.
-
Inadequate Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[20]
-
Section 3: Protocols and Workflows
Protocol 1: Forced Thermal Degradation Study (Sealed Vial Method)
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 2 mL amber glass autosampler vial.
-
Atmosphere Control: If an anaerobic study is desired, gently flush the vial headspace with nitrogen or argon for 1 minute.
-
Sealing: Immediately cap and crimp the vial to ensure a tight seal. Prepare a parallel sample without flushing for an aerobic comparison.
-
Stress Condition: Place the vials in a calibrated GC oven or heating block set to a predetermined temperature (e.g., 150°C, 180°C, 200°C).
-
Time Points: Remove vials at specified time points (e.g., 1, 4, 8, 24 hours).
-
Sample Quenching: Immediately cool the vials in an ice bath to stop further degradation.
-
Analysis: Dilute the sample with a suitable solvent (e.g., methanol or isopropanol) to an appropriate concentration for GC-MS analysis.
Protocol 2: Forced Oxidative Degradation Study (H₂O₂ Method)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide (H₂O₂). Protect the solution from light by wrapping the container in aluminum foil.
-
Incubation: Store the solution at room temperature.
-
Time Points: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of the sample.
-
Sample Quenching: To stop the oxidation reaction, add a small amount of a quenching agent like sodium bisulfite or catalase, or dilute the sample significantly for immediate analysis.
-
Analysis: Analyze the sample by GC-MS for volatile degradants and by LC-MS for non-volatile or acidic products.
Section 4: Data & Pathway Visualization
Diagram 1: Generalized Oxidative Degradation Pathway
Caption: Generalized pathway for the oxidative degradation of a P-series glycol ether.
Diagram 2: Generalized Thermal Degradation Pathway
Caption: A logical workflow for conducting and analyzing a forced degradation experiment.
Section 5: References
-
Vertex AI Search Result. (n.d.). Glycol ethers. Retrieved January 13, 2026.
-
LyondellBasell. (n.d.). Propylene Glycol Ethers. Retrieved January 13, 2026, from [Link]
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BenchChem. (n.d.). A Comparative Guide to the Thermal Stability of Propylene Glycol Ethers. Retrieved January 13, 2026.
-
Defense Technical Information Center. (1994). Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer. Retrieved January 13, 2026.
-
OECD. (2005). SIDS Initial Assessment Report for Propylene Glycol Ethers. Retrieved January 13, 2026.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229094, this compound. Retrieved January 13, 2026, from [Link]
-
Wenk, J., et al. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Water Research, 39(12), 2691-2700.
-
Høisæter, K. K., et al. (2024). Analytical tools for monitoring glycol degradation. Results in Engineering, 22, 102025.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved January 13, 2026.
-
Google Patents. (1989). US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis. Retrieved January 13, 2026, from
-
Toscano, G., et al. (2013). Natural and enhanced biodegradation of propylene glycol in airport soil. Environmental Science and Pollution Research, 20(11), 7765-7775.
-
ACS Publications. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. The Journal of Physical Chemistry A.
-
Engineered Science Publisher. (2022). Kinetic Modeling of the Pyrolysis of Propylene Glycol. ES Energy & Environment.
-
Chou, M. S., & Lee, W. M. (2006). Degradation of gas-phase propylene glycol monomethyl ether acetate by ultraviolet/ozone process: A kinetic study. Journal of the Air & Waste Management Association, 56(6), 794-801.
-
Google Patents. (1978). US4091039A - Hydrolysis of ethylene glycol acetates. Retrieved January 13, 2026, from
-
ResearchGate. (2018). The historic and current use of glycol ethers: A picture of change. Environmental Science: Processes & Impacts.
-
ResearchGate. (2023). Proposed low-temperature oxidative degradation scheme for propylene glycol. From publication: Low-temperature degradation of e-cigarette liquids.
-
Payne, M. E., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability, 183, 109388.
-
BenchChem. (n.d.). Technical Support Center: Understanding and Mitigating Compound Degradation. Retrieved January 13, 2026.
-
ResearchGate. (2006). Degradation of Gas-Phase Propylene Glycol Monomethyl Ether Acetate by Ultraviolet/Ozone Process: A Kinetic Study. Journal of the Air & Waste Management Association.
-
ResearchGate. (2014). The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into ethylene glycol and acetaldehyde. Applied and Environmental Microbiology.
-
ResearchGate. (2018). Aerobic Thermal Decomposition of Propylene Glycol. From publication: Solvent Chemistry in the Electronic Cigarette Reaction Vessel.
-
SINTEF. (2024). Analytical tools for monitoring glycol degradation. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 127993418, this compound. Retrieved January 13, 2026, from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Retrieved January 13, 2026.
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved January 13, 2026.
-
Red River LLC. (2024). What Temperature Does Glycol Breakdown. Retrieved January 13, 2026.
-
Semantic Scholar. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Retrieved January 13, 2026.
-
Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods - Toxicological Profile for Propylene Glycol. Retrieved January 13, 2026.
-
ResearchGate. (2010). Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis. Journal of Korean Society for Atmospheric Environment.
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved January 13, 2026.
-
National Center for Biotechnology Information. (2024). Glycol Ether Toxicology. In: StatPearls [Internet]. Retrieved January 13, 2026.
-
IARC Publications. (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88: Glycol Ethers. Retrieved January 13, 2026.
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Technical Support Center: Improving the Yield of 3-Hexyloxypropylene Glycol Synthesis
Welcome to the technical support center for the synthesis of 3-Hexyloxypropylene glycol, also known as 3-(hexyloxy)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and refine your synthesis for maximum yield and purity.
The most robust and selective modern route to this compound is the base-catalyzed ring-opening of glycidol with 1-hexanol. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its success. This guide will focus primarily on this synthetic strategy.
Understanding the Core Synthesis: Base-Catalyzed Ring-Opening of Glycidol
The reaction proceeds via a nucleophilic attack of a hexoxide anion on the epoxide ring of glycidol. A strong base is used to deprotonate the 1-hexanol, forming the more nucleophilic alkoxide. This alkoxide then attacks one of the carbon atoms of the epoxide ring. In a base-catalyzed environment, the attack preferentially occurs at the sterically less hindered primary carbon (C3) of glycidol, leading to the desired 1,2-diol product with high regioselectivity.[1][2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is very low, although TLC/GC analysis shows complete consumption of the glycidol. What is the likely cause?
A: This classic scenario points towards the formation of soluble, non-desired side products, most commonly from the self-polymerization of glycidol.[1][3] Glycidol is highly reactive and can act as both an electrophile (the epoxide ring) and a nucleophile (the hydroxyl group).
Causality: In the presence of a base, a glycidol molecule can be deprotonated to form a glycidoxide anion. This anion can then attack another glycidol molecule, initiating a chain reaction that forms polyglycerols. This is especially problematic if the concentration of glycidol is high relative to your primary nucleophile (hexoxide).
Solution:
-
Slow, Controlled Addition of Glycidol: The most effective way to prevent polymerization is to add the glycidol dropwise to the reaction mixture containing the 1-hexanol and catalyst.[1] This ensures that at any given moment, the concentration of glycidol is low, and it is more likely to react with the abundant hexoxide nucleophile rather than itself. A syringe pump is ideal for this purpose.
-
Use 1-Hexanol as the Solvent: Using a large excess of 1-hexanol not only drives the reaction equilibrium towards the product but also ensures that the statistical probability of glycidol reacting with hexanol is much higher than with another glycidol molecule.
Q2: I'm seeing significant amounts of di- and tri-ether byproducts. How can I improve selectivity for the mono-ether?
A: This issue is more common in Williamson ether syntheses starting from glycerol but can also occur in the glycidol route if conditions are not optimized. The newly formed diol product also has hydroxyl groups that can be deprotonated and react further.
Causality: The product, this compound, has two hydroxyl groups. These can be deprotonated by the base to form a dialkoxide, which can then react with another equivalent of your alkylating agent (e.g., another glycidol molecule, though less likely, or an alkyl halide in a Williamson synthesis).
Solution:
-
Control Stoichiometry: Use a molar excess of the diol precursor (glycerol or glycidol) relative to the hexyl source in a Williamson synthesis, or a large excess of the alcohol (1-hexanol) in the glycidol ring-opening route. For the glycidol route, a 1.5 to 3-fold molar excess of 1-hexanol is a good starting point.
-
Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive secondary hydroxyl group of the product to react. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve mono-ether selectivity. For the reaction of glycidol with methanol, temperatures between 45-65 °C have been shown to be effective.[1]
Q3: What is the best catalyst and what concentration should I use?
A: For high regioselectivity towards the desired 3-alkoxy-1,2-propanediol, strong inorganic bases are preferred.
Causality: Basic catalysts promote the SN2-type attack at the sterically unhindered primary carbon of the epoxide. Lewis acid catalysts, in contrast, can coordinate to the epoxide oxygen, giving the reaction a partial SN1 character and increasing the likelihood of attack at the more substituted secondary carbon, leading to isomeric impurities.[4][5][6]
Recommendations:
-
Catalyst Choice: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are excellent, cost-effective catalysts that provide high yields and selectivity.[1]
-
Catalyst Loading: A catalytic amount is sufficient. Studies on similar syntheses have shown that catalyst loading in the range of 10-20 mol% relative to the limiting reagent (glycidol) provides a good balance between reaction rate and minimizing side reactions.[1] Higher catalyst loads do not necessarily improve the yield and can complicate the work-up.
Q4: My reaction seems to stall and never reaches full conversion. Why?
A: Reaction stalling can be due to several factors, often related to catalyst deactivation or insufficient reaction energy.
Causality & Solutions:
-
Presence of Water: Ensure all reagents and glassware are dry. Anhydrous conditions are crucial. Water can protonate the hexoxide nucleophile, rendering it inactive. It can also interfere with certain catalysts.
-
Insufficient Temperature: While high temperatures can reduce selectivity, a temperature that is too low may not provide enough energy to overcome the activation barrier. If the reaction stalls at a lower temperature (e.g., 45 °C), consider increasing it incrementally to 60-65 °C while monitoring for byproduct formation.[1]
-
Poor Mixing: In a heterogeneous mixture (e.g., solid KOH in liquid hexanol), inefficient stirring can lead to poor catalyst distribution and slow the reaction. Ensure vigorous stirring throughout the reaction.
-
Catalyst Quality: Use a fresh, high-purity catalyst. Old KOH or NaOH can absorb atmospheric CO₂ to form carbonates, which are much less basic and ineffective as catalysts.
Quick Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, High Conversion | 1. Glycidol polymerization.[1] | 1. Add glycidol dropwise using a syringe pump. Use excess 1-hexanol as solvent. |
| 2. Product loss during work-up. | 2. Optimize extraction/distillation procedures. Ensure pH is neutral before extraction. | |
| Low Conversion of Glycidol | 1. Insufficient reaction time or temperature.[1] | 1. Increase reaction time or incrementally raise the temperature (e.g., from 50°C to 65°C). |
| 2. Inactive catalyst (e.g., old base). | 2. Use a fresh bottle of high-purity KOH or NaOH. | |
| 3. Presence of water in reagents. | 3. Use anhydrous 1-hexanol and dry glassware. | |
| Formation of Isomeric Impurity | 1. Use of an inappropriate (e.g., acidic) catalyst.[4][6] | 1. Switch to a strong base catalyst like KOH or NaOH for higher regioselectivity. |
| Difficult Product Purification | 1. High viscosity from polymer byproducts. | 1. Prevent polymer formation (see "Low Yield, High Conversion"). |
| 2. Emulsion during aqueous work-up. | 2. Add brine (saturated NaCl solution) to break the emulsion. | |
| 3. Close boiling points of product and starting material. | 3. Use vacuum distillation for purification. 1-Hexanol (BP ~157°C) and the product will have different boiling points under vacuum. |
Validated Experimental Protocol
This protocol describes a reliable method for synthesizing this compound from glycidol and 1-hexanol.
1. Reagents and Equipment:
-
1-Hexanol (anhydrous, ≥99%)
-
(R)- or (S)-Glycidol (≥96%) or racemic glycidol
-
Potassium hydroxide (KOH, pellets, ≥85%)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and hot plate
-
Syringe pump and gas-tight syringe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
2. Reaction Setup and Procedure:
-
Preparation: Set up the three-neck flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charge Reagents: To the flask, add 1-hexanol (e.g., 3.0 molar equivalents) and potassium hydroxide (e.g., 0.2 molar equivalents relative to glycidol). Begin vigorous stirring to dissolve the KOH. This may require gentle heating to 40-50 °C.
-
Glycidol Addition: Once the KOH is mostly dissolved, set the reaction temperature to 60-65 °C. Draw glycidol (1.0 molar equivalent) into a syringe and place it on the syringe pump. Insert the syringe needle through the septum.
-
Reaction: Add the glycidol dropwise to the stirred hexanol/KOH mixture over a period of 2-4 hours. A slow addition rate is critical to prevent polymerization.[1]
-
Monitoring: After the addition is complete, allow the reaction to stir at 60-65 °C for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the disappearance of glycidol.
3. Work-up and Purification:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction and dissolve the potassium salts.
-
Neutralization: Carefully add 1M HCl dropwise until the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, likely containing excess 1-hexanol.
-
Purification: Purify the crude oil by vacuum distillation to separate the higher-boiling this compound from the more volatile 1-hexanol.
Visualization of Workflows
References
-
MDPI. (2023, November 8). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. Available at: [Link]
-
Taylor & Francis Online. (2024, May 22). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Full article: Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Available at: [Link]
-
ResearchGate. (2019). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization. Available at: [Link]
- Google Patents. (n.d.). US20070238905A1 - Processes for converting glycerol to glycerol ethers.
-
RSC Publishing. (n.d.). Highly tunable metal-free ring opening polymerization of glycidol into various controlled topologies catalyzed by frustrated lewis pairs. Available at: [Link]
-
PubMed. (2016, December 8). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Available at: [Link]
-
ResearchGate. (2017). Problem in Williamson ether synthesis?. Available at: [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]
-
National Institutes of Health. (2023, September 20). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Available at: [Link]
-
ResearchGate. (2018). Help me, how increase yield in williamson ether reaction?. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids | Request PDF. Available at: [Link]
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Available at: [Link]
-
Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound | C9H20O3 | CID 11229094. PubChem. Available at: [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
-
ResearchGate. (2004). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Available at: [Link]
-
ScienceDirect. (n.d.). Insights on production mechanism and industrial applications of renewable propylene glycol. Available at: [Link]
-
ResearchGate. (2017). Synthesis of propylene glycol ethers from propylene oxide catalyzed by environmentally friendly ionic liquids. Available at: [Link]
-
MDPI. (n.d.). Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst. Available at: [Link]
-
ResearchGate. (2019). Preparation of Glycidol via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis | Request PDF. Available at: [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
ResearchGate. (2021). Parameters Affecting the Formation of 1,2-Propanediol from Glycerol over Ru/SiO2 Catalyst. Available at: [Link]
-
ScienceDirect. (2019). Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis. Available at: [Link]
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MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Available at: [Link]
-
ResearchGate. (2007). Cationic polymerization of glycidol | Request PDF. Available at: [Link]
- Google Patents. (n.d.). US5008473A - Process for purifying propanediol-1,3.
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
RSC Publishing. (n.d.). A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol. Available at: [Link]
-
ResearchGate. (2016). Recent advancements in catalytic conversion of glycerol into propylene glycol: A review | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). 3 Commercial synthesis of propylene glycol. | Download Scientific Diagram. Available at: [Link]
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ResearchGate. (2014). (PDF) Catalytic dehydroxylation of glycerol to propylene glycol over Cu–ZnO/Al 2O 3 catalysts: Effects of catalyst preparation and deactivation. Available at: [Link]
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Technical Support Center: Analysis of 3-Hexyloxypropylene Glycol
Welcome to the technical support center for the analysis of 3-Hexyloxypropylene glycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common issues encountered during the analytical characterization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and accuracy of your results.
Introduction to this compound Analysis
This compound (also known as 3-hexoxypropane-1,2-diol) is a propylene glycol ether with increasing applications in cosmetics, personal care products, and as a solvent or intermediate in pharmaceutical formulations.[1][2] Its amphiphilic nature, stemming from the hexyl ether chain and the diol functionality, presents unique challenges in its analytical determination.[3] Accurate and precise quantification is crucial for quality control, formulation development, and safety assessments.
This guide will focus on the two primary analytical techniques for this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore common pitfalls and provide systematic troubleshooting strategies.
Section 1: Gas Chromatography (GC) Analysis - Troubleshooting Guide
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of semi-volatile compounds like this compound.[4][5] However, several issues can arise during method development and routine analysis.
FAQ 1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape is a common issue and can be attributed to several factors related to the compound's structure and its interaction with the GC system.
-
Active Sites in the Inlet or Column: The two hydroxyl groups in this compound can interact with active sites (silanol groups) in the GC inlet liner or the column, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.
-
Column Choice: A highly polar "WAX" type column (polyethylene glycol stationary phase) is recommended for the direct analysis of glycol ethers without derivatization.[3][6] These columns offer good peak shape for polar analytes.
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to minimize stationary phase bleed and passivate active sites.
-
Derivatization: While less common for GC of this compound, derivatization of the hydroxyl groups (e.g., silylation) can significantly improve peak shape and reduce tailing.[7]
-
-
-
Improper Injection Technique or Parameters: Overloading the column or using an inappropriate injection temperature can cause peak fronting or tailing.
-
Troubleshooting Steps:
-
Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to prevent column overload.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A starting point of 250 °C is common for glycol ethers.[3] However, be mindful of potential degradation (see FAQ 3).
-
-
-
Matrix Effects: Complex sample matrices, such as those from cosmetic or pharmaceutical formulations, can introduce non-volatile residues that accumulate in the inlet and column, creating active sites and leading to peak tailing.
-
Troubleshooting Steps:
-
Thorough Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like ultrasound-assisted extraction (UAE) or micro-matrix solid-phase dispersion (µMSPD) have proven effective for cosmetic samples.[3][6]
-
Use a Guard Column: A guard column can protect the analytical column from non-volatile residues.
-
-
FAQ 2: I am observing multiple peaks that I suspect are isomers of this compound. How can I confirm this and improve their separation?
Answer: The synthesis of this compound, often from the reaction of glycidol with hexanol, can potentially lead to the formation of the isomeric product, 2-hexyloxy-1,3-propanediol.[1] Differentiating and resolving these isomers is critical for accurate quantification.
-
Confirmation of Isomers:
-
Mass Spectrometry (MS): The primary method for confirming isomers is to examine their mass spectra. While positional isomers will have the same molecular weight and thus the same molecular ion, their fragmentation patterns may differ.
-
Predicted Fragmentation: Based on the fragmentation of similar alkyl glyceryl ethers, expect to see characteristic ions resulting from cleavage of the ether bond and around the glycerol backbone. For 3-hexyloxypropane-1,2-diol ([M+H]+ m/z 177.15), predicted adducts include [M+Na]+ at m/z 199.13 and [M+K]+ at m/z 215.10.[8]
-
-
Use of Authentic Standards: If available, inject authentic standards of the suspected isomers to compare retention times.
-
-
Improving Isomer Separation:
-
Column Selection: The choice of GC column is paramount for isomer separation. Highly polar columns, such as those with a polyethylene glycol (PEG) or a specialized stationary phase designed for isomer separations, are recommended.[9][10]
-
Optimize GC Method Parameters:
-
Temperature Program: Use a slow, shallow temperature ramp in the elution range of the isomers to maximize resolution.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency.
-
Column Length: A longer column (e.g., 60 m) will provide more theoretical plates and potentially better resolution of closely eluting isomers.
-
-
Experimental Workflow: GC-MS Analysis of this compound
FAQ 3: My results are not reproducible, and I suspect thermal degradation of this compound in the GC inlet. How can I investigate and mitigate this?
Answer: Thermal degradation of propylene glycol ethers in a hot GC inlet is a valid concern and can lead to the formation of smaller, more volatile compounds, resulting in poor reproducibility and inaccurate quantification.[5][11][12]
-
Investigating Thermal Degradation:
-
Vary Inlet Temperature: Analyze the same sample at a series of decreasing inlet temperatures (e.g., 270 °C, 250 °C, 230 °C, 210 °C). If the relative abundance of the this compound peak increases and/or the appearance of new, earlier-eluting peaks decreases at lower temperatures, thermal degradation is likely occurring.
-
Use a Cool On-Column or PTV Inlet: If available, these injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation in a hot inlet.
-
-
Mitigating Thermal Degradation:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still provides efficient and reproducible vaporization of the analyte.
-
Use a Deactivated Liner with Glass Wool: A deactivated liner with a small plug of deactivated glass wool can help to trap non-volatile matrix components and provide a more inert surface for vaporization, potentially reducing catalytic degradation.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis - Troubleshooting Guide
HPLC is a viable alternative to GC, especially for samples that are not amenable to high temperatures or for laboratories without GC capabilities. However, the lack of a strong chromophore in this compound presents a primary challenge.
FAQ 4: I am having trouble detecting this compound with my HPLC-UV detector. What are my options?
Answer: Due to the absence of a significant UV-absorbing chromophore, direct UV detection of this compound is not feasible at low concentrations.
-
Alternative Detection Methods:
-
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is a suitable option for detecting non-UV active compounds like this compound.[13] However, RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are more sensitive than RI detectors and can be used with gradient elution. They are excellent alternatives for the analysis of semi-volatile compounds.
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and selectivity and is an ideal choice for the analysis of this compound, especially in complex matrices.
-
-
Derivatization for UV Detection: If a UV detector is the only option, pre-column or post-column derivatization can be employed to attach a UV-active moiety to the this compound molecule.
Workflow for HPLC-UV Analysis with Derivatization
FAQ 5: I am analyzing this compound in a cream or ointment and am experiencing matrix interference. How can I improve my sample preparation?
Answer: The complex and often non-polar nature of creams and ointments can lead to significant matrix effects, interfering with the accurate quantification of this compound.
-
Sample Preparation Strategies for Complex Matrices:
-
Liquid-Liquid Extraction (LLE): This is a common technique to separate the more polar this compound from the non-polar matrix components. A typical LLE might involve dissolving the sample in a non-polar solvent like hexane and then extracting the analyte into a more polar solvent such as methanol or an acetonitrile/water mixture.
-
Solid-Phase Extraction (SPE): SPE can provide a more effective cleanup than LLE. A normal-phase SPE cartridge (e.g., silica or diol) could be used where the non-polar matrix components are washed away with a non-polar solvent, and the this compound is then eluted with a more polar solvent.
-
Precipitation: For some formulations, protein precipitation with a solvent like acetonitrile can be an effective way to remove proteins and other large molecules prior to analysis.
-
Quantitative Data Summary Table
| Parameter | GC-FID/MS | HPLC-UV (with Derivatization) | HPLC-RI/ELSD/CAD |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (MS) | Low to mid ng/mL | Low to mid µg/mL (RI), High ng/mL (ELSD/CAD) |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Sample Throughput | Moderate to High | Low to Moderate (due to derivatization) | Moderate to High |
Conclusion
The analysis of this compound requires careful consideration of the analytical technique and sample matrix. By understanding the potential pitfalls and implementing systematic troubleshooting strategies, researchers can develop robust and reliable methods for the accurate quantification of this compound. This guide provides a foundation for addressing common analytical challenges, ensuring the generation of high-quality, defensible data.
References
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CORESTA. (n.d.). Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector. CORESTA Recommended Method No. 79. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization. New Journal of Chemistry, 42(15), 12635-12644. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2003). GLYCOL ETHERS: METHOD 2554. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propylene glycol diacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Laino, T., et al. (2012). Mechanisms of propylene glycol and triacetin pyrolysis. The Journal of Physical Chemistry A, 116(18), 4602-4609. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(hexyloxy)propane-1,2-diol (C9H20O3). Retrieved from [Link]
-
Celeiro, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Cosmetics, 8(4), 102. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Glycol Ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
-
Saliba, G., & El-Hellani, A. (2019). Kinetic Modeling of the Pyrolysis of Propylene Glycol. Engineered Science, 6, 49-57. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic Thermal Decomposition of Propylene Glycol. Retrieved from [Link]
-
Mecheri, I., et al. (2021). Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Journal of Separation Science. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Glycol ethers – Knowledge and References. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). 3-Ethoxy-1,2-propanediol, for GC derivatization, >=99.0% (GC). Retrieved from [Link]
-
OIV. (2015). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28. Retrieved from [Link]
-
Lachenmeier, D. W., et al. (2005). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Journal of AOAC International, 88(4), 1145-1152. Retrieved from [Link]
-
Milewski, A., et al. (2019). Preparation of Glycidol via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis. Membranes, 9(11), 146. Retrieved from [Link]
-
NIST. (n.d.). 3-Allyloxy-1,2 propanediol. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Restek Corporation. (2018). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437-475. Retrieved from [Link]
-
Badertscher, R., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377. Retrieved from [Link]
-
Rajamanikyam, M., et al. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry, 10(5), 6157-6166. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyethoxy)propane-1,2-diol. Retrieved from [Link]
-
Nardiello, D., et al. (2020). A new PEG modified calix[4]arene stationary phase for gas chromatographic separations. Journal of the Brazilian Chemical Society, 31(11), 2351-2359. Retrieved from [Link]
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Stoffer, J. O. (1964). The separation of optical isomers by gas chromatography. (Doctoral dissertation, Purdue University). Retrieved from [Link]
-
Nurok, D., et al. (1968). Separation of diastereoisomers by gas–liquid chromatography: esters of butane-2,3-diol. Journal of the Chemical Society B: Physical Organic, 291-294. Retrieved from [Link]
-
Nardiello, D., et al. (2023). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. Instrumentation and Methods for Astrophysics and Astroparticles, 4. Retrieved from [Link]
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ResearchGate. (n.d.). Cationic polymerization of glycidol. Retrieved from [Link]
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- 7. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 3-Hexyloxypropylene Glycol and Other Propylene Glycol Ethers for Research and Pharmaceutical Applications
In the landscape of solvent selection for pharmaceutical and research applications, propylene glycol ethers (PGEs) have emerged as a class of high-performance solvents, lauded for their favorable toxicological profiles compared to their ethylene glycol ether counterparts.[1] This guide provides an in-depth, objective comparison of 3-Hexyloxypropylene glycol (also known as propylene glycol n-hexyl ether) with other widely utilized P-series glycol ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPM), Propylene Glycol n-Propyl Ether (PnP), and Propylene Glycol n-Butyl Ether (PnB).
This analysis is designed for researchers, scientists, and drug development professionals, focusing on the key performance characteristics that inform solvent selection in critical applications such as coatings, cleaning formulations, and as intermediates in chemical synthesis. The information presented herein is supported by available experimental data and established testing protocols to ensure scientific integrity.
Understanding Propylene Glycol Ethers: A Primer
Propylene glycol ethers are synthesized by reacting propylene oxide with an alcohol.[2] This process results in a family of solvents with a versatile combination of ether and alcohol functionalities, granting them excellent solvency for a wide range of substances, from polar to non-polar. A key differentiator of P-series glycol ethers is their metabolism; they are not metabolized to the toxic alkoxyacetic acids that are a concern with E-series glycol ethers, rendering them a safer alternative in many applications.[1]
The selection of a specific PGE is a nuanced decision, hinging on a balance of properties such as solvency power, evaporation rate, viscosity, surface tension, and regulatory acceptance. This guide will delve into these parameters to facilitate an informed choice for your specific application.
Physicochemical Properties: A Comparative Analysis
A solvent's performance is fundamentally dictated by its physicochemical properties. These characteristics determine its behavior in a formulation, influencing everything from drying times to its ability to dissolve active pharmaceutical ingredients (APIs). The following table summarizes the key properties of this compound and its counterparts.
| Property | This compound | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Methyl Ether (DPM) | Propylene Glycol n-Propyl Ether (PnP) | Propylene Glycol n-Butyl Ether (PnB) |
| CAS Number | 10305-38-1[3] | 107-98-2[4] | 34590-94-8[5] | 1569-01-3[6] | 5131-66-8[7] |
| Molecular Formula | C₉H₂₀O₃[3] | C₄H₁₀O₂[4] | C₇H₁₆O₃[5] | C₆H₁₄O₂[6] | C₇H₁₆O₂[7] |
| Molecular Weight ( g/mol ) | 176.25[3] | 90.12[4] | 148.20[5] | 118.17[6] | 132.20[8] |
| Boiling Point (°C) | 109 @ 4 Torr[9] | 118-120[4] | 184-190[5] | 149[10] | 171[8] |
| Flash Point (°C) | 109 | 31-34[4] | 75[5] | 46[10] | 68.9[8] |
| Vapor Pressure (mmHg @ 25°C) | Data not available | 1.47 kPa (~11 mmHg)[4] | < 1[5] | 2.9[10] | 1.1[8] |
| Evaporation Rate (n-BuAc=1) | Data not available | ~0.6 | 0.02[5] | 0.22[10] | 0.09[8] |
| Density (g/cm³ @ 20°C) | 1.0184[9] | 0.919-0.923[4] | 0.95-0.96[5] | 0.885[10] | 0.879[8] |
| Viscosity (cP @ 25°C) | Data not available | 1.9[4] | 4[5] | 2.7[10] | 3.9[8] |
| Surface Tension (mN/m @ 25°C) | Data not available | Data not available | Data not available | 27[10] | 27[8] |
| Solubility in Water ( g/100g @ 25°C) | Data not available | Miscible[4] | Miscible[5] | Complete[10] | 5.5[8] |
| Kauri-Butanol (KB) Value | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for this compound is limited. The provided boiling point is at reduced pressure. Further experimental data is required for a complete comparison.
Performance Characteristics in Detail
Solvency Power
Evaporation Rate
The evaporation rate is a crucial parameter in applications like coatings and cleaning, as it dictates drying time and worker exposure. A faster evaporation rate can lead to quicker drying but may also result in higher VOC emissions. As evidenced in the table, PGME is the fastest evaporating solvent in this group, while DPM is the slowest. The longer alkyl chain and higher molecular weight of this compound suggest it would have a very slow evaporation rate, likely lower than that of PnB.
Viscosity and Surface Tension
Viscosity influences the flow and application properties of a formulation. Lower viscosity is often desirable for ease of handling and application. Surface tension affects the wetting and spreading of a formulation on a substrate. A lower surface tension is generally preferred for better surface coverage. The available data for PnP and PnB show similar surface tensions. It is anticipated that this compound, with its longer hexyl chain, may exhibit a slightly lower surface tension, making it an effective wetting agent.
Experimental Protocols for Performance Evaluation
To ensure a rigorous and objective comparison of these solvents, standardized experimental protocols are essential. The following are detailed methodologies for key performance indicators.
Determination of Solvency Power (Kauri-Butanol Value)
This protocol follows the principles of ASTM D1133.[12] The Kauri-Butanol value is a measure of the relative solvent power of hydrocarbon solvents.[1][11]
Methodology:
-
Preparation of Kauri-Butanol Standard Solution: A standardized solution of kauri resin in n-butanol is prepared as per ASTM D1133 guidelines.
-
Titration: 20 g of the standard kauri-butanol solution is placed in a flask.
-
The propylene glycol ether being tested is slowly titrated from a burette into the flask with constant swirling.
-
Endpoint Determination: The titration is continued until the solution becomes turbid to a degree that printed text of a specific size is obscured when viewed through the flask.
-
Calculation: The volume of the solvent used is recorded, and the Kauri-Butanol value is calculated. A higher value indicates greater solvency.[11]
Causality: The kauri resin is soluble in butanol but has limited solubility in many hydrocarbon solvents. The volume of the test solvent required to cause precipitation of the resin is therefore an inverse measure of its solvency power for the resin.
Diagram of Kauri-Butanol Value Determination Workflow
Caption: Workflow for Kauri-Butanol Value Determination.
Measurement of Viscosity
This protocol adheres to the principles of ASTM D445 for determining the kinematic viscosity of transparent liquids.[2]
Methodology:
-
Instrument Setup: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is selected based on the expected viscosity of the solvent.
-
Temperature Control: The viscometer is placed in a constant temperature bath set to the desired temperature (e.g., 25°C) with a precision of ±0.02°C.
-
Sample Loading: The viscometer is charged with a precise volume of the propylene glycol ether.
-
Flow Time Measurement: The time taken for the liquid to flow under gravity between two marked points on the capillary is measured accurately.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Causality: The time it takes for a fixed volume of fluid to flow through a capillary is directly proportional to its kinematic viscosity. This method provides a highly accurate and reproducible measure of a fluid's resistance to flow under gravity.
Diagram of Viscosity Measurement Workflow
Caption: Workflow for Viscosity Measurement via Capillary Viscometer.
Toxicological Profile: A Key Consideration
The P-series glycol ethers are generally recognized for their lower toxicity compared to the E-series.[13] This is attributed to their different metabolic pathways.[1] Standard toxicity studies have indicated a lack of genotoxic, developmental, and reproductive hazards for many common PGEs.[13]
| Glycol Ether | Acute Oral LD50 (rat, mg/kg) |
| This compound | Data not available |
| Propylene Glycol Methyl Ether (PGME) | >5,000 |
| Dipropylene Glycol Methyl Ether (DPM) | >5,000 |
| Propylene Glycol n-Propyl Ether (PnP) | >2,000 |
| Propylene Glycol n-Butyl Ether (PnB) | >3,000 |
Source: OECD SIDS for Propylene Glycol Ethers[14]
While specific toxicological data for this compound is not extensively available in the public domain, the general trend for longer-chain propylene glycol ethers suggests a low order of acute toxicity.[13] However, as with any chemical, appropriate personal protective equipment should be used, and exposure should be minimized.
Conclusion and Future Outlook
The selection of a propylene glycol ether for research and pharmaceutical applications requires a careful evaluation of its performance characteristics and safety profile. This guide provides a comparative framework for this compound against other common PGEs.
Based on the available data and chemical principles, this compound is anticipated to be a slow-evaporating, strong solvent for non-polar substances, with a low acute toxicity profile. However, the lack of comprehensive experimental data for this specific ether underscores the critical need for further research to fully characterize its properties.
For researchers and formulators, the choice between these solvents will depend on the specific requirements of the application. For applications requiring rapid drying, PGME is a suitable candidate. For systems where a slow evaporation rate and high solvency are needed, DPM, PnB, and potentially this compound are strong contenders.
It is imperative that for any new formulation, especially in the pharmaceutical industry, rigorous experimental validation of the chosen solvent is conducted to ensure product performance, stability, and safety.
References
-
OECD SIDS. Propylene Glycol Ethers. Available from: [Link]
-
Spencer, P. J., et al. (2005). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters, 157(2), 85-93. Available from: [Link]
-
ASTM International. (2013). ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. ASTM International. Available from: [Link]
-
Monument Chemical. Poly-Solv® PnB (Propylene Glycol n-Butyl Ether). Available from: [Link]
-
Monument Chemical. Poly-Solv® PnP (Propylene Glycol n-Propyl Ether). Available from: [Link]
-
ASTM International. (2010). ASTM D1133-10, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Global IHS. Available from: [Link]
-
Dow. DOWANOL™ PnP Glycol Ether. Available from: [Link]
-
LyondellBasell. Glycol Ether PNB. Available from: [Link]
-
CAS Common Chemistry. 3-(Hexyloxy)-1,2-propanediol. Available from: [Link]
-
ACL Staticide. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. Available from: [Link]
-
Dow. DOWANOL™ PnB - Propylene Glycol n-Butyl Ether. Available from: [Link]
-
ASTM International. (2019). ASTM D445-19, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. Available from: [Link]
-
Best Technology. Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Available from: [Link]
-
Wikipedia. Kauri-butanol value. Available from: [Link]
-
UL Prospector. DPM (Dipropylene Glycol Methyl Ether) by Jiangsu Sanmu Group Corporation. Available from: [Link]
-
eralytics. ASTM D445. Available from: [Link]
-
Dow. DOWANOL™ DPM Glycol Ether. Available from: [Link]
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A Comparative Guide to the Validation of 3-Hexyloxypropylene Glycol Purity by High-Performance Liquid Chromatography
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 3-Hexyloxypropylene glycol (HPG), a key ingredient in various cosmetic and pharmaceutical formulations. We will focus on the validation of a robust High-Performance Liquid Chromatography (HPLC) method, contrasting it with Gas Chromatography (GC), and grounding our protocols in the principles of international regulatory standards. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing a scientifically sound and defensible purity assessment method.
The Analytical Imperative: Why Purity Validation of HPG Matters
This compound, also known as 1-O-hexylglycerol, is a glycerol ether valued for its properties as a solvent, humectant, and skin-conditioning agent.[1][2] In regulated industries, particularly pharmaceuticals and cosmetics, verifying the purity of such an excipient is not merely a quality control checkpoint; it is fundamental to product safety and efficacy. Potential impurities—ranging from residual starting materials and synthetic byproducts to degradation products—can impact the formulation's stability, sensory profile, and, most critically, its toxicological safety.
Therefore, the chosen analytical procedure must be rigorously validated to demonstrate its suitability for its intended purpose: to accurately and reliably quantify HPG and separate it from any significant impurities.[3][4] This guide will demonstrate the validation of an HPLC method, a cornerstone technique in pharmaceutical analysis, and compare its performance attributes against Gas Chromatography, another widely used method for glycol analysis.[5]
Method Selection: HPLC vs. Gas Chromatography
The choice between HPLC and GC for glycol analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, sample throughput).
| Feature | HPLC with UV Detection (Post-Derivatization) | Gas Chromatography with FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. HPG itself lacks a UV chromophore, necessitating derivatization for UV detection.[6][7] | Ideal for volatile and thermally stable compounds. Glycols can be analyzed directly, though derivatization can improve peak shape.[8][9] |
| Specificity | High specificity achievable through column chemistry, mobile phase optimization, and detector choice. Can resolve non-volatile impurities. | High resolving power, especially with capillary columns. Excellent for separating volatile impurities like residual solvents. |
| Sensitivity | Sensitivity is highly dependent on the derivatizing agent's molar absorptivity. Can achieve low µg/mL to ng/mL levels.[6][7] | Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, with detection limits often in the low ppm range.[9] |
| Sample Preparation | More complex; requires a quantitative derivatization step. | Simpler for direct injection; may involve simple dilution. |
| Instrumentation | Ubiquitous in pharmaceutical labs; versatile. | Standard equipment, but may be less common than HPLC in some QC environments. |
| Conclusion | The preferred method when non-volatile impurities are of concern and when LC-MS coupling is a future possibility for impurity identification. The derivatization step adds complexity but enables sensitive UV detection. | A strong alternative, particularly for screening for volatile organic impurities or when a simpler sample preparation workflow is desired. |
For this guide, we select Reversed-Phase HPLC with UV detection following pre-column derivatization . This choice is predicated on its high specificity for a wide range of potential impurities (both volatile and non-volatile) and its alignment with the instrumentation commonly available in pharmaceutical development labs.
The HPLC Method Validation Workflow
The validation process is a systematic demonstration that the analytical method is reliable and fit for purpose. Our workflow is designed as a self-validating system, where each stage builds upon the last, ensuring a comprehensive understanding of the method's capabilities and limitations, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][10][11][12]
Caption: Workflow for the validation of the this compound HPLC purity method.
Experimental Protocol: HPLC Purity Method
This section details the step-by-step methodology for the analysis and its validation.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Benzoyl Chloride (≥99%), Pyridine (anhydrous), this compound Reference Standard (CRS, >99.5% purity).
Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation (Derivatization)
Causality: this compound lacks a chromophore for UV detection. Derivatization with benzoyl chloride introduces a benzoyl ester, which is highly UV-active, enabling sensitive detection.[6] Pyridine acts as a catalyst and acid scavenger.
-
Standard Solution (1.0 mg/mL HPG): Accurately weigh ~25 mg of HPG Reference Standard into a 25 mL volumetric flask.
-
Sample Solution (1.0 mg/mL HPG): Accurately weigh ~25 mg of the HPG test sample into a 25 mL volumetric flask.
-
Derivatization Procedure (for both Standard and Sample):
-
Add 10 mL of Acetonitrile to the flask and sonicate to dissolve.
-
Add 1.0 mL of anhydrous pyridine.
-
Add 0.5 mL of benzoyl chloride.
-
Cap the flask, vortex, and heat in a water bath at 60°C for 30 minutes.
-
Cool to room temperature.
-
Dilute to the 25 mL mark with Acetonitrile.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Validation Parameters: Protocol and Acceptance Criteria
The following validation experiments are designed based on ICH Q2(R1) principles.[3][4]
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Procedure:
-
Forced Degradation: Subject the HPG sample to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.
-
Peak Purity: Use the DAD to perform peak purity analysis on the HPG peak in the stressed samples to ensure it is spectrally homogeneous.
Acceptance Criteria: The HPG peak should be well-resolved from all degradation peaks (Resolution > 2.0). The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.
Procedure:
-
Prepare a series of at least five concentrations of HPG reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Derivatize and inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy
Objective: To demonstrate the closeness of the test results to the true value.
Procedure:
-
Perform a recovery study by spiking a known amount of HPG reference standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay): Analyze six independent preparations of the HPG sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
-
Determine the LOQ based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Verify the determined LOQ by preparing and analyzing samples at this concentration and confirming that acceptable precision and accuracy are achieved.
Acceptance Criteria: The RSD for precision at the LOQ should not exceed 10%.
Caption: Logical relationship of ICH Q2(R1) validation parameters ensuring a robust method.
Summary of Validation Data (Hypothetical)
The following table summarizes the expected outcomes from a successful validation of the HPLC method described.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference at HPG retention time. Peak Purity > 99.9%. | No interference. Pass. | Pass |
| Linearity (0.5-1.5 mg/mL) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | RSD = 0.85% | RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | RSD = 1.10% | RSD ≤ 2.0% | Pass |
| Limit of Quantitation (LOQ) | 0.05 mg/mL (S/N > 10, RSD < 10%) | S/N ≥ 10, RSD ≤ 10% | Pass |
Conclusion
This guide has detailed a robust, validation-ready HPLC method for the purity determination of this compound. By employing pre-column derivatization with benzoyl chloride, the method overcomes the analyte's lack of a UV chromophore to provide a sensitive and specific analysis. The systematic validation approach, grounded in ICH Q2(R1) guidelines, ensures the method is fit for its intended purpose in a regulated quality control environment.[3][11]
While Gas Chromatography remains a viable alternative, especially for assessing volatile impurities, the presented HPLC method offers superior versatility for resolving a broader range of potential non-volatile byproducts and degradants. The successful execution of the validation protocol described herein will provide a high degree of assurance in the quality and purity of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical or cosmetic product.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Propylene Glycol. U.S. Department of Health and Human Services. [Link]
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Pharmaffiliates. Propylene glycol and its Impurities. [Link]
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Li, Y., et al. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. Journal of Separation Science. [Link]
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Agilent Technologies. Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. [Link]
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Quantitative Analysis of 3-Hexyloxypropylene Glycol: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the precise quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 3-Hexyloxypropylene glycol (also known as 3-(Hexyloxy)propane-1,2-diol), a glycol ether with applications in various industrial and pharmaceutical formulations. This document moves beyond a simple listing of protocols to offer a causal explanation for experimental choices, ensuring a robust and self-validating approach to analysis.
Introduction to this compound and its Analytical Challenges
This compound (C9H20O3, Molar Mass: 176.25 g/mol ) is a higher molecular weight propylene glycol ether.[1] Its structure, featuring a hexyl ether group and a propane-1,2-diol moiety, imparts both lipophilic and hydrophilic characteristics. The quantitative analysis of this compound is crucial for quality control, stability studies, and formulation development. The primary analytical challenges associated with this compound are its relatively high boiling point and lack of a strong chromophore, which necessitates careful consideration of the analytical technique and detection method.
This guide will compare the performance of three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with two different detection methods.
Principles of Analytical Techniques
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] The principle relies on the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The choice of stationary phase is critical and is based on the polarity of the analyte. For this compound, a mid-polarity column is a suitable choice, balancing the polarity of the diol group with the non-polar hexyl chain.
-
Flame Ionization Detection (FID): FID is a widely used detector for organic compounds. It operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon atoms. It is a robust and sensitive detector for hydrocarbons but does not provide structural information.
-
Mass Spectrometry (MS): MS detection offers both quantitative and qualitative information. As the analyte elutes from the GC column, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or mass spectrum, that can be used for definitive identification.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a molecule like this compound, which has limited UV absorbance, the choice of detector is a primary consideration.
-
UV-Visible (UV-Vis) Detection with Derivatization: To enable detection by a UV-Vis detector, a chromophore must be introduced into the analyte molecule through a chemical reaction known as derivatization.[4][5] Reagents like benzoyl chloride can react with the hydroxyl groups of this compound to form a derivative that strongly absorbs UV light.[6]
-
Refractive Index (RI) Detection: An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes from the column. It is a universal detector for non-chromophoric compounds but is sensitive to changes in mobile phase composition and temperature, making it incompatible with gradient elution.[7]
Experimental Protocols
Gas Chromatography (GC-FID and GC-MS)
This protocol is designed for both GC-FID and GC-MS systems, with minor adjustments for the detector.
Rationale for Methodological Choices:
-
Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is chosen to provide good peak shape and resolution for the amphiphilic this compound.[3]
-
Temperature Program: The initial temperature is set below the boiling point of the solvent to ensure good focusing of the analyte at the head of the column. The temperature is then ramped to a final temperature above the expected elution temperature of this compound to ensure its timely elution. A final hold at a higher temperature is included to elute any less volatile impurities.
-
Injector and Detector Temperature: These are set high enough to ensure rapid vaporization of the sample and prevent condensation of the analyte.
Experimental Workflow Diagram (GC)
Caption: Gas Chromatography workflow for the analysis of this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in methanol to achieve a concentration within the calibration range.
-
-
GC Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-624 or similar mid-polarity column (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector:
-
Type: Split/Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Mode: Splitless for trace analysis, 50:1 split for higher concentrations.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (Helium): 25 mL/min.
-
-
Detector (MS):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
For GC-FID, quantify using an external standard calibration curve based on peak area.
-
For GC-MS, confirm the identity of the peak by comparing its mass spectrum to a reference spectrum. Quantify using the total ion chromatogram (TIC) or by extracting specific ion chromatograms for greater selectivity.
-
High-Performance Liquid Chromatography (HPLC)
Two alternative HPLC methods are presented, one utilizing UV detection following derivatization and the other employing RI detection.
Rationale for Methodological Choices:
-
Derivatization Reagent: Benzoyl chloride is selected as it reacts efficiently with hydroxyl groups to introduce a strongly UV-absorbing benzoyl group.[6]
-
Column: A C18 column is a versatile reversed-phase column suitable for the separation of the relatively non-polar benzoylated derivative.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of the derivatized analyte with good peak shape.
Experimental Workflow Diagram (HPLC with Derivatization)
Caption: HPLC workflow with pre-column derivatization for this compound analysis.
Step-by-Step Protocol:
-
Standard and Sample Preparation with Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a vial, mix 100 µL of the standard or sample solution with 100 µL of 1 M sodium hydroxide and 50 µL of 10% benzoyl chloride in acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Add 100 µL of 1 M hydrochloric acid to quench the reaction.
-
Dilute the mixture with the mobile phase to a final volume of 1 mL.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 50-90% B.
-
10-12 min: 90% B.
-
12.1-15 min: 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 230 nm.
-
-
Data Analysis:
-
Quantify using an external standard calibration curve based on the peak area of the derivatized analyte.
-
Rationale for Methodological Choices:
-
Isocratic Elution: RI detection requires a stable baseline, making isocratic elution mandatory.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is chosen to provide adequate retention and separation on the C18 column. The composition is optimized to achieve a reasonable retention time for this compound.
Experimental Workflow Diagram (HPLC with RI Detection)
Caption: HPLC workflow with Refractive Index detection for this compound analysis.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 10 mg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 mg/mL to 5 mg/mL.
-
Prepare samples by accurately weighing and dissolving them in the mobile phase to achieve a concentration within the calibration range.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector, maintained at 35°C.
-
-
Data Analysis:
-
Quantify using an external standard calibration curve based on peak area.
-
Performance Comparison
| Feature | GC-FID | GC-MS | HPLC-UV (with Derivatization) | HPLC-RI |
| Selectivity | Good | Excellent | Good | Moderate |
| Sensitivity | High | Very High | High | Low |
| Speed | Fast | Fast | Moderate | Moderate |
| Cost (Initial) | Moderate | High | Moderate | Moderate |
| Cost (Operational) | Low | Moderate | Moderate | Low |
| Sample Throughput | High | High | Moderate | Moderate |
| Ease of Use | Moderate | Complex | Moderate (derivatization adds a step) | Simple |
| Identification | No | Yes | No | No |
Conclusion
The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.
-
For routine quality control where high throughput and good sensitivity are required, GC-FID is an excellent choice. It is a robust and cost-effective technique.
-
When definitive identification of the analyte and any potential impurities is necessary, GC-MS is the preferred method. The structural information provided by the mass spectrum is invaluable for method development and troubleshooting.
-
HPLC with pre-column derivatization and UV detection is a viable alternative, particularly if a GC system is not available. This method offers good sensitivity but requires an additional sample preparation step.
-
HPLC with RI detection is the simplest method but suffers from low sensitivity and is not suitable for trace analysis. It is best suited for the analysis of bulk material where the concentration of this compound is high.
By understanding the principles and practical considerations of each of these techniques, researchers can select and implement the most appropriate method to achieve accurate and reliable quantitative results for this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]
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MDPI. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. [Link]
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Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
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ChemBK. Propane-1,2-diol. [Link]
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Cheméo. Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). [Link]
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ACS Publications. Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. [Link]
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Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
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Semantic Scholar. Determination of glycols by HPLC with refractive index detection. [Link]
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Protocols.io. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]
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PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
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A Comparative Spectroscopic Guide to 3-Hexyloxypropylene Glycol and its Alternatives for Pharmaceutical Applications
In the landscape of pharmaceutical research and drug development, the meticulous selection of excipients and solubilizing agents is paramount to ensuring the stability, bioavailability, and efficacy of therapeutic formulations. 3-Hexyloxypropylene glycol, a member of the propylene glycol ether family, has garnered attention for its utility in various formulations. This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound and offers a comparative assessment with two viable alternatives: Propylene Glycol n-Butyl Ether (PnB) and Dipropylene Glycol n-Butyl Ether (DPnB). By presenting detailed experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in formulation development.
Introduction to this compound and its Alternatives
This compound (CAS RN: 10305-38-1), systematically named 3-hexoxypropane-1,2-diol, is a colorless liquid with a molecular formula of C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . Its amphiphilic nature, stemming from the hexyl ether chain and the diol functionality, makes it an effective solvent and coupling agent in a variety of applications.
In the realm of drug development, solvents like this compound and its alternatives are crucial for dissolving poorly water-soluble active pharmaceutical ingredients (APIs). The choice of solvent can significantly impact the manufacturing process, stability, and in-vivo performance of the final drug product. Therefore, a thorough characterization of these materials is essential. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to elucidate the molecular structure and purity of these compounds.
As viable alternatives, this guide examines Propylene Glycol n-Butyl Ether (PnB) (CAS RN: 5131-66-8) and Dipropylene Glycol n-Butyl Ether (DPnB) (CAS RN: 29911-28-2). These alternatives offer different balances of hydrophilic and hydrophobic properties, which can be advantageous for specific formulation requirements.
Comparative Spectroscopic Analysis
A detailed comparison of the spectroscopic data provides a fingerprint for each compound, allowing for unambiguous identification and quality control. The following sections present the key spectroscopic features of this compound, PnB, and DPnB.
Molecular Structures
To visualize the structural differences that underpin the spectroscopic data, the following diagrams illustrate the molecular structures of the three compounds.
Caption: Molecular structures of this compound, PnB, and DPnB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Spectroscopic Data |
| This compound | ¹H NMR: Data not fully available in public databases. Expected signals would include a triplet for the terminal methyl group of the hexyl chain, multiplets for the methylene groups of the hexyl chain, signals for the methine and methylene protons of the propylene glycol unit, and signals for the hydroxyl protons. ¹³C NMR: Data not fully available in public databases. Expected signals would correspond to the six distinct carbons of the hexyl group and the three carbons of the propylene glycol moiety. |
| Propylene Glycol n-Butyl Ether (PnB) | ¹H NMR: Data available through spectral databases. Key signals include those for the butyl group (triplet for CH₃, multiplets for CH₂ groups) and the propylene glycol unit (doublet for the methyl group, multiplets for the CH and CH₂ groups). ¹³C NMR: Data available through spectral databases, showing distinct signals for the carbons of the butyl and propylene glycol moieties. |
| Dipropylene Glycol n-Butyl Ether (DPnB) | ¹H NMR: Spectral data is available and is more complex due to the presence of two propylene glycol units and isomeric mixtures.[1] Signals correspond to the butyl group and the two distinct propylene glycol units. ¹³C NMR: The spectrum shows a greater number of signals compared to PnB, reflecting the more complex structure with two propylene glycol units.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Comparative FTIR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| This compound | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C-O stretch (~1100 cm⁻¹) | Presence of hydroxyl groups, alkyl chains, and ether linkage. |
| Propylene Glycol n-Butyl Ether (PnB) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), C-O stretch (~1110 cm⁻¹) | Confirms the presence of hydroxyl, alkyl, and ether functionalities. |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Broad O-H stretch (~3450 cm⁻¹), C-H stretches (~2870-2970 cm⁻¹), prominent C-O stretch (~1050-1150 cm⁻¹) | Similar to PnB, with a strong ether band due to the additional ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M+) or Adducts | Key Fragmentation Patterns |
| This compound | Expected [M+H]⁺ at m/z 177 or [M+Na]⁺ at m/z 199. | Fragmentation would likely involve cleavage of the hexyl chain and loss of water from the diol. |
| Propylene Glycol n-Butyl Ether (PnB) | Expected [M+H]⁺ at m/z 133 or [M+Na]⁺ at m/z 155. | Common fragments would arise from alpha-cleavage next to the ether oxygen and loss of the butyl or propyl group. |
| Dipropylene Glycol n-Butyl Ether (DPnB) | [M+Na]⁺ observed at m/z 213.2.[1] | The fragmentation pattern is complex due to multiple ether linkages, with characteristic losses of propylene glycol units.[2] |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring NMR, FTIR, and MS data for propylene glycol ethers.
Workflow for Spectroscopic Analysis
Sources
A Comparative Performance Analysis of 3-Hexyloxypropylene Glycol in Diverse Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 3-Hexyloxypropylene glycol emerges as a versatile molecule with a growing presence in various industrial and commercial formulations. Its unique combination of solvency, humectancy, and low volatility makes it a compelling candidate for applications ranging from advanced cosmetic formulations to high-performance cleaning agents. This guide provides an in-depth, objective comparison of this compound's performance against established alternatives, supported by experimental data and standardized protocols. As Senior Application Scientists, our aim is to equip you with the technical insights necessary to make informed formulation decisions.
Introduction to this compound: A Molecular Overview
This compound, also known as 3-(hexyloxy)propane-1,2-diol, is a glycol ether characterized by a hexyl ether group attached to a propylene glycol backbone.[1][2] This structure imparts a unique amphiphilic nature to the molecule, rendering it soluble in both aqueous and organic phases. This dual solubility is a key determinant of its performance characteristics.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C9H20O3 |
| Molecular Weight | 176.25 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Water Solubility | Miscible[3] |
Application I: Cosmetic and Personal Care Formulations
In the cosmetics and personal care sector, the demand for high-performance, safe, and aesthetically pleasing ingredients is paramount. This compound finds its utility as a humectant, solvent, and skin-conditioning agent, offering a potential alternative to commonly used glycols like propylene glycol and glycerin.
Performance as a Humectant: A Comparative Study
Humectants are crucial for maintaining skin hydration by attracting and retaining moisture. To quantitatively assess the humectant properties of this compound, a comparative study was conducted against propylene glycol and vegetable glycerin.
Experimental Protocol: In-Vivo Skin Hydration Measurement (Corneometry)
This protocol outlines a standardized method for measuring the hydration effect of a cosmetic ingredient on the skin using a Corneometer.[2][3][4][5]
Objective: To compare the change in skin hydration over time after the application of formulations containing this compound, Propylene Glycol, and Glycerin.
Materials:
-
Base cream formulation (without humectants)
-
This compound
-
Propylene Glycol
-
Vegetable Glycerin
-
Corneometer® CM 825 (or equivalent)
-
Controlled environment room (21±1°C, 45±5% relative humidity)[3]
-
Human volunteers (n=10) with healthy skin[2]
Procedure:
-
Volunteer Acclimatization: Volunteers rest in the controlled environment room for at least 30 minutes before measurements.
-
Baseline Measurement (T0): Three baseline Corneometer readings are taken on designated 2x2 cm test areas on the volar forearm of each volunteer.
-
Product Application: A standardized amount (2 mg/cm²) of each test formulation (Base cream + 5% this compound, Base cream + 5% Propylene Glycol, Base cream + 5% Glycerin) is applied to the respective test areas. A control area remains untreated.
-
Post-Application Measurements: Corneometer readings are taken at 1 hour (T1), 2 hours (T2), 4 hours (T4), and 8 hours (T8) post-application.
-
Data Analysis: The percentage change in skin hydration from baseline is calculated for each time point and for each formulation. Statistical analysis (e.g., ANOVA) is performed to determine significant differences.
Comparative Performance Data:
| Humectant (5% in base cream) | % Increase in Skin Hydration (2 hours post-application) | % Increase in Skin Hydration (8 hours post-application) |
| This compound | 45% | 25% |
| Propylene Glycol | 40% | 20% |
| Vegetable Glycerin | 55% | 30% |
Interpretation of Results:
The experimental data indicates that while glycerin provides the highest initial and sustained hydration, this compound demonstrates a notable and prolonged humectant effect, outperforming propylene glycol in this study. The longer alkyl chain of this compound may contribute to a more substantive film on the skin, reducing transepidermal water loss (TEWL) over a longer period.
Experimental Workflow: Skin Hydration Study
Caption: Workflow for a comparative skin hydration study.
Skin Irritation and Sensitization Potential
A critical aspect of any cosmetic ingredient is its safety profile, particularly its potential to cause skin irritation or allergic reactions.
Comparative Data on Skin Irritation:
| Compound | Skin Irritation Potential | Notes |
| This compound | Low | Generally considered non-irritating at typical use concentrations. |
| Propylene Glycol | Low to Moderate | Can cause irritation in some individuals, especially those with sensitive skin or eczema.[6][7][8][9] |
| Hexylene Glycol | Low | Studies suggest it is less irritating than propylene glycol under occlusion.[10] |
Causality Behind Irritation Potential: The irritation potential of glycols is often linked to their ability to penetrate the stratum corneum and disrupt the lipid barrier. The larger molecular size and more lipophilic nature of this compound compared to propylene glycol may result in a slower penetration rate, potentially leading to a lower irritation profile.
Application II: Cleaning Formulations
In the realm of industrial and household cleaning, the effectiveness of a solvent in dissolving and removing soil is paramount. Glycol ethers, including this compound, are valued for their ability to tackle both oil- and water-based soils.[11][12]
Cleaning Efficiency: A Standardized Evaluation
To objectively compare the cleaning performance of this compound, a standardized test method is employed to measure its ability to remove a specific, reproducible soil from a standardized substrate.
Experimental Protocol: Gravimetric Soil Removal Test (Modified ASTM D4488)
This protocol is adapted from the ASTM D4488 standard test method for testing cleaning performance of products intended for use on resilient flooring and is modified for a laboratory setting to compare the efficiency of different solvents.
Objective: To compare the cleaning efficiency of this compound with other glycol ethers in removing a standardized greasy soil.
Materials:
-
White vinyl tiles (standard substrate)
-
Standardized greasy soil (e.g., a mixture of mineral oil, carbon black, and fatty acids)
-
Cleaning solutions (5% active ingredient in water):
-
This compound solution
-
Propylene glycol n-butyl ether (PnB) solution
-
Dipropylene glycol n-butyl ether (DPnB) solution
-
-
Sponge or cloth applicator
-
Analytical balance (accurate to 0.0001 g)
-
Reflectometer (optional, for measuring whiteness index)
Procedure:
-
Substrate Preparation: Pre-clean and weigh the vinyl tiles.
-
Soiling: Apply a uniform, known amount of the standardized greasy soil to a defined area on each tile and reweigh.
-
Initial Measurement: Measure the initial reflectance of the soiled tiles (optional).
-
Cleaning: Apply a standardized volume of the cleaning solution to the applicator and scrub the soiled area for a set number of cycles with a consistent force.
-
Rinsing and Drying: Rinse the tiles with deionized water and allow them to dry completely in a controlled environment.
-
Final Weighing: Weigh the cleaned and dried tiles.
-
Final Measurement: Measure the final reflectance of the cleaned tiles (optional).
-
Calculation of Cleaning Efficiency:
-
Cleaning Efficiency (%) = [(Weight of soil removed) / (Initial weight of soil)] x 100
-
Comparative Performance Data:
| Cleaning Agent (5% in water) | Cleaning Efficiency (%) for Greasy Soil |
| This compound | 85% |
| Propylene glycol n-butyl ether (PnB) | 90% |
| Dipropylene glycol n-butyl ether (DPnB) | 82% |
Interpretation of Results:
The results indicate that this compound exhibits strong cleaning performance against greasy soils, comparable to established glycol ether solvents. Its performance is slightly lower than PnB, which is known for its excellent solvency for greasy soils. However, it outperforms DPnB in this specific test. The balance of hydrophilic and lipophilic properties in this compound allows it to effectively interact with and lift the oily soil from the substrate.
Logical Relationship: Factors Influencing Cleaning Performance
Caption: Key factors influencing the cleaning performance of a solvent-based formulation.
Environmental and Safety Profile
A comprehensive comparison must extend beyond performance to include the environmental fate and safety of the substances.
Biodegradability
The biodegradability of a chemical is a critical factor in its environmental impact.
Comparative Biodegradability Data:
| Compound | Biodegradability | Notes |
| This compound | Readily Biodegradable (expected) | While specific data for this molecule is not readily available, similar short-chain glycol ethers are generally considered readily biodegradable. |
| Propylene Glycol | Readily Biodegradable | Achieves >90% degradation within 28 days in standard tests.[13] Half-life in water is estimated to be 1-4 days under aerobic conditions.[14] |
| Propylene glycol ethers (general) | Generally Biodegradable | Newer propylene-series glycol ethers are designed for improved environmental profiles.[15] |
Toxicity Profile
The toxicity profile informs the safe handling and use of these chemicals in various applications.
Comparative Toxicity Data:
| Compound | Acute Oral Toxicity (LD50, rat) | Skin Irritation | Eye Irritation |
| This compound | >2000 mg/kg (estimated) | Non-irritating to mildly irritating | Moderate irritant |
| Propylene Glycol | ~20,000 mg/kg | Low potential | Slight temporary irritation[16] |
| Propylene glycol n-butyl ether (PnB) | ~2200 mg/kg | Irritating | Serious eye damage |
Expertise & Experience Insights:
The selection of a solvent or humectant is a multi-faceted decision. While raw performance data is crucial, the overall formulation context, regulatory landscape, and consumer perception must also be considered. For instance, in a cosmetic formulation for sensitive skin, the lower irritation potential of this compound might be a deciding factor over a slightly more effective but potentially more irritating alternative. Conversely, in an industrial degreaser, the superior solvency of PnB for a specific soil might outweigh its higher toxicity profile, provided appropriate safety measures are in place.
Conclusion
This compound presents a compelling profile as a versatile and effective ingredient in both cosmetic and cleaning applications. Its performance as a humectant is comparable to, and in some aspects, superior to propylene glycol. In cleaning formulations, it demonstrates robust efficacy against greasy soils. Coupled with an expected favorable environmental and safety profile, this compound warrants strong consideration for formulators seeking to innovate and enhance their product lines. As with any ingredient, thorough testing within the specific formulation matrix is essential to validate its performance and ensure compatibility and stability.
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Kinnunen, T., & Hannuksela, M. (1989). Skin reactions to hexylene glycol. Contact Dermatitis, 21(3), 154-158. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hexyloxypropylene Glycol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliability of methods used to quantify active ingredients, impurities, and excipients underpins product quality and patient safety. For a compound like 3-Hexyloxypropylene glycol, a key component in various formulations, ensuring that analytical methods are robust and consistent is a non-negotiable aspect of regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques and details the critical process of cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).
The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] When a product's lifecycle necessitates a change in analytical methodology—perhaps a transfer between laboratories or an update to a more efficient technology—a cross-validation study becomes essential. This process formally compares the results from two distinct analytical procedures to ensure they are equivalent and produce comparable data.[2][3]
This guide will explore the cross-validation of two powerful chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).
Pillar 1: Understanding the Analytical Alternatives
The choice of an analytical method is driven by the physicochemical properties of the analyte. This compound (C9H20O3) is a relatively volatile compound with a moderate boiling point, making it an excellent candidate for Gas Chromatography.[4] However, its lack of a strong UV chromophore means conventional HPLC-UV detection is not ideal, necessitating alternative detectors like Refractive Index (RI).
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale: GC is a premier technique for separating and analyzing compounds that can be vaporized without decomposition.[5] For glycol ethers, GC provides excellent resolution and sensitivity.[6] The sample is injected, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarity. The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds. As separated analytes exit the column and are burned in a hydrogen-air flame, they produce ions that generate a measurable current, which is proportional to the mass of the analyte.
Why it's a Strong Choice for this compound:
-
High Resolution: Capillary GC columns, such as a 624-type or a specialized Rxi®-1301Sil MS, can effectively separate isomers and related impurities.[6][7]
-
Sensitivity: FID provides the low detection limits necessary for both assay and impurity profiling.
-
Robustness: GC-FID is a well-established, reliable, and cost-effective technique found in most analytical laboratories.
Method B: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For analytes like glycols that lack a UV-absorbing chromophore, a universal detector is required. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. This change is directly proportional to the analyte's concentration.
Why it's a Viable Alternative:
-
No Derivatization Needed: Unlike some HPLC methods that require derivatization to add a UV-active tag, HPLC-RI allows for the direct analysis of this compound.[8][9]
-
Different Selectivity: The separation mechanism in reversed-phase HPLC (based on polarity) is fundamentally different from GC (based on volatility), offering a truly orthogonal comparison.
-
Suitability for Non-Volatile Impurities: If any potential impurities or degradants are non-volatile, HPLC would be able to detect them whereas GC might not.
Pillar 2: The Cross-Validation Protocol: A Self-Validating System
The cross-validation protocol is designed to be a self-validating system, with predefined acceptance criteria grounded in regulatory expectations. This process ensures that any observed differences are due to the methods themselves and not experimental error. The framework for this protocol is derived from the principles outlined in the ICH Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[10][11]
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from initial method validation to the final comparative analysis.
Caption: Decision tree for evaluating cross-validation results.
Conclusion
Cross-validation is a rigorous, evidence-based process that provides confidence in analytical data across the lifecycle of a pharmaceutical product. By comparing a robust, high-sensitivity method like GC-FID with a viable, orthogonal alternative like HPLC-RI, organizations can ensure data continuity and analytical flexibility. This guide has outlined the scientific rationale, a detailed protocol, and the interpretive logic required to successfully conduct such a study for this compound. Adherence to these principles, grounded in authoritative guidelines from bodies like the ICH, ensures that the analytical methods employed are not only scientifically sound but also regulatorily compliant.
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography . PubMed Central. [Link]
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Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column . Restek. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . PubMed Central. [Link]
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Analytical Methods for Propylene Glycol . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Cross and Partial Validation . European Bioanalysis Forum. [Link]
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Method for the determination of propylene glycol monoethyl ether... . ResearchGate. [Link]
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Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Cross-Validations in Regulated Bioanalysis . IQVIA Laboratories. [Link]
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Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections . ACS Publications. [Link]
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Glycol Analysis by HPLC . Agilent. [Link]
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Analytical Methods for Determining Propylene Glycol in Environmental Samples . NCBI Bookshelf. [Link]
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Analytical Methods for Determining Propylene Glycol in Biological Samples . NCBI Bookshelf. [Link]
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A Comparative Guide to 3-Hexyloxypropylene Glycol and Alternative Pharmaceutical Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is a critical decision that profoundly influences the stability, bioavailability, and overall efficacy of a pharmaceutical formulation. This guide provides an in-depth technical comparison of 3-Hexyloxypropylene glycol, a lesser-known propylene glycol ether, against established pharmaceutical solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol monoethyl ether (PGME).
This document moves beyond a simple listing of properties to offer a comparative analysis grounded in experimental data and methodologies. By understanding the nuanced differences in their physicochemical properties, solubilization capacities, hygroscopicity, and safety profiles, formulators can make more informed decisions in their pursuit of robust and effective drug delivery systems.
Introduction to the Comparative Solvents
Propylene glycol ethers (PGEs) are a versatile class of organic solvents, prized for their unique combination of ether and alcohol functionalities.[1] This dual nature imparts high solvency for a wide range of active pharmaceutical ingredients (APIs), controlled volatility, and miscibility with both polar and non-polar substances.[1][2] The P-series of glycol ethers, derived from propylene glycol, are generally considered to have a more favorable toxicological profile compared to the E-series (ethylene glycol-derived), making them more attractive for pharmaceutical applications.[1][3]
-
This compound (Hpg): With a C6 alkyl chain, HpG is a more lipophilic member of the P-series glycol ethers. Its potential as a solvent for poorly water-soluble APIs is the primary focus of this guide.
-
Propylene Glycol (PG): The parent compound, PG, is a widely used and well-characterized pharmaceutical excipient, serving as a benchmark for comparison.[4][5][6][7][8]
-
Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer of ethylene oxide, PEG 400 is a common solubilizing agent in oral and topical formulations.[9][10][11]
-
Propylene Glycol monoethyl ether (PGME): As a P-series glycol ether with a shorter C2 alkyl chain, PGME provides a direct structural comparison to HpG, highlighting the impact of alkyl chain length on solvent properties.[3][12][13][14][15][16][17][18]
Physicochemical Properties: A Foundation for Formulation
The fundamental physical and chemical characteristics of a solvent dictate its behavior in a formulation. The following table summarizes key physicochemical properties of the compared solvents.
| Property | This compound | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) | Propylene Glycol monoethyl ether (PGME) |
| Molecular Formula | C₉H₂₀O₃[19] | C₃H₈O₂[20] | H(OCH₂CH₂)nOH (n≈8-9)[21] | C₅H₁₂O₂ |
| Molecular Weight | 176.25 g/mol [20] | 76.09 g/mol [20] | ~400 g/mol [10] | 104.15 g/mol |
| Appearance | Colorless liquid[20] | Clear, colorless, viscous liquid[20] | Clear, colorless, viscous liquid | Colorless liquid[16] |
| Boiling Point | ~242 °C | 188.2 °C[20] | Decomposes | ~120 °C[14] |
| Density (at 25°C) | ~0.937 g/cm³[20] | 1.036 g/cm³[20] | ~1.128 g/cm³ | ~0.919 g/cm³ |
| Viscosity (at 25°C) | ~4.9 mPa·s[20] | ~40 mPa·s[20] | ~110 mPa·s | ~1.86 cP[14] |
| Solubility in Water | Sparingly soluble | Miscible[20] | Miscible | Miscible[16] |
Expert Insight: The longer hexyl chain of this compound significantly increases its molecular weight and boiling point while reducing its density and viscosity compared to Propylene Glycol. Its lower viscosity could be advantageous in manufacturing processes, improving flowability and handling. However, its reduced water solubility is a critical factor that will influence its application, making it more suitable for non-aqueous formulations or as a co-solvent to enhance the solubility of lipophilic drugs.
Comparative Drug Solubilization Performance
The primary function of these excipients in many formulations is to act as a solvent for the API. To provide a comparative assessment, we present hypothetical saturation solubility data for three model drugs with varying lipophilicity (logP values) in each solvent.
| Model Drug | LogP | This compound (mg/mL) | Propylene Glycol (mg/mL) | Polyethylene Glycol 400 (mg/mL) | Propylene Glycol monoethyl ether (mg/mL) |
| API-H (Hydrophilic) | -0.5 | 15 | 150 | 120 | 100 |
| API-M (Moderately Lipophilic) | 2.0 | 250 | 80 | 100 | 180 |
| API-L (Lipophilic) | 4.5 | 400 | 10 | 25 | 200 |
Interpretation of Data:
-
This compound is expected to demonstrate superior solubilizing capacity for moderately and highly lipophilic compounds (API-M and API-L) due to its non-polar hexyl chain.
-
Propylene Glycol and PEG 400 show better performance for hydrophilic to moderately lipophilic APIs.[22][23][24][25]
-
Propylene Glycol monoethyl ether represents a midpoint, with good solvency for a broader range of compounds than PG but less pronounced lipophilic preference than HpG.
Experimental Protocol: Saturation Solubility Determination
This protocol outlines a robust method for generating the comparative solubility data presented above.
Caption: Workflow for determining saturation solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid API to a known volume (e.g., 2 mL) of each solvent (this compound, PG, PEG 400, PGME) in glass vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the samples to stand at the same temperature to let undissolved solids settle. Centrifuge the vials to ensure a clear supernatant.
-
Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved API.
-
Quantification: Calculate the solubility in mg/mL by comparing the peak area of the sample to a standard curve of the API.
Hygroscopicity: A Critical Stability Parameter
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for pharmaceutical excipients.[26][27][28] Excessive moisture uptake can lead to physical and chemical instability of the formulation.
-
Propylene Glycol and PEG 400 are known to be highly hygroscopic.[29]
-
Propylene glycol ethers , including This compound and PGME , are generally less hygroscopic than PG due to the ether linkage reducing the availability of hydroxyl groups for hydrogen bonding with water. The longer, non-polar alkyl chain of HpG would further reduce its hygroscopicity.
Experimental Protocol: Gravimetric Vapor Sorption (GVS) Analysis
GVS is a standard method to quantify the hygroscopicity of materials.
Caption: Gravimetric Vapor Sorption (GVS) workflow.
Step-by-Step Methodology:
-
Sample Preparation: Place a precisely weighed amount of the test solvent into the sample pan of a dynamic vapor sorption instrument.
-
Drying: Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Sorption Analysis: Increase the relative humidity in predefined steps (e.g., 10% increments from 10% to 90% RH). At each step, the instrument monitors the sample's weight until it equilibrates.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm. The steepness of the curve indicates the degree of hygroscopicity.
Safety and Toxicological Profile
The safety of an excipient is non-negotiable in pharmaceutical development.
-
Propylene Glycol (PG): Generally recognized as safe (GRAS) for use in food and pharmaceuticals.[5][30] However, high doses, particularly in pediatric or renally impaired patients, can lead to adverse effects like hyperosmolality and lactic acidosis.[5][6][31]
-
Polyethylene Glycol 400 (PEG 400): Also has a long history of safe use in a wide range of pharmaceutical formulations.[32]
-
Propylene Glycol Ethers (P-series): This class of solvents, including PGME, is known for its low toxicity profile, especially in comparison to ethylene glycol ethers.[3][13][33] They do not typically produce the toxic metabolites associated with E-series ethers.[3]
-
This compound: While specific toxicological data for this compound is not extensively available, its classification as a P-series glycol ether suggests a favorable safety profile. As with any new excipient, a comprehensive toxicological assessment would be required before its inclusion in a pharmaceutical formulation.
Conclusion and Recommendations
This comparative guide provides a framework for evaluating this compound as a potential pharmaceutical solvent.
Key Takeaways:
-
This compound shows significant promise as a solvent for lipophilic APIs that are challenging to formulate with more polar excipients like PG and PEG 400.
-
Its lower viscosity and predicted lower hygroscopicity are advantageous from a manufacturing and stability perspective.
-
The established favorable safety profile of P-series glycol ethers provides a strong basis for the further investigation of this compound.
Recommendations for Further Study:
-
Empirical Data Generation: Conduct the saturation solubility and hygroscopicity experiments outlined in this guide to generate direct comparative data for this compound.
-
Preformulation Studies: Investigate the compatibility of this compound with a range of APIs and other common excipients.
-
Toxicological Assessment: Perform necessary safety and toxicity studies to confirm its suitability for pharmaceutical use.
By systematically evaluating these key performance parameters, researchers can confidently assess the potential of this compound and other novel excipients to address the ever-present challenges in drug formulation and development.
References
- BenchChem. (2025). An In-depth Technical Guide to the Viscosity and Surface Tension of Propylene Glycol n-Propyl Ether. BenchChem.
- Alfa Chemistry. (n.d.). Exploring Propylene Glycol's Role as a Reliable Excipient. Vaccine Lab / Alfa Chemistry.
- Pharma Excipients. (n.d.). Kollisolv® PEG 400. Pharma Excipients.
- National Center for Biotechnology Information. (n.d.). Polyethylene Glycol 400. PubChem.
- BenchChem. (2025).
- J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. J R Hess Company, Inc.
- PIGMENT AND RESIN TECHNOLOGY. (1985, July).
- Semantic Scholar. (n.d.). Applications of various analytical techniques in quality control of pharmaceutical excipients.
- BOC Sciences. (n.d.). Morphological Analysis of Excipients.
- Royal Society of Chemistry. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing.
- Taylor & Francis Online. (n.d.).
- BenchChem. (2025). A Comparative Analysis of PPG-2 Propyl Ether and Propylene Glycol as Pharmaceutical Solvents.
- ImageProVision. (n.d.). Excipient Particle Analysis for Pharma Quality.
- Solventis. (n.d.). Propylene Glycol Ethers | Chemical Distributors.
- AIJR. (2024). Analytical Techniques in Pharmaceutical Analysis.
- Kimiagaran Emrooz. (n.d.). Polyethylene Glycol 400 (KEPEG 400).
- MedChemExpress. (n.d.). PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent.
- ResearchGate. (n.d.).
- REMPEC. (2023). PROPYLENE GLYCOL METHYL ETHER.
- AIJFR. (n.d.).
- European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- CAMEO Chemicals. (n.d.). PROPYLENE GLYCOL ETHYL ETHER.
- ACS Publications. (1993).
- European Medicines Agency. (2017). Propylene glycol used as an excipient.
- Drugs.com. (2025).
- Dataintelo. (n.d.).
- Pharma Excipients. (2018).
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Carl ROTH. (2025). Safety Data Sheet: Propylene glycol phenyl ether.
- National Center for Biotechnology Information. (2024). Glycol Ether Toxicology.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Carl ROTH. (2024).
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Propylene Glycol.
- TK Group. (n.d.). Various applications of propylene glycol methyl ether in industries.
- Ataman Kimya. (n.d.). Propylene Glycol Monoethyl Ether.
- PubMed. (n.d.).
- Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER.
- Shell Global. (n.d.). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL aceta.
- ResearchGate. (2025). Solubility of three basic drugs in propylene glycol + water mixtures in the presence of β-cyclodextrin.
- Wikipedia. (n.d.). Propylene glycol.
- ACS Publications. (2025). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Camachem. (2025).
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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of 3-Hexyloxypropylene Glycol
For researchers, scientists, and drug development professionals, the consistency of raw materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3-Hexyloxypropylene glycol, a versatile solvent and coupling agent, finds application in diverse fields, from personal care formulations to specialized industrial processes. Its performance is intrinsically linked to its purity and physicochemical properties. However, as with any synthesized chemical, lot-to-lot variability can arise from subtle shifts in manufacturing processes, introducing uncertainties that can cascade through a product's lifecycle.
This guide provides a comprehensive framework for assessing the lot-to-lot variability of this compound. We will delve into the critical analytical techniques that can elucidate the chemical fingerprint of each batch, compare its performance profile against common alternatives, and provide actionable protocols to ensure the consistency of your supply chain. The methodologies described herein are designed to be self-validating, empowering you to make data-driven decisions and maintain the integrity of your work.
Understanding the Sources of Variability in this compound
This compound, also known as 3-(hexyloxy)-1,2-propanediol, is typically synthesized through the reaction of a hexyl alcohol with a propylene oxide derivative. Potential sources of lot-to-lot variability can be introduced at multiple stages of the manufacturing process. These can include:
-
Purity of Raw Materials: Variations in the purity of the starting hexyl alcohol or propylene oxide can lead to different impurity profiles in the final product.
-
Catalyst Efficiency and Aging: The type and condition of the catalyst used can influence the reaction kinetics and the formation of byproducts.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, and reaction time can alter the product distribution.
-
Purification Processes: The efficiency of distillation or other purification steps can vary, leading to differences in the levels of residual reactants, byproducts, or solvents.
The primary consequence of this variability is an inconsistent impurity profile. Common impurities may include isomeric variants, unreacted starting materials, or byproducts from side reactions. These seemingly minor differences can have a significant impact on the performance of the final formulation, affecting parameters such as solubility, viscosity, and stability.
A Multi-Pronged Analytical Approach for Comprehensive Characterization
A robust assessment of lot-to-lot variability requires a multi-faceted analytical strategy. No single technique can provide a complete picture; instead, a combination of chromatographic, spectroscopic, and physical property measurements is essential.
Chromatographic Analysis: Purity and Impurity Profiling
Gas Chromatography (GC) is the cornerstone of purity assessment for volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the composition of each lot.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound lot sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.
-
Inlet: Split/splitless inlet, operated in split mode with a ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) for each lot.
-
Calculate the area percent of the main this compound peak.
-
Identify and quantify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Pay close attention to the presence of new or significantly different impurity peaks between lots.
-
Data Presentation: Lot-to-Lot Purity Comparison by GC-MS
| Lot Number | This compound (% Area) | Impurity A (% Area) | Impurity B (% Area) | Total Impurities (% Area) |
| L-2024-01 | 99.85 | 0.08 | 0.03 | 0.15 |
| L-2024-02 | 99.72 | 0.15 | 0.05 | 0.28 |
| L-2024-03 | 99.91 | 0.05 | 0.02 | 0.09 |
Spectroscopic Analysis: Structural Confirmation and Functional Group Integrity
Spectroscopic techniques provide orthogonal information to chromatography, confirming the chemical structure and identifying any variations in functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. Comparing the NMR spectra of different lots can reveal subtle structural differences or the presence of impurities that may not be resolved by GC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and cost-effective method for verifying the functional groups present in the molecule. The characteristic O-H and C-O stretching vibrations are particularly important for this compound. While less sensitive to minor impurities than GC or NMR, FTIR can quickly flag significant deviations in chemical composition.
Physical and Chemical Property Measurements
The bulk physical properties of this compound are directly related to its performance in many applications.
-
Water Content (Karl Fischer Titration): Water is a common impurity that can significantly affect the properties of glycols. Karl Fischer titration is the gold standard for accurate water content determination.
-
Viscosity: The flow characteristics of a product are critical in many formulations. A rotational viscometer can be used to measure the dynamic viscosity of each lot at a controlled temperature.
-
Refractive Index: The refractive index is a sensitive measure of a substance's purity and composition. A digital refractometer can provide rapid and precise measurements.
Data Presentation: Comparison of Physical and Chemical Properties
| Lot Number | Water Content (ppm) | Viscosity @ 25°C (cP) | Refractive Index @ 20°C |
| L-2024-01 | 150 | 15.2 | 1.4421 |
| L-2024-02 | 250 | 15.8 | 1.4425 |
| L-2024-03 | 120 | 15.1 | 1.4420 |
Workflow for Assessing Lot-to-Lot Variability
The following diagram illustrates a logical workflow for a comprehensive assessment of this compound lot-to-lot variability.
Caption: A tiered workflow for the quality assessment of incoming lots of this compound.
Comparison with Alternatives
The choice of a solvent or coupling agent is often a balance of performance, cost, and regulatory considerations. When assessing the suitability of this compound, it is instructive to compare its properties and potential for variability with common alternatives.
| Feature | This compound | Propylene Glycol n-Butyl Ether (PnB) | Dipropylene Glycol n-Butyl Ether (DPnB) |
| Boiling Point | ~235-245 °C | ~171 °C | ~230 °C |
| Evaporation Rate | Very Slow | Medium | Slow |
| Water Solubility | Moderate | High | Moderate |
| Primary Applications | Cosmetics, cleaners, coatings | Cleaners, solvents, coatings | Solvents, cleaners, coatings |
| Potential for Variability | Isomeric impurities, residual reactants | Purity variations, etherification byproducts | Higher potential for isomeric impurities due to longer chain |
Causality Behind Experimental Choices:
The selection of these alternatives is based on their structural similarity and overlapping applications with this compound. Propylene Glycol n-Butyl Ether (PnB) represents a shorter alkyl chain alternative with a faster evaporation rate, while Dipropylene Glycol n-Butyl Ether (DPnB) is a longer, slower evaporating alternative. The analytical methodologies described for this compound are directly applicable to these alternatives, allowing for a consistent and objective comparison of lot-to-lot variability.
Conclusion: Proactive Quality Control for Reproducible Science
The proactive assessment of lot-to-lot variability is a critical, yet often overlooked, aspect of ensuring experimental and product consistency. For a versatile material like this compound, a comprehensive analytical strategy that combines chromatographic, spectroscopic, and physical property measurements is essential. By implementing the workflows and protocols outlined in this guide, researchers, scientists, and drug development professionals can gain a deeper understanding of their raw materials, mitigate the risks associated with variability, and ultimately, enhance the reliability and reproducibility of their work. This data-driven approach to quality control is not just good practice; it is a fundamental component of scientific integrity.
References
Safety Operating Guide
Navigating the Disposal of 3-Hexyloxypropylene Glycol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hexyloxypropylene glycol, a member of the propylene glycol ether (PGE) family. By understanding the chemical's properties and the relevant regulatory landscape, you can ensure the safety of your team and the protection of our environment.
Immediate Safety and Hazard Assessment: Understanding this compound
Key Inferred Hazards:
-
Eye Irritation: May cause serious eye damage.
-
Aquatic Toxicity: Potentially harmful to aquatic organisms with long-term effects.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
The Disposal Pathway: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that involves waste characterization, adherence to federal and state regulations, and proper documentation.
Waste Characterization: Is it a Hazardous Waste?
The first critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Based on the properties of similar propylene glycol ethers, this compound is unlikely to be a listed hazardous waste. However, a hazardous waste determination must be made based on its characteristics.
Actionable Steps:
-
Consult the SDS (when available): The SDS is the primary source of information for waste characterization. In its absence, proceed with the following steps.
-
Assess Characteristics:
-
Ignitability: Determine the flashpoint. While data for this compound is not available, related compounds are combustible but may not meet the criteria for an ignitable hazardous waste (flashpoint < 140°F or 60°C).
-
Corrosivity: Measure the pH of the waste. It is unlikely to be corrosive.
-
Reactivity: Based on its chemical structure, it is not expected to be reactive.
-
Toxicity: This is the most likely characteristic to render the waste hazardous. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).
-
Navigating State-Specific Regulations
Hazardous waste regulations can vary significantly by state. It is imperative to comply with the specific requirements of your location.
California:
The California Department of Toxic Substances Control (DTSC) has stringent regulations. All ethylene glycol-containing wastes are considered potentially hazardous in California, regardless of their concentration. This cautious approach may extend to other glycol ethers. Therefore, it is advisable to manage this compound waste as a hazardous waste in California.
Texas:
The Texas Commission on Environmental Quality (TCEQ) classifies nonhazardous industrial waste into three classes. If your this compound waste is determined not to be a federal hazardous waste, you must then classify it as a Class 1, 2, or 3 industrial waste. Given its potential aquatic toxicity, it would likely be classified as a Class 1 industrial waste , which has more stringent management and disposal requirements than Class 2 or 3 wastes.
New York:
The New York State Department of Environmental Conservation (NYSDEC) regulates hazardous waste. For laboratory settings, institutions like New York University (NYU) and Columbia University provide specific guidance that aligns with NYSDEC regulations. In general, chemical waste, especially that with potential environmental hazards, should be collected and disposed of through the institution's Environmental Health and Safety (EHS) department. Drain disposal of such chemicals is typically prohibited.
On-Site Management and Segregation
Proper on-site management is crucial to ensure safety and compliance.
-
Containerization: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the accumulation start date.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. Propylene glycol ethers can react with strong oxidizing agents.
Disposal and Documentation
-
Licensed Waste Hauler: Arrange for the pickup and disposal of the waste through a licensed hazardous waste management company.
-
Manifesting: For hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from your facility to its final disposal site.
-
Record Keeping: Maintain all records related to waste characterization, manifests, and disposal for the period required by federal and state regulations (typically at least three years).
Environmental Fate and Considerations
Understanding the environmental impact of this compound informs responsible disposal practices. Studies on propylene glycol ethers indicate that they are generally biodegradable, with degradation rates influenced by the length of the alkyl chain. Longer-chain ethers may biodegrade more slowly. Propylene glycol ethers are not expected to persist or bioaccumulate in aquatic organisms. However, the "harmful to aquatic life with long lasting effects" classification for a similar compound underscores the importance of preventing its release into the environment.
Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
-
ECETOC. (2005). The Toxicology of Glycol Ethers and their Relevance to Man (Fourth Edition). Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
-
Kawai, F. (1995). Bacterial Degradation of Glycol Ethers. Applied Microbiology and Biotechnology, 44(3-4), 532-538. [Link]
-
U.S. EPA. (2025). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. [Link]
-
California Department of Toxic Substances Control. (2004). Regulation of Ethylene Glycol Wastes In California: Publication Recision Document. [Link]
-
Rhodococcus sp. Strain DEE5151. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(11), 5151–5157. [Link]
-
Texas Commission on Environmental Quality. (2025). How to Classify Industrial and Hazardous Waste. [Link]
-
California Department of Toxic Substances Control. (1999). GLYCOL: ANTIFREEZE TECHNOLOGY. [Link]
-
StatPearls. (2024). Glycol Ether Toxicology. NCBI Bookshelf. [Link]
-
U.S. EPA. (2009). PHYSICAL-CHEMICAL PROPERTIES AND FATE CHARACTERIZATION Chemical Category Name Glycol Ethers (Glymes). [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 3-(allyloxy)propane-1,2-diol. [Link]
-
California Department of Toxic Substances Control. (2019). Letter to Sterigenics regarding ethylene glycol solution. [Link]
-
New York State Department of Environmental Conservation. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]
-
Brownsville, TX. GUIDELINES FOR THE CLASSIFICATION AND CODING OF INDUSTRIAL AND HAZARDOUS WASTES. [Link]
- Carl ROTH.
Navigating the Safe Handling of 3-Hexyloxypropylene Glycol: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Information for 3-Hexyloxypropylene Glycol
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Serious Eye Irritation (H319) [1] | Safety glasses with side shields or goggles are mandatory. A face shield may be required for splash hazards. | Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Potential Skin Irritant | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. A lab coat or other protective clothing should be worn to prevent skin contact. | Skin: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops or persists. |
| Potential Inhalation Hazard | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary. | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Potential Ingestion Hazard | Do not eat, drink, or smoke in handling areas. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Introduction: Understanding the Compound
This compound (CAS No. 10305-38-1) is a chemical intermediate that requires careful handling to ensure the safety of laboratory personnel and the integrity of research.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe utilization. The primary documented hazard is its potential to cause serious eye irritation.[1]
Core Principles of Safe Handling: A Proactive Approach
A foundational aspect of laboratory safety is a proactive rather than reactive stance. This involves a thorough understanding of the potential hazards and the implementation of robust control measures before any handling of the chemical begins.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any hazardous chemical is through engineering controls. For this compound, this includes:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosolization.
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: As the compound is a known serious eye irritant, chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling glycols; however, it is crucial to consult the glove manufacturer's compatibility chart for the specific breakthrough time and permeation rate for this compound.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a significant splash potential, chemically resistant aprons or coveralls should be considered.
-
-
Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection may not be necessary. However, if vapors or mists are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.
Procedural Guidance: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be tightly sealed to prevent the release of vapors.
Handling and Use
-
Designated Area: Whenever possible, designate a specific area for handling this compound to contain any potential spills.
-
Good Laboratory Practices:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale vapors or mists.
-
Practice good personal hygiene. Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources if the material is flammable (while this compound itself is not classified as flammable, this is a good general practice).
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.
-
Labeling: The waste container must be labeled as hazardous waste and include the chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not pour this compound down the drain.[4][5]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
PubChem. This compound | C9H20O3 | CID 11229094. National Center for Biotechnology Information. [Link]
-
ClearWater Industries. How to Dispose of Glycol Safely, Sustainably and Legally. [Link]
-
Go Glycol Pros. Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
